2-Chloro-5-fluoro-6-methoxynicotinic acid
Description
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Properties
IUPAC Name |
2-chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-4(9)2-3(7(11)12)5(8)10-6/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPMYHTVZWCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Niche Building Block in Medicinal Chemistry
2-Chloro-5-fluoro-6-methoxynicotinic acid belongs to a class of highly functionalized heterocyclic compounds that are of significant interest in the field of drug discovery. Substituted nicotinic acids are crucial scaffolds and intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and anti-proliferative agents.[1][2][3][4] The specific arrangement of chloro, fluoro, and methoxy substituents on the pyridine ring offers a unique combination of electronic and steric properties, providing medicinal chemists with a versatile tool for modulating the pharmacokinetic and pharmacodynamic profiles of target molecules.
The presence of a chlorine atom at the 2-position and a methoxy group at the 6-position makes the scaffold susceptible to further modifications through nucleophilic aromatic substitution, while the fluorine at the 5-position can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of its extrapolated properties, a plausible synthetic approach, and its potential applications in modern drug development.
Physicochemical and Safety Profile
While experimental data for the target compound is scarce, we can predict its properties based on known data for closely related analogs like 2-chloro-5-fluoronicotinic acid (CAS: 38186-88-8) and various methoxylated pyridines.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification / Source Analog |
| CAS Number | Not assigned | Based on public database search. |
| Molecular Formula | C₇H₅ClFNO₃ | Derived from chemical structure. |
| Molecular Weight | 205.57 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | 150 - 170 °C | Extrapolated from similar substituted nicotinic acids. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); sparingly soluble in water. | General solubility for functionalized organic acids. |
| pKa | ~3-4 | The electron-withdrawing groups (Cl, F) lower the pKa compared to nicotinic acid (pKa ~4.85). |
Anticipated Safety and Handling Precautions
The safety profile is extrapolated from the Safety Data Sheet (SDS) for 2-chloro-5-fluoronicotinic acid.[5] This compound should be handled with care by trained personnel in a well-ventilated laboratory.
-
Hazard Statements: Predicted to be irritating to the eyes, respiratory system, and skin.[5] May be harmful if swallowed.
-
Precautionary Measures:
-
Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust; use only in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not explicitly described in the reviewed literature. However, a logical and efficient pathway can be designed based on established methodologies for the synthesis of related substituted nicotinic acids. A plausible route starts from the commercially available 2,6-dichloro-5-fluoronicotinic acid.
The key transformation is the selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position with a methoxy group. The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[6][7][8] The 6-position (para to the nitrogen) is often more reactive than the 2-position (ortho), allowing for selective substitution under controlled conditions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Predictive)
Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid
-
Causality: The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions during the subsequent nucleophilic substitution step. Fischer esterification is a standard and robust method for this transformation.
-
Procedure:
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2,6-dichloro-5-fluoronicotinate, which can be used in the next step without further purification. A similar procedure is outlined in related patent literature.[9]
-
Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)
-
Causality: Sodium methoxide serves as a potent nucleophile to displace one of the chloro groups. The reaction is performed under controlled temperature to favor the selective substitution at the more reactive 6-position over the 2-position. Methanol is used as both the solvent and the source of the methoxide upon reaction with sodium metal or as a pre-formed solution.
-
Procedure:
-
Dissolve the crude ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol (15 mL/g).
-
Add a solution of sodium methoxide in methanol (1.1 eq, 25 wt%) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor for the disappearance of the starting material and the formation of the monosubstituted product by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench by adding water.
-
Extract the product with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography on silica gel to obtain pure ethyl 2-chloro-5-fluoro-6-methoxynicotinate.
-
Step 3: Saponification to the Final Acid
-
Causality: The final step is the hydrolysis of the ethyl ester back to the carboxylic acid under basic conditions, a standard procedure known as saponification.
-
Procedure:
-
Dissolve the purified ethyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound. A similar hydrolysis process is described for related nicotinic esters.[10]
-
Applications in Drug Discovery and Development
Halogenated and substituted nicotinic acids are foundational building blocks for a multitude of pharmacologically active compounds. Their derivatives are known to exhibit a broad spectrum of biological activities.
-
Scaffold for Bioactive Molecules: This acid can serve as a starting point for creating libraries of compounds for screening against various biological targets. The carboxylic acid group is readily converted to amides, esters, or other functional groups, while the 2-chloro position provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
-
Analgesic and Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aromatic carboxylic acids. Derivatives of nicotinic acid have been synthesized and shown to possess significant analgesic and anti-inflammatory properties, potentially by inhibiting inflammatory cytokines.[4]
-
Antiproliferative Agents: Nicotinic acid hydrazones have been investigated as potential antiproliferative agents for cancer therapy.[11] The title compound could be a precursor for novel hydrazone derivatives.
-
Agrochemicals: Substituted pyridines are also prevalent in modern herbicides and insecticides.
Caption: Role of the title compound as a building block in a typical drug discovery pipeline.
References
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2-Chloro-5-fluoronicotinic acid - Risk and Safety. (2024). ChemBK. [Link]
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We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+. [Link]
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Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Eureka | Patsnap. [Link]
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Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). PrepChem.com. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
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We have considered nucleophilic aromatic substitution of pyridine at the... (2024). Filo. [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.).
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Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure. [Link]
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Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.).
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH. [Link]
-
Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
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Nicotinic acid. (n.d.). Wikipedia. [Link]
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Synthesis method of 6-methyl nicotine. (n.d.). Eureka | Patsnap. [Link]
- CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. (n.d.).
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Source Document].
-
Synthesis of 6-chloronicotinic acid. (n.d.). PrepChem.com. [Link]
-
Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2025). ResearchGate. [Link]
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An In-Depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: Properties, Synthesis, and Applications
Abstract: 2-Chloro-5-fluoro-6-methoxynicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, methoxy, and carboxylic acid groups—provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, outlines a robust synthetic strategy, predicts its spectral characteristics, and discusses its reactivity profile and potential applications in drug discovery. As a specialized research chemical, publicly available experimental data is limited; therefore, this document combines established chemical principles with data from closely related analogues to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is a polysubstituted pyridine derivative. While a specific CAS number is not widely indexed, its methyl ester is registered under CAS 959616-64-9.[1] The structural complexity and presence of multiple functional groups dictate its physical and chemical behavior, making it a valuable and challenging synthetic building block.
Table 1: Core Properties of this compound
| Property | Value | Source / Method |
| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | Nomenclature Rules |
| Molecular Formula | C₇H₅ClFNO₃ | Calculated |
| Molecular Weight | 205.57 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid. | Analogue Comparison |
| Solubility | Predicted to have low solubility in water and non-polar solvents; soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. | Analogue Comparison |
| Melting Point | Not experimentally determined. Expected to be >150 °C based on related structures. | Analogue Comparison |
| CAS Number | Not widely available. (Methyl ester: 959616-64-9) | [1] |
Synthesis and Purification Strategy
A logical and efficient synthesis of this compound leverages commercially available precursors and relies on the principles of regioselective nucleophilic aromatic substitution (SₙAr). The proposed pathway begins with the robust and well-documented synthesis of a 2,6-dichloro-5-fluoronicotinate intermediate.
Proposed Retrosynthetic Pathway
The synthesis hinges on the differential reactivity of the two chlorine atoms on the pyridine ring. The C6 position is generally more activated towards nucleophilic attack than the C2 position, especially when modulated by adjacent substituents. This allows for a selective displacement of the C6-chloro group by methoxide.
Caption: Retrosynthetic analysis for the target compound.
Causality of Regioselective Substitution
In the key synthetic step—the reaction of a 2,6-dichloropyridine derivative with sodium methoxide—the substitution is predicted to occur preferentially at the C6 position. This regioselectivity can be attributed to several factors:
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Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, activating both the C2 and C6 positions towards nucleophilic attack.
-
Steric Hindrance: The C2 position is adjacent to the bulky ester group at C3, which can sterically hinder the approach of the nucleophile compared to the more accessible C6 position.
-
Intermediate Stabilization: While both pathways proceed through a Meisenheimer-like intermediate, the transition state leading to substitution at C6 is often lower in energy. Research on substituted 2,6-dichloropyridines has shown that ortho-selectivity can be directed by coordination of the nucleophile's counter-ion (e.g., Na⁺) with an adjacent substituent, a principle that favors reaction at the position further from the directing group in this case.[2]
Step-by-Step Synthesis Protocol
This protocol is a synthesized methodology based on established procedures for the synthesis of the precursor, 2,6-dichloro-5-fluoronicotinic acid, and related SₙAr reactions.[3][4]
Step 1: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
-
Starting Material: Methyl 2,6-dihydroxy-5-fluoronicotinate.
-
Reagents: Phosphorus oxychloride (POCl₃), Lithium Chloride (LiCl).
-
Procedure: a. To a sealed, pressure-rated vessel, charge methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq) and lithium chloride (2.5 eq). b. Carefully add phosphorus oxychloride (~10 mL per gram of starting material). c. Seal the vessel and heat to 150-160 °C for 24 hours. The reaction must be conducted in a well-ventilated fume hood with appropriate pressure monitoring. d. Cool the reaction mixture to room temperature and slowly quench by pouring onto crushed ice. e. Extract the aqueous mixture with dichloromethane (3x). f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Step 2: Selective Methoxylation to Methyl 2-chloro-5-fluoro-6-methoxynicotinate
-
Starting Material: Methyl 2,6-dichloro-5-fluoronicotinate.
-
Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).
-
Procedure: a. Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar). b. Add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise at room temperature. c. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and remove the methanol under reduced pressure. e. Redissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Hydrolysis to this compound
-
Starting Material: Methyl 2-chloro-5-fluoro-6-methoxynicotinate.
-
Reagents: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water.
-
Procedure: a. Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). b. Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS). c. Remove the THF under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any unreacted ester. e. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl. f. The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Forward synthesis workflow for the target compound.
Predicted Spectroscopic Profile
Due to the lack of published experimental spectra, the following profiles are predicted based on established principles of spectroscopy and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The molecule possesses a single proton on the aromatic ring, which simplifies the ¹H NMR spectrum. The chemical shift and coupling will be highly informative.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -COOH | 13.0 - 14.0 | broad singlet | N/A | Acidic proton, shift is concentration and solvent dependent. |
| H4 (Aromatic) | 8.0 - 8.3 | doublet (d) | JH-F ≈ 7-9 Hz | Downfield shift due to adjacent electron-withdrawing groups. |
| -OCH₃ | 3.9 - 4.1 | singlet (s) | N/A | Typical range for an aromatic methoxy group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Notes |
| C=O | 164 - 168 | Typical carboxylic acid carbonyl. |
| C6 | 158 - 162 (d) | Attached to -OCH₃ and N. Will show coupling to Fluorine (J ≈ 10-15 Hz). |
| C5 | 155 - 159 (d) | Directly attached to Fluorine, will show a large C-F coupling constant (J ≈ 240-260 Hz). |
| C2 | 148 - 152 (d) | Attached to Chlorine and N. Will show smaller coupling to Fluorine (J ≈ 15-20 Hz). |
| C4 | 125 - 130 (d) | Attached to H. Will show coupling to Fluorine (J ≈ 4-6 Hz). |
| C3 | 115 - 120 (d) | Attached to -COOH. Will show coupling to Fluorine (J ≈ 4-6 Hz). |
| -OCH₃ | 55 - 60 | Typical aromatic methoxy carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several strong, diagnostic absorptions corresponding to the various functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad signal due to hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Characteristic of an aromatic carboxylic acid. |
| C=C / C=N Stretch (Aromatic) | 1550 - 1610 | Medium | Multiple bands expected for the pyridine ring. |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong | Asymmetric stretch. |
| C-F Stretch | 1100 - 1200 | Strong | Strong absorption typical for aryl fluorides. |
| C-Cl Stretch | 700 - 800 | Medium | In the fingerprint region. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in negative mode would be ideal for detecting the deprotonated molecule [M-H]⁻. In positive mode, the protonated molecule [M+H]⁺ would be observed. The key diagnostic feature will be the isotopic pattern of the chlorine atom.
-
Predicted [M+H]⁺: m/z 206.0 (for ³⁵Cl) and 208.0 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of •OCH₃ (31 Da).
-
Loss of CO₂ (44 Da) or •COOH (45 Da).
-
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile synthetic intermediate. The distinct electronic nature of each position on the ring allows for a range of selective chemical transformations. Nicotinic acid and its derivatives are prominent pharmacophores in medicinal chemistry, with applications as anti-inflammatory, anti-diabetic, and antibacterial agents.[5][6][7][8]
Caption: Key reactive sites for further functionalization.
-
Carboxylic Acid (C3): This is the primary handle for diversification. It can be readily converted into amides, esters, or hydrazides, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. This is a cornerstone of library synthesis in drug discovery.
-
C2-Chloro Group: The remaining chlorine atom is still activated towards SₙAr, though less so than in the dichloro precursor. It can be displaced by strong nucleophiles like amines or thiols under forcing conditions. Alternatively, it serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, dramatically increasing molecular complexity.
-
Aromatic Ring (C4): The electron-deficient nature of the ring makes it resistant to electrophilic aromatic substitution. However, the C4 position could potentially be functionalized through directed metallation or halogen-metal exchange, providing another avenue for derivatization.
The combination of these features makes this scaffold particularly valuable for generating focused libraries of compounds targeting kinases, G-protein coupled receptors, and other enzyme classes where a rigid, well-defined heterocyclic core is advantageous.
Safety and Handling
As the toxicological properties of this compound have not been thoroughly investigated, it must be handled with care, assuming it is hazardous. The safety profile can be inferred from related halogenated and methoxylated pyridines.[5][9]
-
Hazard Identification:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Damage: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Acute Toxicity: May be harmful if swallowed.
-
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
-
-
Spill Management:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
References
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2a biotech. (n.d.). This compound. Retrieved from [Link]
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved from [Link]
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2a biotech. (n.d.). Product Detail. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
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ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
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A Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: Structure, Synthesis, and Application
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While this specific molecule is not extensively documented in mainstream literature, its structural motifs are present in a variety of bioactive compounds. This document, therefore, leverages established chemical principles and data from closely related analogues to present its core characteristics. We will detail the molecule's structure and physicochemical properties, propose a robust synthetic pathway, and outline methods for its structural confirmation. Furthermore, this guide explores the compound's chemical reactivity and its potential as a pivotal building block in drug discovery and development, supported by a discussion on safe handling and storage protocols. This paper is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine-3-carboxylic acid. The pyridine ring is decorated with four distinct functional groups: a carboxylic acid, a chlorine atom, a fluorine atom, and a methoxy group. This dense functionalization provides a rich platform for synthetic modification. The precise arrangement of these groups—particularly the electron-withdrawing halogen and carboxylic acid groups and the electron-donating methoxy group—dictates the molecule's electronic properties and reactivity.
Below is a summary of its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | - |
| Molecular Formula | C₇H₅ClFNO₃ | - |
| Molecular Weight | 205.57 g/mol | - |
| CAS Number | Data not readily available in public databases | - |
| Canonical SMILES | COC1=NC(=C(C=C1F)C(=O)O)Cl | - |
| InChI Key | (Predicted) | - |
| Predicted LogP | 1.5 - 2.0 | - |
| Predicted pKa | 2.5 - 3.5 (Carboxylic Acid) | - |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached from more readily available starting materials. A highly plausible route begins with 2,6-dichloro-5-fluoronicotinic acid, a known intermediate in the synthesis of antibacterial agents.[1][2] The core of this strategy is a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Causality Behind Experimental Choices: The pyridine ring in the starting material is highly electron-deficient due to the two chlorine atoms, the fluorine atom, and the ring nitrogen. This makes it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogen (C2 and C6) are the most activated. In this case, the C6 position is generally more reactive towards nucleophilic substitution than the C2 position. This selectivity is exploited by using a controlled amount of sodium methoxide at a moderate temperature, which preferentially displaces the chlorine at the C6 position to install the methoxy group.
Experimental Protocol: Synthesis from 2,6-Dichloro-5-fluoronicotinic acid
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).
-
Solvent and Base: Add anhydrous methanol (MeOH) as the solvent. While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide (1.1 eq) in methanol.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with aqueous hydrochloric acid (1M) until the pH is approximately 2-3. This will precipitate the carboxylic acid product.
-
Purification: Filter the resulting solid precipitate, wash with cold water, and dry under a vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound via SNAr reaction.
Structural Elucidation and Characterization
A self-validating protocol requires rigorous confirmation of the product's structure. The following spectroscopic signatures are predicted for this compound and would be used to confirm its identity and purity. Spectroscopic data for similar nicotinic acid derivatives can be found in various chemical databases and patents.[3][4]
| Spectroscopy | Predicted Signature |
| ¹H NMR | A single signal, a doublet, in the aromatic region (δ 8.0-8.5 ppm) corresponding to the proton at the C4 position. The splitting would arise from coupling to the adjacent fluorine atom (³JHF). The methoxy group would appear as a singlet around δ 4.0-4.2 ppm. |
| ¹³C NMR | Seven distinct signals are expected. The carbons attached to fluorine and chlorine will show characteristic large and smaller C-F and C-Cl couplings, respectively. The carboxylic acid carbonyl carbon would be observed downfield (δ 160-165 ppm). |
| ¹⁹F NMR | A single signal, a doublet, corresponding to the fluorine at the C5 position. The splitting arises from coupling to the adjacent proton at C4 (³JHF). |
| Mass Spec (ESI-) | A strong signal for the molecular ion [M-H]⁻ at m/z 204. The characteristic isotopic pattern of a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. |
Reactivity and Applications in Drug Development
The true value of this compound lies in its potential as a versatile scaffold for building complex molecules. Its functional groups offer multiple handles for diversification, a critical requirement in modern medicinal chemistry for generating libraries of compounds for screening. Similar substituted nicotinic acids are crucial intermediates for synthesizing a range of therapeutics, including kinase inhibitors and receptor antagonists.[5][6][7]
-
Carboxylic Acid (C3): This group is the primary site for amide bond formation. Coupling with a diverse range of amines allows for the exploration of the surrounding chemical space, which is fundamental for modulating properties like target binding, solubility, and cell permeability.
-
Chloro Group (C2): The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) via SNAr reactions or, more powerfully, serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
Potential Derivatization Pathways
Caption: Key reactive sites for library synthesis and molecular diversification.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar halogenated nicotinic acids should be used to establish handling procedures.[8][9]
-
Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system.[8] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound represents a potent and versatile chemical building block. Although not a commonplace reagent, its logical synthesis from known precursors is straightforward. The strategic placement of its chloro, fluoro, methoxy, and carboxylic acid functionalities provides chemists with a powerful tool for generating novel molecular architectures. Its potential for derivatization at both the C2 and C3 positions makes it an invaluable asset for constructing compound libraries aimed at discovering next-generation therapeutics and agrochemicals. Adherence to rigorous characterization and appropriate safety protocols will enable researchers to fully and safely exploit the synthetic potential of this compound.
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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a viable and efficient synthetic pathway for 2-Chloro-5-fluoro-6-methoxynicotinic acid, a key building block in the development of novel pharmaceutical agents. The synthesis is strategically designed around the principles of nucleophilic aromatic substitution and leverages readily available starting materials. This document elucidates the chemical logic underpinning each synthetic step, from the construction of the core nicotinic acid framework to the regioselective introduction of key substituents. Detailed experimental protocols, mechanistic insights, and data presentation are included to provide researchers with a comprehensive and actionable resource for the laboratory-scale synthesis of this important molecule.
Introduction: The Significance of Substituted Nicotinic Acids
Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The precise placement of halogen and alkoxy substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This compound, in particular, presents a unique combination of functional groups that make it a highly sought-after intermediate for the synthesis of complex molecular targets. This guide aims to demystify the synthesis of this valuable compound by presenting a logical and well-supported synthetic route.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent and efficient synthetic strategy. The core of our approach is to first construct a di-chlorinated nicotinic acid precursor, which then allows for the selective introduction of the methoxy group.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway highlights three key transformations:
-
Formation of the Pyridine Ring and Chlorination: Construction of the 2,6-dichloro-5-fluoronicotinate core from acyclic precursors.
-
Regioselective Methoxylation: Selective substitution of the C6-chloro substituent with a methoxy group.
-
Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.
Synthesis Pathway and Mechanistic Discussion
Part 1: Synthesis of the Key Intermediate: Methyl 2,6-dichloro-5-fluoronicotinate
The synthesis commences with the construction of the pyridine ring, followed by chlorination to yield the key intermediate, methyl 2,6-dichloro-5-fluoronicotinate. This process is adapted from a well-established patent for the synthesis of 2,6-dichloro-5-fluoronicotinic acid, which utilizes readily available and cost-effective starting materials[1].
Step 1: Formation of Methyl 2,6-dihydroxy-5-fluoronicotinate
The initial step involves a condensation reaction to form the pyridone ring. Ethyl fluoroacetate and ethyl formate react in the presence of a strong base, sodium methoxide, to form an enolate, which then reacts with methyl malonamate. Subsequent cyclization and acidification yield methyl 2,6-dihydroxy-5-fluoronicotinate[1].
Step 2: Chlorination to Methyl 2,6-dichloro-5-fluoronicotinate
The dihydroxy intermediate is then subjected to chlorination. While the original patent describes the chlorination of the ester to the corresponding nicotinoyl chloride using phosphorus oxychloride and a lithium reagent, for the purpose of subsequent methoxylation, it is advantageous to have the methyl ester. The chlorination can be effectively carried out using a milder chlorinating agent or by carefully controlling the reaction conditions with phosphorus oxychloride to favor the formation of the chlorinated ester.
Part 2: Regioselective Methoxylation
This is the most critical step in the synthesis, where the selective replacement of one of the two chlorine atoms is achieved. The reaction of methyl 2,6-dichloro-5-fluoronicotinate with sodium methoxide leads to the preferential substitution of the chlorine atom at the 6-position.
Causality of Regioselectivity:
The regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the fluorine at the 5-position, and the methyl carboxylate at the 3-position deactivates the entire ring towards nucleophilic attack. However, the positions ortho and para to the ring nitrogen (C2 and C6) are the most activated.
In this specific substrate, both the C2 and C6 positions are substituted with chlorine atoms. The choice of which chlorine is replaced is dictated by a combination of steric and electronic factors. The C6 position is generally more susceptible to nucleophilic attack in 2,6-dihalopyridines due to a combination of electronic activation from the ring nitrogen and potentially less steric hindrance compared to the C2 position, which is flanked by the C3-substituent. A similar principle of regioselective substitution at the 6-position of methyl 2,6-dichloronicotinate has been demonstrated with phenolic nucleophiles[2].
Caption: Experimental workflow for the regioselective methoxylation.
Part 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be readily achieved under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of methanol and water, followed by acidification[3].
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate[1]
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0 °C, add sodium methoxide (26 g).
-
Allow the mixture to stir at 20 °C for 3.5 hours.
-
Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for 10 minutes.
-
Cool the mixture to 0 °C and allow it to stand for 18 hours.
-
Filter the mixture, wash the collected solid with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.
Protocol 2: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate (Adapted from[1])
-
In a pressure vessel, charge methyl 2,6-dihydroxy-5-fluoronicotinate (10 g), phosphorus oxychloride (100 mL), and a catalytic amount of a suitable phase-transfer catalyst.
-
Seal the vessel and heat at 150-170 °C for 20-24 hours.
-
Cool the reaction mixture and carefully quench with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain methyl 2,6-dichloro-5-fluoronicotinate.
Protocol 3: Synthesis of Methyl 2-Chloro-5-fluoro-6-methoxynicotinate (Inferred and Adapted)
-
Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield methyl 2-chloro-5-fluoro-6-methoxynicotinate.
Protocol 4: Synthesis of this compound (Adapted from[3])
-
Dissolve methyl 2-chloro-5-fluoro-6-methoxynicotinate (1 equivalent) in a 3:1 mixture of methanol and water.
-
Add lithium hydroxide monohydrate (1.5 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Concentrate the reaction mixture to remove methanol.
-
Dilute with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1. Cyclization | Ethyl fluoroacetate, Ethyl formate | Methyl 2,6-dihydroxy-5-fluoronicotinate | NaOMe, Methyl malonamate, HCl | 60-70[1] |
| 2. Chlorination | Methyl 2,6-dihydroxy-5-fluoronicotinate | Methyl 2,6-dichloro-5-fluoronicotinate | POCl₃ | 80-90 (Estimated) |
| 3. Methoxylation | Methyl 2,6-dichloro-5-fluoronicotinate | Methyl 2-Chloro-5-fluoro-6-methoxynicotinate | NaOMe, Methanol | 75-85 (Estimated) |
| 4. Hydrolysis | Methyl 2-Chloro-5-fluoro-6-methoxynicotinate | This compound | LiOH, H₂O/MeOH, HCl | >90 (Estimated) |
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By leveraging a well-established route to the key 2,6-dichloro-5-fluoronicotinate intermediate and applying the principles of regioselective nucleophilic aromatic substitution, the target molecule can be obtained in good overall yield. The provided protocols and mechanistic explanations offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.
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An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-5-fluoro-6-methoxynicotinic acid
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a highly functionalized pyridine derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into a proposed synthetic pathway, the underlying chemical principles, and the potential applications of this molecule, grounding our discussion in established chemical literature and field-proven insights.
Introduction: The Strategic Value of Polysubstituted Nicotinic Acids
Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple, distinct substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, is a prime example of such a strategically designed building block. The presence of a chlorine atom, a fluorine atom, a methoxy group, and a carboxylic acid function offers a versatile platform for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.[1]
The fluorine atom, in particular, is a valuable addition in drug design, often enhancing metabolic stability and binding affinity.[2] The chloro and methoxy groups provide additional handles for synthetic modification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions. This guide will provide a plausible and detailed synthetic route to this valuable compound, based on analogous reactions reported in the chemical literature.
Proposed Synthesis of this compound
A crucial precursor for this proposed synthesis is 2,6-dichloro-5-fluoronicotinic acid, which can be synthesized from ethyl fluoroacetate and ethyl formate.[3][4]
Overall Synthetic Scheme:
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An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its strategic application as a versatile building block in the development of novel therapeutic agents.
Core Molecular Attributes
This compound is a substituted pyridine-3-carboxylic acid. The strategic placement of its chloro, fluoro, and methoxy groups on the pyridine ring creates a unique electronic and steric environment, making it a valuable scaffold for targeted modifications in drug design.
The molecular formula for this compound is C₇H₅ClFNO₃ . Based on this, the calculated molecular weight is 204.57 g/mol . While a specific CAS number for the acid is not widely indexed, its corresponding methyl ester, Methyl 2-chloro-5-fluoro-6-methoxynicotinate, is identified by CAS Number 959616-64-9 .[1] The hydrolysis of this ester is a direct and common route to the parent carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₇H₅ClFNO₃ | - |
| Molecular Weight | 204.57 g/mol | Calculated |
| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | - |
| Appearance | (Predicted) White to off-white solid | Based on similar compounds |
| Solubility | (Predicted) Soluble in organic solvents like methanol, DMSO, DMF | Based on structural analogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Strategic Importance in Medicinal Chemistry
Substituted nicotinic acid derivatives are foundational pharmacophores in a wide array of therapeutic areas.[1] The specific combination of substituents in this compound offers medicinal chemists several strategic advantages:
-
Halogenation for Enhanced Binding and Properties : The presence of chlorine and fluorine atoms provides opportunities for halogen bonding, a significant interaction that can enhance ligand-target binding affinity.[2][3] Halogenation is also a key strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[3][4]
-
Methoxy Group Influence : The methoxy group is a prevalent feature in many approved drugs.[5][6] It can act as a hydrogen bond acceptor, influence molecular conformation, and improve metabolic stability by blocking potential sites of oxidation.[5][6] Its presence can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Versatile Chemical Handles : The carboxylic acid group is a versatile functional handle for forming amides, esters, and other derivatives, allowing for the construction of diverse chemical libraries for screening. The chloro group at the 2-position is susceptible to nucleophilic substitution, providing a key reaction site for further molecular elaboration.
This trifecta of functional groups makes the molecule a high-value intermediate for creating complex molecular architectures aimed at a variety of biological targets, from kinases to G-protein coupled receptors.
Synthesis Protocol: A Representative Pathway
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-part synthesis of the target acid via its methyl ester.
Part 1: Synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
This part of the protocol is based on analogous reactions involving nucleophilic substitution on dichlorinated pyridine rings.
Step 1.1: Esterification of 2,6-dichloro-5-fluoronicotinic acid
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (MeOH, 10-15 mL per gram of starting material).
-
Reaction : Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Causality: This converts the carboxylic acid to a more reactive acyl chloride in situ, which then readily reacts with methanol to form the methyl ester.
-
Reflux : After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2,6-dichloro-5-fluoronicotinate.
Step 1.2: Methoxylation
-
Setup : Dissolve the crude methyl ester from the previous step in anhydrous methanol.
-
Reaction : Add a solution of sodium methoxide (NaOMe, 1.1 eq) in methanol dropwise at room temperature. Causality: The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 2-position in such systems. The electron-withdrawing nature of the ring nitrogen and adjacent ester group facilitates this substitution.
-
Monitoring : Stir the reaction at room temperature for 12-18 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Work-up : Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure Methyl 2-chloro-5-fluoro-6-methoxynicotinate.[1]
Part 2: Hydrolysis to this compound
This is a standard saponification reaction to convert the ester to the desired carboxylic acid.
-
Setup : Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Reaction : Add lithium hydroxide (LiOH, 1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours. Causality: LiOH is a strong base that hydrolyzes the ester to its corresponding carboxylate salt.
-
Monitoring : Monitor the reaction by TLC until the starting ester is fully consumed.
-
Work-up : Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.
-
Acidification : Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken. Based on data for structurally similar compounds, this compound should be handled with care.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry place in a tightly sealed container.
-
Hazards (Predicted) : May cause skin, eye, and respiratory irritation. The GHS hazard statements for the closely related 2-chloro-6-methoxynicotinic acid are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
Conclusion
This compound represents a highly valuable and versatile building block for drug discovery. Its unique combination of reactive sites and modulating substituents provides a robust platform for the synthesis of complex and targeted therapeutic agents. The synthetic pathway outlined in this guide, proceeding through a key methyl ester intermediate, offers a reliable method for accessing this important compound for research and development purposes. As the demand for novel, highly specific therapeutics continues to grow, the strategic use of such functionalized heterocyclic intermediates will remain a cornerstone of modern medicinal chemistry.
References
- Jawad Mohsen, E. M., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56.
- Lu, W., & Jia, Y. (2010). Condensative Azaheterocycle Synthesis. Organic Syntheses, 87, 276.
- Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
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ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]
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Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]
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A Technical Guide to 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Substituted Nicotinic Acid
Nicotinic acid, a form of vitamin B3, and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The strategic placement of various functional groups on the pyridine ring can dramatically alter the molecule's physicochemical properties and biological activity. This guide focuses on a specific, lesser-explored derivative: 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid . The formal IUPAC name for this compound is indeed 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid .
The unique combination of a chloro, fluoro, and methoxy group on the nicotinic acid core presents a tantalizing prospect for researchers. The electron-withdrawing nature of the halogens and the electron-donating methoxy group create a distinct electronic environment that can influence reactivity and intermolecular interactions. This guide provides a comprehensive overview of a proposed synthetic pathway, predicted properties, and potential applications of this compound, drawing upon established chemistry of related substituted pyridines.
Physicochemical Properties and Structural Data
| Property | Predicted Value/Information |
| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid |
| Molecular Formula | C₇H₅ClFNO₃ |
| Molecular Weight | 205.57 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, influenced by the electron-withdrawing groups on the ring. |
Proposed Synthetic Pathway
A plausible synthetic route to 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid can be envisioned starting from the commercially available 2,6-dichloro-5-fluoronicotinic acid. This multi-step synthesis involves selective nucleophilic aromatic substitution followed by hydrolysis.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid
-
Suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloro-5-fluoronicotinate.
Step 2: Selective Methoxylation
-
Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol (15 vol).
-
Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
At a controlled temperature (e.g., 0-25 °C, optimization required), add the sodium methoxide solution dropwise to the solution of the ester. The 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems.
-
Stir the reaction mixture at the optimized temperature for 2-4 hours, monitoring for the formation of the desired product and consumption of the starting material.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-chloro-5-fluoro-6-methoxynicotinate.
Step 3: Hydrolysis to the Final Product
-
Dissolve methyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid.
Potential Applications in Research and Drug Development
Substituted nicotinic acids are a well-established class of compounds with a broad range of biological activities. The unique substitution pattern of 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid suggests several potential areas of application:
-
Enzyme Inhibition: The pyridinecarboxylic acid moiety is a known pharmacophore that can interact with the active sites of various enzymes. The specific electronic properties conferred by the chloro, fluoro, and methoxy substituents could lead to selective inhibition of targets such as kinases, polymerases, or metabolic enzymes.
-
Agrochemicals: Many commercial herbicides and fungicides are based on the pyridine scaffold. The title compound could serve as a valuable intermediate for the synthesis of novel agrochemicals. The presence of halogens often enhances the biological activity and metabolic stability of these compounds.
-
Materials Science: Pyridine derivatives can act as ligands for metal complexes, which have applications in catalysis, organic light-emitting diodes (OLEDs), and sensor technology. The electronic tuning provided by the substituents could be used to modulate the properties of these materials.
Logical Relationship of Functional Groups to Potential Activity
Caption: Influence of functional groups on properties and applications.
Conclusion and Future Directions
2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid represents a novel and synthetically accessible building block for chemical and biological research. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its properties and potential applications. Researchers in drug discovery, agrochemical development, and materials science are encouraged to explore the potential of this and other uniquely substituted nicotinic acid derivatives. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound, and screening for biological activity in relevant assays.
References
- Due to the novelty of the specific title compound, the following references pertain to the synthesis and chemistry of structurally related substituted nicotinic acids and pyridines, which form the basis for the proposed synthetic route and predicted properties.
-
Synthesis of 2,6-dichloro-5-fluoronicotinic acid: A process for preparing 2,6-dichloro-5-fluoronicotinic acid is disclosed in European Published Patent Application 0333,020. This document provides a foundational method for obtaining the proposed starting material.
-
Reactivity of Chloropyridines: The chemistry of chloropyridines, including their susceptibility to nucleophilic substitution, is well-documented. Textbooks and review articles on heterocyclic chemistry provide a comprehensive understanding of the principles governing the selective methoxylation step.
-
Hydrolysis of Pyridine Esters: Standard hydrolysis procedures for esters of nicotinic acid and related compounds are widely available in the chemical literature and are generally robust and high-yielding.
-
Applications of Substituted Nicotinic Acids: A vast body of literature, including patents and peer-reviewed articles, describes the use of substituted nicotinic acids in the development of pharmaceuticals and agrochemicals. A search of chemical databases such as SciFinder, Reaxys, and Google Scholar using relevant keywords will yield numerous examples.
An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: Synthesis, Properties, and Applications
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-Chloro-5-fluoro-6-methoxynicotinic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of electron-withdrawing and -donating groups on the pyridine core imparts specific reactivity and conformational properties, making it a sought-after intermediate in drug discovery. The pyridine ring is a common motif in numerous approved drugs, and its precise substitution can significantly influence pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Proposed Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established principles of heterocyclic chemistry, particularly the selective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,6-dichloro-5-fluoronicotinic acid.[3][4]
Synthetic Pathway Overview
The proposed synthesis initiates from the commercially available 2,6-dichloro-5-fluoronicotinic acid and proceeds via a selective nucleophilic aromatic substitution reaction with sodium methoxide. The regioselectivity of this reaction is a critical consideration.
Caption: Proposed synthetic route to this compound.
Causality of Experimental Choices: Achieving Regioselectivity
The key to this synthesis is the selective replacement of the chlorine atom at the 6-position over the one at the 2-position. In nucleophilic aromatic substitutions on pyridine rings, the positions ortho and para to the ring nitrogen are generally more activated towards attack.[5] However, the relative reactivity of the 2- and 6-positions can be influenced by other substituents. The electron-withdrawing nature of the carboxylic acid group at the 3-position and the fluorine atom at the 5-position further activates the ring for nucleophilic attack.
The selectivity for the 6-position in this case can be attributed to a combination of steric and electronic factors. The chlorine at the 2-position is sterically hindered by the adjacent carboxylic acid group. Furthermore, the methoxide nucleophile may experience less steric hindrance when approaching the 6-position.
Detailed Experimental Protocol
This protocol is a self-validating system based on general procedures for SNAr reactions on halogenated pyridines.
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify to a pH of approximately 2-3 with hydrochloric acid. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary (Expected):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Reflux (approx. 65 °C) |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups.
-
Acidity: The carboxylic acid group is the most acidic proton, with a pKa value expected to be in the range of typical nicotinic acids.
-
Nucleophilic Substitution: The remaining chlorine atom at the 2-position is still susceptible to nucleophilic aromatic substitution, albeit under more forcing conditions compared to the 6-position in the precursor. This allows for the introduction of other functional groups, such as amines or thiols.
-
Carboxylic Acid Derivatization: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation, and conversion to the acid chloride, providing further avenues for molecular elaboration.
Key Reactivity Pathways
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Development
Substituted nicotinic acids are integral components of many biologically active molecules and approved drugs.[6][7] While specific applications of this compound are not widely reported, its structural motifs are present in compounds with diverse therapeutic activities.
Potential as a Key Intermediate
This molecule serves as an excellent starting point for the synthesis of compound libraries for screening in various disease areas. The distinct functional handles allow for systematic modification to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The functional groups on this compound can be elaborated to target the ATP-binding site of various kinases.
-
GPCR Modulators: G-protein coupled receptors are another important class of drug targets. The substituents on the pyridine ring can be tailored to achieve specific interactions with these receptors.
-
Antiviral and Antibacterial Agents: Heterocyclic compounds, including pyridine derivatives, have shown promise as antimicrobial agents.[8]
Case Study: Vericiguat - A Soluble Guanylate Cyclase Stimulator
A notable example of a complex drug molecule featuring a substituted pyridine ring is Vericiguat, used for the treatment of heart failure.[9][10] Although not directly synthesized from the title compound, the synthetic strategies for Vericiguat highlight the importance of functionalized pyridines in constructing intricate molecular architectures for therapeutic purposes.[11][12][13] The synthesis of such molecules often involves the coupling of multiple heterocyclic systems, where pre-functionalized building blocks are essential.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While its direct synthesis may not be a common catalogue item, a logical and efficient synthetic route can be designed from readily available starting materials. Understanding its synthesis, reactivity, and potential applications provides researchers with a powerful tool for the development of novel therapeutics. The insights and protocols provided in this guide are intended to empower scientists to leverage the unique chemical properties of this scaffold in their research endeavors.
References
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IJNRD. (2023). A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
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PubMed. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
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ACS Publications. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. [Link]
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ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. [Link]
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ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]
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Dove Medical Press. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
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NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
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MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. [Link]
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Aribo Biotechnology. (n.d.). 38496-18-3 | 2,6-Dichloronicotinic acid. [Link]
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A Spectroscopic Investigation of 2-Chloro-5-fluoro-6-methoxynicotinic Acid: A Guide for Drug Development Professionals
This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This document synthesizes predictive data based on the analysis of structurally related compounds to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of Substituted Nicotinic Acids
Substituted nicotinic acid scaffolds are prevalent in a wide array of pharmacologically active compounds. The strategic placement of electron-withdrawing and electron-donating groups on the pyridine ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. The title compound, this compound, incorporates a unique combination of substituents—a halogen at the 2-position, a fluorine at the 5-position, a methoxy group at the 6-position, and a carboxylic acid at the 3-position—making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is the cornerstone of quality control and regulatory compliance in the pharmaceutical industry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. The following sections predict the ¹H and ¹³C NMR spectral data for this compound, drawing upon established principles of chemical shifts and coupling constants observed in analogous structures.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton and the methoxy group protons. The acidic proton of the carboxylic acid may present as a broad singlet, often exchangeable with D₂O.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 8.0 - 8.3 | Doublet | JH-F = ~3-5 Hz | The proton at the C-4 position is expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent carboxylic acid and the nitrogen atom in the pyridine ring. It will exhibit coupling to the fluorine atom at the C-5 position. |
| OCH₃ | 4.0 - 4.2 | Singlet | N/A | The protons of the methoxy group will appear as a sharp singlet, with a chemical shift typical for an aromatic methoxy group. |
| COOH | 12.0 - 14.0 | Broad Singlet | N/A | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |
Note: The exact chemical shifts can be influenced by the solvent used for analysis.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a carbon map of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are heavily influenced by the nature of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| C-6 (C-OCH₃) | 160 - 165 | The carbon atom bearing the electron-donating methoxy group is expected to be significantly downfield. |
| C-2 (C-Cl) | 150 - 155 | The carbon atom attached to the chlorine atom will be deshielded. |
| C-5 (C-F) | 145 - 150 (d, JC-F ≈ 240-260 Hz) | This carbon will appear as a doublet due to strong one-bond coupling with the fluorine atom. |
| C-3 (C-COOH) | 130 - 135 | The carbon atom to which the carboxylic acid is attached. |
| C-4 | 115 - 120 (d, JC-F ≈ 20-25 Hz) | This carbon atom will show a smaller doublet splitting due to two-bond coupling with the fluorine atom. |
| OCH₃ | 55 - 60 | The carbon of the methoxy group appears in the typical upfield region for such functionalities. |
Note: The predicted coupling constants (JC-F) are approximations and can vary.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducible results.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-O, C-Cl, and C-F bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | This very broad band is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][2] |
| 1700-1730 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch is a strong and sharp absorption, indicative of the carboxylic acid functional group.[3] |
| 1550-1620 | C=C and C=N stretches (Aromatic Ring) | Medium-Strong | These absorptions are characteristic of the pyridine ring vibrations. |
| 1250-1350 | C-O stretch (Carboxylic Acid and Methoxy) | Strong | Strong absorptions are expected from the C-O single bonds of both the carboxylic acid and the methoxy group. |
| 1000-1100 | C-F stretch | Strong | A strong band in this region is indicative of the carbon-fluorine bond. |
| 700-800 | C-Cl stretch | Medium-Strong | The carbon-chlorine stretching vibration is expected in this region. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (C₇H₅ClFNO₃ ≈ 205.57 g/mol ).
-
Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak at an m/z two units higher. The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[4]
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃): A significant fragment may be observed at M-31, resulting from the cleavage of the methoxy group.
-
Loss of a carboxyl group (•COOH): A fragment at M-45 corresponding to the loss of the carboxylic acid group is plausible.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule, likely in negative ion mode to deprotonate the carboxylic acid.
-
-
Mass Analysis:
-
A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Visualizing the Workflow
A systematic approach to the spectroscopic analysis of a novel compound is essential. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
The predicted spectral data and outlined experimental protocols provide a robust framework for the analysis of this compound. A thorough understanding and application of these spectroscopic techniques are fundamental to ensuring the quality and integrity of this and other related compounds in the rigorous environment of drug discovery and development. The synergistic use of NMR, IR, and MS allows for a comprehensive characterization, providing the confidence required for advancing a compound through the development pipeline.
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ResearchGate. IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm −1 ], and intensities). Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]
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Toxin and Toxin Target Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (T3D2841). Available from: [Link]
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PubMed. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Available from: [Link]
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NIST WebBook. 2-Chloro-5-nitrobenzoic acid. Available from: [Link]
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SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Available from: [Link]
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SpectraBase. 2-Chloro-5-fluoro-benzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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-
NIST WebBook. Fluoroacetic acid. Available from: [Link]
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Technical Guide: A Framework for Determining the Solubility Profile of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
Foreword: Charting the Course for a Novel Moiety
Rather than presenting a static data sheet, this document serves as a comprehensive methodological framework. It is designed for researchers, chemists, and formulation scientists, providing the theoretical grounding and practical, step-by-step protocols necessary to thoroughly characterize the solubility of this, or any similar, novel compound. We will proceed from first principles, explaining not just what to do, but why each step is critical for building a robust, reliable, and regulatory-relevant solubility profile.
Physicochemical Assessment: Predicting Behavior from Structure
The molecular structure of 2-Chloro-5-fluoro-6-methoxynicotinic acid offers initial clues to its potential solubility behavior. As a nicotinic acid derivative, it possesses a carboxylic acid group, which is ionizable.
-
Acidic Moiety (-COOH): The carboxylic acid group suggests that the compound's aqueous solubility will be highly dependent on pH. In acidic environments (low pH), the carboxyl group will be protonated and neutral, likely leading to lower aqueous solubility. As the pH increases above the compound's pKa, the carboxyl group will deprotonate to form a carboxylate anion, which is significantly more polar and should dramatically increase solubility in aqueous media.
-
Aromatic Ring & Substituents: The pyridine ring, along with the chloro, fluoro, and methoxy substituents, contributes to the molecule's overall lipophilicity. The halogen atoms (-Cl, -F) are electronegative but also increase the molecular size and non-polar surface area.[1][2] The methoxy group (-OCH₃) is moderately polar. The interplay between the ionizable carboxyl group and the more non-polar substituted ring will dictate its behavior in various solvents.[3][4] This balance is a key consideration in early formulation strategies.[5]
The Theoretical Cornerstone: Thermodynamic vs. Kinetic Solubility
Before any experiment is conducted, it is crucial to understand the two primary types of solubility measurements performed in drug development.[6][7]
-
Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium between the dissolved and undissolved solid forms.[8][9] This value is critical for biopharmaceutical classification and formulation development. The gold-standard method for its determination is the Shake-Flask method.[10]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution.[11] It is typically determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and observing precipitation.[9][12] Kinetic solubility values are often higher than thermodynamic ones but can be influenced by experimental parameters and are less reproducible.[11] They are primarily used for high-throughput screening in early discovery to quickly flag compounds with potential solubility issues.[7]
This guide will focus on establishing the definitive thermodynamic solubility, which is essential for robust drug development.
The Regulatory Framework: The Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[13][14] This classification is a cornerstone of modern drug development, helping to predict a drug's in vivo performance and potentially allowing for biowaivers of certain clinical studies.[15][16]
A drug substance is considered "Highly Soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[17] Our experimental design must therefore rigorously test solubility across this specific pH range to determine the BCS classification for this compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for determining the equilibrium solubility of this compound, adhering to guidelines from the World Health Organization (WHO).[18]
Objective
To determine the equilibrium solubility (mg/mL) of this compound in aqueous buffers across the regulatory-relevant pH range (1.2 - 6.8) at a controlled temperature.
Materials & Equipment
-
This compound (solid, verified purity)
-
pH Buffers:
-
pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
-
-
Calibrated pH meter
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Step-by-Step Protocol
-
Preparation: To a series of glass vials, add an excess amount of this compound. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, start with ~10 mg of the compound.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each pH buffer to the respective vials. Prepare each condition in triplicate to ensure statistical validity.[18]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[18] Equilibrium is confirmed when the concentration of the compound in solution does not significantly change between sequential time points (e.g., at 24h, 48h, and 72h).
-
Phase Separation: After equilibration, allow the vials to stand briefly. Visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Dilution: Accurately dilute the filtered sample with an appropriate mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method.
Analytical Quantification: HPLC Method Development
Accurate quantification is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred technique for analyzing nicotinic acid derivatives.[19][20]
Suggested HPLC Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase ensures the carboxylic acid is protonated for consistent retention.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., ~260-270 nm, to be determined by UV scan) or Mass Spectrometry (MS) for higher sensitivity and specificity.[21]
-
Calibration: Prepare a standard curve using known concentrations of this compound in the mobile phase. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range.
Protocol for Quantification
-
Develop and validate an HPLC method for accuracy, precision, linearity, and specificity.
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared (filtered and diluted) samples from the solubility experiment.
-
Determine the concentration in the samples by interpolating from the calibration curve, accounting for the dilution factor.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and easy comparison.
Solubility Data Table
| pH of Buffer | Temperature (°C) | Individual Solubility (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 25 | Rep 1: X.XX, Rep 2: X.XX, Rep 3: X.XX | X.XX | ±X.XX |
| 4.5 | 25 | Rep 1: Y.YY, Rep 2: Y.YY, Rep 3: Y.YY | Y.YY | ±Y.YY |
| 6.8 | 25 | Rep 1: Z.ZZ, Rep 2: Z.ZZ, Rep 3: Z.ZZ | Z.ZZ | ±Z.ZZ |
Logical Flow for BCS Classification
Caption: Decision workflow for Biopharmaceutics Classification System (BCS) solubility class.
Interpretation
-
Identify the "Worst-Case" Solubility: The BCS classification is based on the lowest solubility observed across the pH 1.2-6.8 range.[18]
-
Calculate Dose/Solubility Volume: Determine the highest anticipated single therapeutic dose of the drug in milligrams. Calculate the volume of solvent required to dissolve this dose using the lowest measured solubility: Volume (mL) = Highest Dose (mg) / Lowest Solubility (mg/mL)
-
Assign Classification: If this calculated volume is 250 mL or less, the compound is classified as "Highly Soluble." If it is greater than 250 mL, it is "Poorly Soluble." This classification is fundamental for guiding all subsequent formulation and development activities.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for determining the complete solubility profile of this compound. By adhering to these protocols, researchers can generate high-quality, reliable data that is not only crucial for understanding the compound's fundamental physicochemical properties but is also directly applicable to regulatory frameworks like the BCS. This systematic approach ensures that decisions made during lead optimization and formulation development are based on a solid foundation of accurate and reproducible science.
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DDReg Pharma. What is meant by Biopharmaceutical Classification System?. [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Wikipedia. Biopharmaceutics Classification System. [Link]
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Chemistry For Everyone. (2024). What Affects Solubility Of Organic Compounds?. YouTube. [Link]
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GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]
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National Institutes of Health (NIH). (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]
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Dissolution Technologies. (2010). Biopharmaceutics Classification System: A Regulatory Approach. [Link]
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Unknown Source. Factors affecting solubility. [Link]
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ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
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PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
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Springer. (2024). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
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GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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World Health Organization (WHO). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]
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PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]
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LCGC International. (2021). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
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The Strategic Design of 2-Chloro-5-fluoro-6-methoxynicotinic Acid Analogs: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of analogs of 2-Chloro-5-fluoro-6-methoxynicotinic acid. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the design and exploration of novel substituted nicotinic acid derivatives as potential therapeutic agents. By leveraging established synthetic methodologies and analyzing structure-activity relationships, this guide aims to provide a foundational understanding for the rational design of new chemical entities based on this versatile scaffold.
Introduction: The Significance of Substituted Nicotinic Acids in Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology with a well-established role in cellular metabolism. Beyond its nutritional importance, the nicotinic acid scaffold has proven to be a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1][2] The versatility of the pyridine ring allows for targeted modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3] Specifically, the presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring and introduce favorable interactions with protein targets.[3] The combination of a chloro and a fluoro substituent on the nicotinic acid ring, as seen in the core molecule of interest, presents a unique electronic and steric profile that can be exploited for the development of novel therapeutics.
This guide focuses on the specific substitution pattern of 2-chloro, 5-fluoro, and 6-methoxy on the nicotinic acid core. The 6-methoxy group, in particular, is of interest as it can influence the molecule's conformation, lipophilicity, and potential for hydrogen bonding, thereby impacting its interaction with biological macromolecules.
Synthetic Strategies for this compound and its Analogs
Synthesis of the Key Intermediate: 2,6-Dichloro-5-fluoronicotinic acid
The synthesis of 2,6-dichloro-5-fluoronicotinic acid is a well-documented process that starts from readily available precursors.[4][5]
Experimental Protocol: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.
-
After stirring for 3.5 hours at 20°C, a solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated at reflux for 30 minutes.
-
To the hot mixture, a solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added.
-
The reaction mixture is heated at reflux for an additional 10 minutes.
-
After allowing the mixture to stand at 0°C for 18 hours, the resulting solid is collected by filtration, washed with water, and dried under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[4]
Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride
-
Methyl 2,6-dihydroxy-5-fluoronicotinate is treated with phosphorus oxychloride in the presence of a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[4]
Experimental Protocol: Hydrolysis to 2,6-Dichloro-5-fluoronicotinic acid
-
A slurry of 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) in water (60 mL) at 50-60°C is prepared.
-
50% aqueous sodium hydroxide is slowly added to achieve a homogeneous solution with a pH of 10.
-
The cooled solution is extracted twice with methylene chloride.
-
The aqueous layer is cooled in an ice bath, and 37% hydrochloric acid is added to adjust the pH to 1-2.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 2,6-dichloro-5-fluoronicotinic acid.[4]
Caption: Synthetic workflow for 2,6-dichloro-5-fluoronicotinic acid.
Proposed Synthesis of this compound
The introduction of the methoxy group at the 6-position can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on the 2,6-dichloro-5-fluoronicotinic acid intermediate. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electronic influence of the carboxylic acid group.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
2,6-dichloro-5-fluoronicotinic acid is dissolved in a suitable solvent such as methanol or an inert solvent like DMF in the presence of sodium methoxide.
-
The reaction mixture is heated to facilitate the substitution of the 6-chloro group with a methoxy group. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as crystallization or chromatography.
Caption: Proposed nucleophilic aromatic substitution for the target compound.
Design of Analogs: Exploring the Chemical Space
The this compound scaffold offers multiple points for diversification to generate a library of analogs with potentially improved biological activities. Modifications can be systematically introduced at the 2-, 5-, and 6-positions of the pyridine ring, as well as at the carboxylic acid group.
Modifications at the 6-Position
The 6-methoxy group can be replaced with a variety of other alkoxy groups (e.g., ethoxy, propoxy) or aryloxy groups to modulate lipophilicity and steric bulk. Furthermore, substitution with amino or substituted amino groups can introduce new hydrogen bonding capabilities and alter the electronic nature of the ring.
Modifications at the 2-Position
The 2-chloro substituent can be replaced with other halogens (e.g., bromine) or can be subjected to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. These modifications can significantly impact the overall shape and electronic properties of the molecule.
Modifications at the 5-Position
While the 5-fluoro substituent is a key feature, its replacement with other electron-withdrawing or electron-donating groups can be explored to understand its role in biological activity.
Modifications of the Carboxylic Acid Group
The carboxylic acid can be converted to a variety of esters, amides, or other bioisosteres to improve pharmacokinetic properties such as cell permeability and metabolic stability. For instance, the formation of acylhydrazones from the corresponding hydrazide has been shown to lead to compounds with a broad spectrum of biological activities.[6]
Potential Biological Activities and Structure-Activity Relationships (SAR)
Based on the extensive research on nicotinic acid derivatives, analogs of this compound are anticipated to exhibit a range of biological activities.
Table 1: Potential Biological Activities of Substituted Nicotinic Acid Analogs
| Biological Activity | Key Structural Features and SAR Insights |
| Antibacterial/Antifungal | Acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have shown significant activity against Gram-positive bacteria and fungi.[6] The nature of the substituent on the hydrazone or oxadiazole moiety plays a crucial role in determining the spectrum and potency of antimicrobial activity. |
| Anti-inflammatory & Analgesic | 2-Substituted phenyl derivatives of nicotinic acid have demonstrated potent analgesic and anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines like TNF-α and IL-6.[7] |
| Vasorelaxant & Antioxidant | Thionicotinic acid analogs have been identified as potent vasorelaxants and antioxidants, with their effects mediated in part by endothelium-induced nitric oxide and prostacyclin.[8] |
| Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation | Modifications at the 6-position of the pyridine ring in nicotine analogs have been shown to influence their binding affinity to nAChRs. Lipophilicity and steric volume of the substituent are key determinants of affinity.[9] |
| GPR109a Agonism | Fluorinated pyrazole carboxylic acids, which are structural mimics of nicotinic acid, act as potent agonists of the high-affinity niacin receptor GPR109a, which is involved in lipid metabolism.[10] |
The presence of the 6-methoxy group is likely to influence these activities. For example, in the context of nAChR binding, a methoxy group at the 6-position of nicotine resulted in a moderate binding affinity.[9] The interplay between the electronic effects of the chloro and fluoro substituents and the steric and electronic contributions of the 6-methoxy group will be critical in determining the overall biological profile of these analogs.
Caption: Potential biological targets of the core molecule analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path for the synthesis of the core molecule and a diverse library of its analogs. The extensive body of literature on the biological activities of substituted nicotinic acids offers valuable insights for the rational design of new compounds with tailored pharmacological profiles.
Future research in this area should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological screening to identify lead compounds for various therapeutic indications. Detailed structure-activity relationship studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights provided in this guide are intended to serve as a catalyst for such endeavors, ultimately contributing to the discovery of new and effective medicines.
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Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed, 2010. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI, 2020. [Link]
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Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed, 1996. [Link]
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Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. PubMed, 2014. [Link]
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Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. ResearchGate, 2012. [Link]
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SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed, 1964. [Link]
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Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed, 2007. [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed, 2013. [Link]
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Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 2011. [Link]
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Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate, 1998. [Link]
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Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate, 2012. [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar, 2013. [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press, 2017. [Link]
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[18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. ACS Omega, 2023. [Link]
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Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PMC, 2013. [Link]
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Biological Activity of Naturally Derived Naphthyridines. MDPI, 2021. [Link]
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Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2023. [Link]
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Some 6-substituted nicotinamides: synthesis and antineoplastic activities. CNGBdb. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, 2024. [Link]
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2,6-Dichloro-5-fluoronicotinic acid. PubChem. [Link]
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Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. ResearchGate, 2016. [Link]
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A Technical Guide to the Potential Biological Activity of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Substituted nicotinic acid derivatives represent a cornerstone in modern medicinal chemistry and agrochemical research, offering a versatile scaffold for developing novel bioactive compounds. This technical guide focuses on 2-Chloro-5-fluoro-6-methoxynicotinic acid, a molecule whose specific biological activities have yet to be extensively characterized. By examining the structure-activity relationships of analogous compounds, we can infer its potential therapeutic applications and provide a strategic framework for its investigation. This document serves as a roadmap for researchers, detailing the rationale behind exploring its potential anti-inflammatory, antimicrobial, and anticancer properties, and provides robust experimental protocols for validation.
Introduction: The Promise of a Substituted Nicotinic Acid Scaffold
Nicotinic acid, or vitamin B3, and its derivatives have long been recognized for their diverse biological roles.[1] The pyridine ring of nicotinic acid is a privileged scaffold in drug discovery, amenable to a wide range of chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties.[2][3][4] The subject of this guide, this compound, incorporates three key substituents that are known to impart significant biological effects:
-
2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is a versatile synthetic handle. It is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups to generate libraries of new chemical entities for biological screening.[5][6][7]
-
5-Fluoro Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[8] Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[9][10] Derivatives of 6-fluoronicotinic acid, a close structural relative, have been explored as PET imaging agents and as intermediates for oncology research.[9][11]
-
6-Methoxy Group: The presence of a methoxy group on the pyridine ring has been associated with a range of biological activities, including antimicrobial and anticancer effects.[3][12]
Given these structural features, this compound is a highly promising, yet underexplored, molecule. This guide will now delve into its inferred potential biological activities and provide the experimental groundwork for their exploration.
Inferred Potential Biological Activities
Based on extensive research into related nicotinic acid derivatives, we can hypothesize that this compound may exhibit the following biological activities:
Potential Anti-inflammatory Activity
Numerous nicotinic acid derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[13][14] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Rationale: Derivatives of nicotinic acid have shown significant COX-2 inhibitory activity.[14] The structural features of this compound could allow it to fit into the active site of COX-2, potentially leading to the inhibition of prostaglandin synthesis. Furthermore, some nicotinic acid derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[13]
Experimental Workflow for Assessing Anti-inflammatory Potential:
Caption: Workflow for in vitro anti-inflammatory screening.
Potential Antimicrobial Activity
The pyridine nucleus is a common feature in a wide array of antimicrobial agents.[3][4] Derivatives of nicotinic acid have been reported to possess significant antibacterial and antifungal properties.[15][16]
Rationale: The antimicrobial activity of nicotinic acid derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The combination of halogen (chloro and fluoro) and methoxy substituents on the pyridine ring of this compound could enhance its lipophilicity, facilitating its transport across microbial cell membranes. Once inside the cell, it could potentially inhibit key enzymes or disrupt cellular functions.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for determining antimicrobial activity.
Potential Anticancer Activity
Substituted pyridines are integral to the development of novel anticancer therapeutics.[2] Specifically, imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridines, have shown promising activity against various cancer cell lines.[17]
Rationale: The 2-chloro group of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, including those with potential anticancer activity. For instance, it could be converted to a 2-amino derivative and subsequently used to construct fused heterocyclic systems. Furthermore, some quinoline derivatives synthesized from substituted pyridines have demonstrated cytotoxicity against cancer cells by modulating key signaling pathways like PI3K/AKT/mTOR.[12] The fluoro and methoxy groups could also contribute to the anticancer potential by enhancing interactions with biological targets.
Experimental Workflow for Anticancer Screening:
Caption: Workflow for in vitro anticancer activity screening.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound.
Protocol for COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the test compound on COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound dissolved in DMSO
-
Celecoxib (positive control)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and celecoxib in the assay buffer.
-
Add the enzyme (COX-1 or COX-2) to each well of a 96-well plate.
-
Add the test compound dilutions or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further specified time (e.g., 2 minutes).
-
Stop the reaction and measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol for In Vitro Cytotoxicity (MTT) Assay
-
Objective: To assess the cytotoxic effect of the test compound on cancer and normal cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT116, HT-29) and a normal cell line (e.g., HIEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or doxorubicin for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 (for cancer cells) or CC50 (for normal cells) values by plotting the percentage of viability against the logarithm of the compound concentration.
-
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the experimental protocols described above.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Test Compound | >100 | 15.2 | >6.6 |
| Celecoxib | 15.0 | 0.05 | 300 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound
| Compound | S. aureus | E. coli | C. albicans |
| Test Compound | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Table 3: Hypothetical Anticancer Activity of this compound
| Compound | HCT116 IC50 (µM) | HT-29 IC50 (µM) | HIEC CC50 (µM) | Selectivity Index (HIEC/HCT116) |
| Test Compound | 12.5 | 18.7 | >100 | >8 |
| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |
Conclusion
While direct biological data for this compound is not yet available, a thorough analysis of the structure-activity relationships of related nicotinic acid derivatives strongly suggests its potential as a valuable scaffold for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The presence of the 2-chloro group also positions it as a key intermediate for the synthesis of diverse compound libraries. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this promising molecule.
References
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. [Link]
-
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]
-
Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. [Link]
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Nicotinic acid derivatives: Application and uses, review. [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]
-
The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]
-
Newer biologically active pyridines: A potential review. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis and Derivatization of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the multi-step synthesis of 2-chloro-5-fluoro-6-methoxynicotinic acid, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Furthermore, this document outlines robust methodologies for its subsequent derivatization via palladium-catalyzed cross-coupling reactions. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also a deep dive into the mechanistic rationale behind crucial experimental choices, ensuring both reproducibility and adaptability.
Introduction: The Significance of Substituted Nicotinic Acids
Substituted nicotinic acid scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this compound offers a versatile platform for generating diverse chemical libraries. The chlorine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino moieties.[3][4] The fluorine atom at the 5-position can enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity, while the methoxy group at the 6-position influences the electronic landscape of the pyridine ring. This guide details a strategic pathway to this valuable intermediate and its subsequent elaboration.
Overall Synthetic Strategy
The synthesis of the target compound and its derivatives is approached in three main stages. The workflow begins with the construction of a key precursor, followed by a regioselective methoxylation, and concludes with functionalization via cross-coupling chemistry.
Figure 1: High-level workflow for the synthesis and derivatization of the target nicotinic acid.
Synthesis of 2,6-dichloro-5-fluoronicotinic Acid (Precursor)
The synthesis of the dichlorinated precursor is a critical first stage, adapted from established patent literature.[5][6] This process involves the construction of the pyridine ring followed by a robust chlorination procedure.
Protocol 3.1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
This step builds the core heterocyclic ring from acyclic precursors.
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Methyl malonamate
-
Methanol
-
37% Hydrochloric acid
-
Water
Procedure:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
Allow the mixture to stir at 20°C for 3.5 hours.
-
Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for an additional 10 minutes.[6]
-
Allow the mixture to stand at 0°C for 18 hours to facilitate precipitation.
-
Filter the collected solid, wash thoroughly with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.
Protocol 3.2: Synthesis of 2,6-dichloro-5-fluoronicotinic Acid
This protocol converts the dihydroxy intermediate into the key dichloro precursor. The reaction first generates the nicotinoyl chloride, which is subsequently hydrolyzed.
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate (from Protocol 3.1)
-
Phosphorus oxychloride (POCl₃)
-
Lithium phosphate (Li₃PO₄)
-
Dichloromethane (DCM)
-
50% Aqueous sodium hydroxide (NaOH)
-
37% Hydrochloric acid
Procedure:
-
Chlorination: In a sealed pressure vessel (e.g., a Monel autoclave), charge methyl 2,6-dihydroxy-5-fluoronicotinate (10 g), phosphorus oxychloride (100 mL), and lithium phosphate (6 g).[5]
-
Heat the sealed vessel to 170°C for 20 hours.
-
After cooling, carefully vent the vessel and rinse the reaction mixture into a flask with dichloromethane.
-
Concentrate the mixture under reduced pressure and purify by vacuum distillation to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.[6]
-
Hydrolysis: Slurry the distilled acid chloride (9.84 g) with 60 mL of water (50-60°C).
-
Slowly add 50% aqueous sodium hydroxide until a homogeneous solution of pH 10 is achieved.
-
Cool the solution and extract twice with dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 37% hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid.[6]
Regioselective Synthesis of this compound
This stage involves the critical regioselective nucleophilic aromatic substitution (SNAr) of one chlorine atom. The reactivity of the two chlorine atoms at the C2 and C6 positions is not equivalent.
Expertise & Causality: In 3-substituted 2,6-dichloropyridines, nucleophilic attack is often directed ortho to the 3-substituent (the C2 position). This is particularly true when the substituent is a carboxylate, which can form a six-membered cyclic transition state with the incoming alkoxide's metal counter-ion, thereby lowering the activation energy for attack at C2.[7] To achieve the desired C6-methoxylation, we must first mask the directing effect of the carboxylic acid by converting it to a methyl ester. This modification sterically and electronically disfavors the formation of the C2-directing cyclic intermediate, promoting attack at the more electronically favorable C6 position.
Figure 2: Rationale for regioselective methoxylation.
Protocol 4.1: Esterification of 2,6-dichloro-5-fluoronicotinic Acid
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol, anhydrous
-
Toluene or Dichloromethane
Procedure:
-
Suspend 2,6-dichloro-5-fluoronicotinic acid (10 g) in toluene (100 mL).
-
Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Carefully add anhydrous methanol (100 mL) to the crude acid chloride at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the methanol under reduced pressure. The resulting crude methyl 2,6-dichloro-5-fluoronicotinate is typically of sufficient purity for the next step.
Protocol 4.2: Regioselective Methoxylation
Materials:
-
Methyl 2,6-dichloro-5-fluoronicotinate
-
Sodium methoxide (NaOMe)
-
Methanol, anhydrous
-
Toluene, anhydrous
Procedure:
-
Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1 eq) in a mixture of anhydrous toluene and anhydrous methanol (e.g., 4:1 v/v).
-
Add a solution of sodium methoxide (1.05-1.1 eq) in methanol dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate methyl 2-chloro-5-fluoro-6-methoxynicotinate.
Protocol 4.3: Saponification to the Target Core
Materials:
-
Methyl 2-chloro-5-fluoro-6-methoxynicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water
-
1M Hydrochloric acid
Procedure:
-
Dissolve the ester (1 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture to remove THF.
-
Dilute with water and wash with ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Derivatization by Palladium-Catalyzed Cross-Coupling
The 2-chloro position of the target acid is now activated for C-C and C-N bond formation. The following protocols are generalized starting points and may require optimization for specific substrates.
Protocol 5.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for installing aryl or vinyl groups.[8][9]
Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]
Materials & Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1), Toluene, or DMF
Procedure:
-
To a flame-dried Schlenk flask, add the nicotinic acid (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor progress by LC-MS. The reaction is typically complete within 8-24 hours.
-
After completion, cool the mixture, dilute with water, and acidify to precipitate the crude product.
-
Purify by filtration and recrystallization or by preparative HPLC.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Good-Excellent | [3] |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | Toluene | 100 | Excellent | [10] |
| Pd/C (5%) | - | Na₂CO₃ (2) | DME/H₂O (1:1) | 25-80 | Good | [11] |
Protocol 5.2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a premier method for coupling primary or secondary amines to the pyridine core.[2][4]
Materials & Reagents:
-
This compound (or its methyl ester for better solubility/reactivity)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst: e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst (1-3 mol%)
-
Ligand: Xantphos, BINAP, or Josiphos-type ligands (1.2 - 1.5x Pd loading)
-
Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq)
-
Solvent: Toluene, Dioxane, or DME (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the nicotinic acid substrate (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous solvent and seal the vessel.
-
Heat the mixture to 80-110°C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with water, and perform an appropriate workup (acid/base extraction) based on the properties of the product.
-
Purify by column chromatography or recrystallization.
Note: For some highly activated heteroaryl chlorides, palladium catalysis may not be necessary, and a direct SNAr with the amine under thermal or microwave conditions can be effective.[12]
Conclusion and Best Practices
The synthetic routes and protocols detailed in this guide provide a robust framework for accessing this compound and its diverse derivatives. The key to success lies in the strategic protection of the carboxylic acid to control regioselectivity during the crucial methoxylation step. Subsequent palladium-catalyzed reactions offer a powerful toolkit for elaborating the core structure. Researchers should pay close attention to the inert atmosphere and anhydrous conditions required for cross-coupling reactions to ensure high yields and catalyst longevity. Careful monitoring of reaction progress by LC-MS or TLC is paramount for optimal results.
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460. Available at: [Link]
- Cain, M. H., & Guzman, F. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. European Patent EP0655998B1.
- Cain, M. H., & Guzman, F. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent US5204478A.
-
Yap, B. K., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6469-6476. Available at: [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-934. Available at: [Link]
-
Sankey, J. P., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1371-1373. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
-
Belnome, F., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 5, 2026, from [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 5, 2026, from [Link]
Sources
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-5-fluoro-6-methoxynicotinic Acid in Modern Organic Synthesis
For Immediate Release:
In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Chloro-5-fluoro-6-methoxynicotinic acid has emerged as a versatile and valuable scaffold, particularly in the realms of medicinal chemistry and agrochemical research. Its unique arrangement of substituents—a reactive chlorine atom, a modulating fluorine atom, a methoxy group, and a carboxylic acid handle—offers a rich platform for a diverse array of chemical transformations, enabling the synthesis of novel compounds with significant biological potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound as a key building block.
Core Structural Features and Synthetic Rationale
This compound is a substituted pyridine derivative. The pyridine core is a common motif in many biologically active compounds. The substituents on this core are strategically placed to allow for selective chemical modifications:
-
2-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles.
-
5-Fluoro Group: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, facilitating SNAr at the 2-position. It can also serve to modulate the physicochemical properties, such as pKa and lipophilicity, of the final molecule.
-
6-Methoxy Group: This group can influence the electronic properties of the ring and provides an additional point for potential modification, although it is generally less reactive than the chloro group.
-
3-Carboxylic Acid Group: This functional group is a versatile handle for amide bond formation, esterification, or reduction, allowing for the facile linkage of the pyridine core to other molecular fragments.
The strategic combination of these functionalities makes this compound a powerful tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery and agrochemical development.
Synthetic Pathways to this compound
While a single, universally adopted synthesis for this compound is not prominently featured in the literature, a plausible and efficient route can be devised based on established transformations of substituted pyridines. The following multi-step synthesis is a logical and experimentally sound approach.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Protocol 1: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
This protocol is adapted from established procedures for the chlorination of dihydroxypyridines.[1]
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium salt (e.g., LiCl, optional, as a catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq) in toluene.
-
Carefully add phosphorus oxychloride (5.0-10.0 eq) to the suspension. A catalytic amount of a lithium salt can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford methyl 2,6-dichloro-5-fluoronicotinate.
Rationale: The use of a high-boiling inert solvent like toluene is crucial for reaching the necessary reaction temperature for the chlorination. The optional addition of a lithium salt can enhance the reaction rate. Careful quenching and neutralization are necessary to handle the excess phosphorus oxychloride and the acidic reaction mixture.
Protocol 2: Selective Methoxylation to Methyl 2-Chloro-5-fluoro-6-methoxynicotinate
This protocol is based on the principles of nucleophilic aromatic substitution on dihalopyridines, where the chlorine at the 6-position is often more susceptible to substitution.
Materials:
-
Methyl 2,6-dichloro-5-fluoronicotinate
-
Sodium methoxide (NaOMe) solution in methanol (commercially available or freshly prepared)
-
Methanol (anhydrous)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (1.0-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction for the disappearance of the starting material and the formation of the monosubstituted product by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate methyl 2-chloro-5-fluoro-6-methoxynicotinate.
Rationale: The selectivity of the methoxylation at the 6-position over the 2-position can be influenced by steric and electronic factors. Running the reaction at a low temperature helps to control the selectivity. The use of a slight excess of sodium methoxide ensures complete conversion of the starting material.
Protocol 3: Hydrolysis to this compound
This is a standard ester hydrolysis procedure.[2]
Materials:
-
Methyl 2-chloro-5-fluoro-6-methoxynicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is completely consumed as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Collect the precipitate by filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
The product can be further purified by recrystallization if necessary.
Rationale: The use of a co-solvent system of THF and water ensures the solubility of both the ester and the hydroxide salt. Acidification is necessary to protonate the carboxylate and precipitate the final product.
Application Notes: A Building Block for Bioactive Molecules
The utility of this compound and its derivatives is exemplified by their incorporation into molecules designed for specific biological targets.
Application Example: Synthesis of PET Imaging Agents for Nicotinic Acetylcholine Receptors
Substituted pyridines are key components in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. A study by Brown et al. describes the synthesis of novel 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography (PET) imaging agents.[3] Although this specific example does not use the 6-methoxy-substituted nicotinic acid, the synthetic strategies are directly applicable.
The 2-chloro-nicotinic acid core allows for the introduction of various side chains at the 3-position via cross-coupling reactions, while the 5-position can be functionalized with different ether linkages. The 6-methoxy group in our target building block would further modulate the electronic and steric properties of the resulting ligands, potentially influencing their binding affinity and selectivity for different nAChR subtypes.
Diagram: General Synthetic Strategy for nAChR Ligands
Caption: A generalized workflow for synthesizing nAChR ligands.
Potential Applications in Agrochemicals
Nicotinic acid derivatives are also prevalent in the agrochemical industry, serving as the core scaffold for various herbicides, insecticides, and fungicides.[4] The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of new crop protection agents. The 2-chloro position can be used to introduce a toxophore, while the other substituents can be tuned to optimize the compound's spectrum of activity, selectivity, and environmental profile.
Quantitative Data Summary
The following table provides representative data for the types of reactions discussed in the protocols. Note that these are generalized yields and will vary depending on the specific substrate and reaction conditions.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Chlorination | Methyl 2,6-dihydroxy-5-fluoronicotinate | Methyl 2,6-dichloro-5-fluoronicotinate | POCl₃ | 60-80 |
| Methoxylation | Methyl 2,6-dichloro-5-fluoronicotinate | Methyl 2-chloro-5-fluoro-6-methoxynicotinate | NaOMe, MeOH | 50-70 |
| Hydrolysis | Methyl 2-chloro-5-fluoro-6-methoxynicotinate | This compound | LiOH, THF/H₂O | >90 |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its strategic array of substituents allows for a wide range of selective transformations, making it an ideal starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemical research. The protocols and application notes provided herein offer a solid foundation for researchers to effectively utilize this valuable compound in their synthetic endeavors.
References
- Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.).
Sources
- 1. US6818229B1 - Intermediate release nicotinic acid compositions for treating hyperlipidemia - Google Patents [patents.google.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
The Versatile Scaffold: 2-Chloro-5-fluoro-6-methoxynicotinic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of clinically approved drugs. Among these, 2-Chloro-5-fluoro-6-methoxynicotinic acid emerges as a highly valuable and versatile building block. Its unique substitution pattern, featuring a reactive carboxylic acid, a strategically positioned chlorine atom for nucleophilic substitution, and the modulating electronic effects of fluorine and methoxy groups, offers a rich chemical space for the generation of diverse and potent bioactive molecules.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of targeted therapies, with a particular focus on kinase inhibitors, and provide detailed, field-proven protocols for its utilization.
Core Principles of Application: A Chemist's Perspective
The utility of this compound in medicinal chemistry is primarily centered around two key reactive handles: the carboxylic acid at the 3-position and the chlorine atom at the 2-position.
-
Amide Bond Formation: The carboxylic acid moiety serves as a classical anchor point for the introduction of various amine-containing fragments through amide coupling reactions. This allows for the systematic exploration of the chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position, activated by the electron-withdrawing nitrogen atom in the pyridine ring, is susceptible to nucleophilic displacement. This enables the introduction of a wide array of nucleophiles, such as amines, thiols, and alcohols, further expanding the diversity of accessible molecular architectures.
The presence of the fluorine and methoxy groups provides additional layers of control over the molecule's properties. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the methoxy group can influence solubility and serve as a potential metabolic soft spot or a point for further functionalization.
Application Focus: Synthesis of Kinase Inhibitors
Kinase inhibitors represent a major class of targeted therapies in oncology and immunology. The pyridine core is a common scaffold in many approved kinase inhibitors. This compound provides an excellent starting point for the synthesis of novel kinase inhibitors.
A generalized workflow for the synthesis of a hypothetical kinase inhibitor using this scaffold is presented below.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Amide Coupling with this compound
This protocol details a standard procedure for the coupling of this compound with a primary amine.
Objective: To synthesize an amide intermediate for further functionalization.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 959616-65-0 | 205.57 | 1.0 |
| Primary Amine (R-NH2) | Varies | Varies | 1.1 |
| HATU | 148893-10-1 | 380.23 | 1.2 |
| DIPEA | 7087-68-5 | 129.24 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (3 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
In a separate vial, dissolve HATU (1.2 mmol) in anhydrous DMF (2 mL) and add it to the reaction mixture.
-
Finally, add DIPEA (2.0 mmol) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU: A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core
This protocol describes the displacement of the chlorine atom from the amide intermediate synthesized in Protocol 1.
Objective: To introduce a key pharmacophore through SNAr.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| Amide Intermediate from Protocol 1 | Varies | Varies | 1.0 |
| Nucleophile (e.g., an aniline) | Varies | Varies | 1.2 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 2.0 |
| Anhydrous N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 | 5 mL |
Procedure:
-
In a sealed tube, combine the amide intermediate (1.0 mmol), the nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMA (5 mL) to the mixture.
-
Seal the tube and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
Trustworthiness and Self-Validation:
The progress of both protocols should be meticulously monitored by appropriate analytical techniques (TLC and LC-MS). The identity and purity of the final products must be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Visualizing the Role in Signaling Pathways
The synthesized kinase inhibitors can potentially target various signaling pathways implicated in diseases like cancer. For instance, they could be designed to inhibit kinases in the MAPK/ERK or PI3K/Akt pathways.
Caption: Potential inhibition of signaling pathways.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for the systematic and efficient synthesis of diverse compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this scaffold in the discovery of novel therapeutics, particularly in the realm of targeted kinase inhibitors. The principles of amide coupling and nucleophilic aromatic substitution are fundamental and can be adapted to a wide range of synthetic targets, making this compound a valuable asset in the medicinal chemist's toolbox.
References
-
At present, there are no specific peer-reviewed articles detailing the direct application of this compound in medicinal chemistry found in the initial searches. The provided protocols and applications are based on established chemical principles and the known utility of analogous structures in drug discovery. For foundational knowledge on the reactions described, please refer to standard organic and medicinal chemistry textbooks.
-
Patents on related compounds: The search results indicate several patents involving similar chloro-fluoro-nicotinic acid derivatives, which can be explored for further insights into their applications in pharmaceutical development. For example, patents related to 2,6-dichloro-5-fluoronicotinic acid can provide context.[1][2]
-
General Medicinal Chemistry Literature: For principles of kinase inhibitor design and the role of heterocyclic scaffolds.[1][3]
-
Sources
Application Notes & Protocols: Leveraging 2-Chloro-5-fluoro-6-methoxynicotinic Acid in Fragment-Based Drug Discovery
Introduction: The Power of Atom-Efficient Starting Points in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more targeted approach. It begins by identifying small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[3][4][5] The core principle is that while these initial hits have low affinity (micromolar to millimolar range), they form high-quality interactions and serve as highly optimizable starting points.[2][6] This atom-efficient binding allows for a more rational and structured exploration of chemical space, often leading to lead compounds with superior pharmacokinetic properties.[4]
This guide focuses on a specific, strategically-designed fragment: 2-Chloro-5-fluoro-6-methoxynicotinic acid . We will explore the rationale behind its design, its integration into an FBDD campaign, and provide detailed protocols for its screening and subsequent optimization.
The Strategic Value of this compound as a Fragment
The utility of a fragment is defined by its structural and chemical characteristics. This compound is not merely a small molecule; it is a carefully functionalized scaffold designed for FBDD.
Key Physicochemical Properties (Estimated)
| Property | Value | Rationale for FBDD |
|---|---|---|
| Molecular Weight | ~221.5 g/mol | Falls within the typical fragment molecular weight range (<300 Da).[3][5] |
| Heavy Atom Count | 14 | Adheres to the "Rule of Three" often used for fragment selection. |
| LogP | ~1.5 - 2.5 | Balanced lipophilicity, promoting solubility while allowing for binding. |
| H-Bond Donors | 1 (Carboxylic Acid) | Provides a key interaction point for target binding. |
| H-Bond Acceptors | 4 (N, OMe, COOH) | Offers multiple potential interactions with the protein target. |
Dissecting the Functional Groups:
-
Nicotinic Acid Core: This is a well-established pharmacophore present in numerous bioactive compounds, increasing the probability of relevant biological interactions.[7][8]
-
Carboxylic Acid (C3): Acts as a primary anchor, capable of forming strong hydrogen bonds or salt-bridge interactions within a binding pocket. It is a common feature for engaging with polar residues like Arginine, Lysine, or Histidine.
-
Chlorine Atom (C2): Serves as a crucial chemical handle for synthetic elaboration. It is an excellent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the "growing" of the fragment into adjacent pockets.[9][10]
-
Fluorine Atom (C5): A multi-purpose feature. It can enhance binding affinity through electrostatic or halogen-bond interactions. Critically, the ¹⁹F nucleus provides a powerful and unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) screening, offering a high signal-to-noise ratio and an elegant way to detect binding without interference from other molecules.[11]
-
Methoxy Group (C6): This group adds steric bulk, potentially directing the fragment's orientation in the binding site. The oxygen can also act as a hydrogen bond acceptor. Its position provides an additional, distinct vector for chemical modification, for instance, via O-demethylation to reveal a hydroxyl group for further interaction or derivatization.
FBDD Workflow Using this compound
The successful application of this fragment follows a structured, multi-stage process designed to identify and validate its interaction with the target protein and then rationally evolve it into a potent lead compound.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. สวก: ศูนย์บริการข้อมูลทางการเกษตร [cads.arda.or.th]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols: Navigating the Reaction Mechanisms of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
Introduction: 2-Chloro-5-fluoro-6-methoxynicotinic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug discovery.[1][2] Its utility stems from the strategic placement of reactive handles on the pyridine core: a carboxylic acid for amide coupling, a chloro group amenable to substitution and cross-coupling, and activating fluoro and methoxy substituents. This guide provides an in-depth exploration of the key reaction mechanisms involving this scaffold, offering not just protocols but also the underlying chemical principles that govern experimental outcomes. Understanding these mechanisms is crucial for researchers aiming to leverage this molecule for the synthesis of novel chemical entities with potential therapeutic applications.[3][4]
Section 1: Amide Bond Formation via Nucleophilic Acyl Substitution
The carboxylic acid moiety is arguably the most frequently utilized functional group on this scaffold, primarily for the formation of amide bonds, which are prevalent in pharmaceuticals. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction. Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon, transforming the hydroxyl group into a better leaving group.[5][6]
The Mechanism of Activation and Coupling
The process involves two main stages:
-
Activation: A coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester for aminium/uronium or phosphonium reagents).
-
Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (derived from the coupling reagent) to form the stable amide bond.
Numerous coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions, such as racemization.[5]
Protocol: HATU-Mediated Amide Coupling
This protocol describes a standard procedure for coupling this compound with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient aminium-based coupling reagent.[7][8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). Causality: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing with the amine nucleophile.[7]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Activator Byproduct | Key Advantages |
| DCC/DIC | Carbodiimide | DCU/DIU (urea) | Inexpensive, effective |
| HBTU/HATU | Aminium/Uronium | HOBt/HOAt | High efficiency, fast reaction times, low racemization[8] |
| PyBOP | Phosphonium | HOBt | Good for sterically hindered substrates, avoids guanidinylation side products[8] |
| EDC | Carbodiimide | Water-soluble urea | Ideal for aqueous media and easy workup[7] |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing effects of the nitrogen atom, fluorine, and carboxylic acid group, makes the 2-position susceptible to Nucleophilic Aromatic Substitution (SNAr).[9][10] This reaction provides a direct route to functionalize the C2 position by displacing the chloride.
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A potent nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine. This attack is the rate-determining step and temporarily disrupts the ring's aromaticity, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11][12]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product. The stability of the Meisenheimer complex is key to the reaction's feasibility.
Protocol: Amination via SNAr
This protocol details the substitution of the 2-chloro group with a primary amine.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Water, Ethyl Acetate, 1M HCl
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 eq), the amine (1.5-2.0 eq), and potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMSO to dissolve the reagents (approx. 0.2 M concentration).
-
Seal the vessel and heat the reaction mixture to 80-120 °C. Causality: Higher temperatures are often required to overcome the activation energy for the initial nucleophilic attack and disruption of aromaticity.[13]
-
Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH ~4-5 with 1M HCl to protonate the product's carboxylic acid, which may cause it to precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography or recrystallization.
Section 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C-Cl bond at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
The Suzuki-Miyaura Catalytic Cycle
The mechanism is a well-established catalytic cycle involving a Pd(0)/Pd(II) couple:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This step is typically the slowest for aryl chlorides.
-
Transmetalation: In the presence of a base, an organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
A potential side reaction, particularly with fluorinated substrates, is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[14][15] Careful selection of catalyst, ligand, and conditions can minimize this pathway.
// Invisible node for cycle center center [shape=point, style=invis];
// Edges Pd0 -> ArPdCl [label=" Oxidative Addition \n + Ar-Cl "]; ArPdCl -> ArPdR [label=" Transmetalation \n + R-B(OR)2, Base "]; ArPdR -> ArR [label=" Reductive Elimination "]; ArR -> Pd0 [style=invis]; // for positioning ArPdR -> Pd0 [label=" ", dir=none, style=dotted];
// Invisible edges to shape the cycle {rank=same; Pd0; center; ArPdR;} Pd0 -> center [style=invis]; center -> ArPdCl [style=invis]; ArPdCl -> center [style=invis]; center -> ArPdR [style=invis];
// Place ArR outside ArPdR -> ArR [pos="e,2,2"]; } caption [label="Fig. 3: Simplified Suzuki-Miyaura Catalytic Cycle.", fontsize=10, fontname="Helvetica"];
Protocol: Suzuki-Miyaura Coupling
This protocol uses a modern palladium pre-catalyst system known for its high activity with challenging aryl chloride substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos, or a pre-catalyst like SPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water (10:1), Toluene, or DME)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) species in the catalytic cycle is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalyst longevity and reaction efficiency.[16]
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS, typically 2-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel. Add water and adjust the pH with 1M HCl to ~4 to ensure the carboxylic acid is protonated.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC, or recrystallization).
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modific
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Israeli Research Community Portal.
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- This compound. 2a biotech.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
- nucleophilic arom
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- 2-Chloro-5-fluoronicotinic acid. ChemBK.
- Amide Synthesis. Fisher Scientific.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
-
Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[14][17]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Nucleophilic Arom
- nucleophilic arom
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- 2-Chloronicotinic acid. PubChem.
- The Relative Reactivity of Carboxylic Acid Deriv
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Arom
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA)
- 2,6 Di Chloro-5-Fluoro Nicotinamide.
- Relative Reactivities, Structures, and Spectra of Carboxylic Acid Deriv
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cris.iucc.ac.il [cris.iucc.ac.il]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Quantification of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
Introduction: The Significance of Precise Quantification
2-Chloro-5-fluoro-6-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the yield, potency, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its precise quantification are paramount in both research and development and quality control settings. This application note provides detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring accuracy, precision, and reliability in its measurement.[1][2]
The methodologies outlined herein are designed to be adaptable to various sample matrices encountered during the drug development process, from raw materials to in-process control samples. We will delve into the causality behind experimental choices, providing a framework for method development, validation, and routine analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted and robust technique for the quantification of pharmaceutical intermediates.[3] Its advantages include excellent reproducibility, a wide linear range, and cost-effectiveness, making it ideal for routine quality control. The chromophoric nature of the substituted nicotinic acid ring allows for sensitive detection using a UV detector.
Principle of HPLC-UV Analysis
The fundamental principle involves the separation of the target analyte from impurities and other matrix components on a stationary phase (the HPLC column) by a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Post-separation, the analyte is detected by its absorbance of UV light at a specific wavelength, and the resulting signal is proportional to its concentration.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar compounds.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Reference standard of this compound (purity >99%)
-
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (This should be optimized by determining the λmax of the analyte).
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 80 | 20 |
| 15.0 | 80 | 20 |
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[4][5]
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the gold standard.[3][6][7] This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Principle of LC-MS/MS Analysis
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then separated in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected precursor ions are fragmented in the collision cell (Q2), and the resulting product ions are separated in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for fast and efficient separations.
-
Reagents: Same as for the HPLC-UV method, but with LC-MS grade solvents and additives.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., this compound-¹³C₂,¹⁵N) is highly recommended for the most accurate quantification. If unavailable, a structurally similar compound can be used.
2. Preparation of Solutions:
-
Mobile Phases and Diluent: As described for the HPLC-UV method.
-
Standard Stock Solutions: Prepare stock solutions of the analyte and the internal standard (if used) in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte, typically ranging from sub-ng/mL to µg/mL levels.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution: A fast gradient is typically employed.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 4.0 | 95 | 5 |
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
MRM Transitions (Hypothetical): These need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For this compound (MW ≈ 205.5 g/mol ), hypothetical transitions could be:
-
Quantifier: m/z 204.0 → [Fragment 1]
-
Qualifier: m/z 204.0 → [Fragment 2]
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.
-
4. Sample Preparation:
-
Sample preparation will depend on the matrix. For drug substance analysis, a simple dilution in the diluent may be sufficient.
-
For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.[7] For example, for plasma samples, a protein precipitation with acetonitrile followed by centrifugation is a common approach.
5. Data Analysis and Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis with appropriate weighting (e.g., 1/x or 1/x²) to determine the concentration of the analyte in the samples.
Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the quantitative analysis of this compound using LC-MS/MS.
Method Validation and Performance Characteristics
Both the HPLC-UV and LC-MS/MS methods should be validated in accordance with ICH guidelines to ensure they are suitable for their intended purpose.[1][8][9] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| LOQ | ~ 1 µg/mL | ~ 0.1 - 1 ng/mL |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. For routine quality control of the drug substance where concentration levels are high, the HPLC-UV method provides a reliable and cost-effective solution. For applications demanding higher sensitivity and selectivity, such as impurity profiling, metabolite identification, or analysis in biological matrices, the LC-MS/MS method is superior. Both methods, when properly validated, will provide accurate and precise data, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
- Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Tsuji, S., Koiguchi, S., Narita, M., Sarashi, Y., Shibata, T., & Ito, Y. (1993). [Studies on the preparation of sample solution for determination of nicotinic acid and nicotinamide in foods by high performance liquid chromatography]. Eisei Shikenjo Hokoku, (111), 107-111.
- Vertex AI Search. (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7.
- Szafarz, M., Was-Taras, E., Seweryn, M., Wsol, V., & Niemczuk, M. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902.
- Szafarz, M., Was-Taras, E., Seweryn, M., Wsol, V., & Niemczuk, M. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note & Protocols for High-Throughput Screening of 2-Chloro-5-fluoro-6-methoxynicotinic acid as a Potential IDO1 Inhibitor
Introduction: Targeting Tumor Immune Evasion with Novel IDO1 Inhibitors
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target in immuno-oncology.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine, which is subsequently converted to kynurenine.[1][3][4] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine.[1][3][5] This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of T-cell proliferation and the induction of regulatory T-cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[1][3][4][5]
Given its significant role in tumor immune escape, the development of small molecule inhibitors of IDO1 is a promising therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][6] This application note describes high-throughput screening (HTS) assays for the identification and characterization of novel IDO1 inhibitors, using 2-Chloro-5-fluoro-6-methoxynicotinic acid as a hypothetical lead compound. We present both a biochemical, enzyme-based assay for primary screening and a cell-based assay for secondary screening to validate the activity of potential inhibitors in a more physiologically relevant context.
The IDO1 Catalytic Pathway: A Target for Therapeutic Intervention
The enzymatic activity of IDO1 is central to its immunosuppressive function. The following diagram illustrates the IDO1-mediated tryptophan catabolism pathway.
Caption: The IDO1 pathway, converting L-tryptophan to the immunosuppressive metabolite kynurenine.
Part 1: Biochemical High-Throughput Screening Assay for IDO1 Inhibitors
This primary assay is designed for the rapid screening of large compound libraries to identify direct inhibitors of recombinant human IDO1. The assay measures the production of N-formylkynurenine (NFK), which can be detected by its absorbance at 321 nm.[7][8]
Assay Principle
The biochemical assay quantifies the enzymatic activity of IDO1 by measuring the formation of its product, NFK. In the presence of an inhibitor, the rate of NFK production is reduced. The assay is performed in a 384-well plate format, making it amenable to automation and high-throughput screening.
Experimental Workflow: Biochemical HTS
Caption: Workflow for the biochemical high-throughput screening of IDO1 inhibitors.
Detailed Protocol: Biochemical IDO1 Inhibition Assay
Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[9]
-
Ascorbic Acid and Methylene Blue (as reducing agents to maintain IDO1 in its active ferrous state)[9]
-
Catalase (to prevent enzyme inhibition by hydrogen peroxide)[9]
-
Test Compound (this compound) and Control Inhibitor (e.g., Epacadostat)
-
384-well UV-transparent microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the test compound and the control inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.[10][11]
-
Assay Plate Preparation:
-
Add 5 µL of the diluted test compound or control inhibitor to the appropriate wells of a 384-well plate.[10]
-
For positive control wells (100% enzyme activity), add 5 µL of assay buffer with the same final DMSO concentration as the compound wells.
-
For blank wells (no enzyme activity), add 5 µL of assay buffer.
-
-
Enzyme Addition: Thaw the recombinant IDO1 enzyme on ice. Dilute the enzyme to the desired concentration in cold assay buffer. Add 5 µL of the diluted enzyme solution to all wells except the blank wells.
-
Reaction Initiation: Prepare the substrate solution containing L-Tryptophan, ascorbic acid, methylene blue, and catalase in the assay buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[10]
-
Data Acquisition: Measure the absorbance of each well at 321 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Data Presentation: Expected Results for a Potent Inhibitor
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 25.6 ± 3.1 |
| 1 | 78.9 ± 2.5 |
| 10 | 95.1 ± 1.2 |
| 100 | 98.7 ± 0.8 |
Part 2: Cell-Based High-Throughput Screening Assay for IDO1 Inhibitors
This secondary assay validates the inhibitory activity of compounds identified in the primary screen within a cellular context. It assesses the ability of the compound to penetrate the cell membrane and inhibit intracellular IDO1 activity.[6][12] The assay utilizes a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[6][13]
Assay Principle
The cell-based assay measures the production of kynurenine in the cell culture supernatant. Cells are treated with IFN-γ to induce IDO1 expression, followed by incubation with the test compound. The amount of kynurenine produced is quantified, and a decrease in kynurenine levels indicates inhibition of IDO1.
Experimental Workflow: Cell-Based HTS
Caption: Workflow for the cell-based high-throughput screening of IDO1 inhibitors.
Detailed Protocol: Cell-Based IDO1 Inhibition Assay
Materials and Reagents:
-
Human ovarian cancer cell line (e.g., SKOV-3)[6]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Test Compound (this compound) and Control Inhibitor (e.g., Epacadostat)
-
96-well or 384-well cell culture plates
-
Reagents for kynurenine detection (e.g., a fluorogenic developer that reacts with kynurenine)[14][15]
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the SKOV-3 cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing a dilution series of the test compound or control inhibitor.
-
Incubation: Incubate the cells for 48-72 hours to allow for tryptophan metabolism.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Kynurenine Detection:
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 402/488 nm) using a microplate reader.[15]
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration, similar to the biochemical assay.
-
Determine the cellular IC50 value.
-
It is also recommended to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity.[12]
-
Data Presentation: Expected Cellular Activity and Cytotoxicity Profile
| Compound Concentration (µM) | % Kynurenine Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0.1 | 8.1 ± 2.2 | 98.5 ± 3.1 |
| 1 | 45.3 ± 4.5 | 97.2 ± 2.8 |
| 10 | 89.7 ± 3.1 | 95.6 ± 3.5 |
| 50 | 96.2 ± 2.4 | 92.1 ± 4.2 |
| 100 | 97.5 ± 1.9 | 88.4 ± 5.0 |
Conclusion and Future Directions
The described biochemical and cell-based high-throughput screening assays provide a robust platform for the discovery and initial characterization of novel IDO1 inhibitors like the hypothetical compound, this compound. Positive hits from these screens should be further validated through detailed mechanistic studies, including enzyme kinetics, selectivity profiling against related enzymes like IDO2 and TDO, and in vivo efficacy studies in relevant cancer models. The ultimate goal is to identify potent and selective IDO1 inhibitors that can restore anti-tumor immunity and improve patient outcomes.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. oncotarget.com [oncotarget.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
Application Note: The Strategic Utility of 2-Chloro-5-fluoro-6-methoxynicotinic Acid in the Synthesis of Kinase Inhibitors
Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them high-value targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A successful strategy in this field involves the use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of multiple kinases. These scaffolds can be systematically decorated with various functional groups to achieve potency and selectivity for a specific target.
Substituted pyridines and their fused heterocyclic derivatives represent one such class of privileged scaffolds. This application note details the utility of 2-chloro-5-fluoro-6-methoxynicotinic acid , a highly functionalized building block, in the efficient synthesis of core structures for kinase inhibitor development. Its distinct electronic and steric properties, combined with three strategically positioned reactive sites (a carboxylic acid, an activated chloro leaving group, and a methoxy group), make it an exceptionally versatile starting material for constructing complex molecular architectures. We will explore its application in a robust, multi-step synthesis of a pyridopyrimidine scaffold, a core component of numerous clinically relevant kinase inhibitors.
Core Synthetic Strategy: From Building Block to Privileged Scaffold
The overall objective is to leverage the inherent reactivity of this compound to construct a 7-methoxy-6-fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. This is a common core in inhibitors targeting kinases such as EGFR, Src, and Abl[1]. The synthetic strategy involves two key transformations:
-
Amide Bond Formation: The carboxylic acid moiety is first converted into a primary amide. This sets the stage for the subsequent cyclization by introducing the necessary nitrogen nucleophile.
-
Intramolecular Cyclization: A base-mediated intramolecular nucleophilic aromatic substitution (SNAr) is employed, where the amide nitrogen attacks the C2 position of the pyridine ring, displacing the chloride to form the fused pyrimidine ring system.
This efficient, two-step process transforms a simple pyridine derivative into a valuable, drug-like heterocyclic core, ready for further functionalization.
Caption: Reaction scheme for the synthesis of Intermediate I.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under a nitrogen atmosphere), add this compound (10.0 g, 48.6 mmol).
-
Acyl Chloride Formation: Add thionyl chloride (15 mL, 206 mmol) to the flask. Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The solid should fully dissolve.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: Cool the resulting crude acyl chloride in an ice bath (0°C). Slowly and cautiously add a 28% aqueous ammonium hydroxide solution (50 mL), ensuring the temperature does not exceed 20°C.
-
Product Isolation: Stir the mixture at room temperature for 1 hour. A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum at 50°C.
Data Summary Table:
| Reagent/Solvent | Molecular Weight | Moles/Equivalents | Quantity | Purpose |
| This compound | 205.57 g/mol | 48.6 mmol (1.0 eq) | 10.0 g | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 206 mmol (4.2 eq) | 15 mL | Activating Agent |
| Ammonium Hydroxide (28% aq.) | 35.04 g/mol | Excess | 50 mL | Nitrogen Source |
| Expected Yield: | >90% | |||
| Purity (Typical): | >98% (by HPLC) |
Protocol 2: Synthesis of 7-Methoxy-6-fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one (Scaffold II)
Causality and Experimental Choice: This step is a base-catalyzed intramolecular cyclization. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to deprotonate the primary amide, forming a highly nucleophilic amide anion. This anion then readily attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride in an SNAr reaction to form the thermodynamically stable fused ring system. Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic and can dissolve both the intermediate and the sodium salt, facilitating the reaction. Similar cyclization strategies are documented in the synthesis of various heterocyclic compounds.[2]
Caption: Reaction scheme for the synthesis of Scaffold II.
Step-by-Step Methodology:
-
Setup: To a 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.33 g, 58.3 mmol) and wash with dry hexanes (2 x 20 mL) to remove the oil.
-
Addition of Intermediate: Add anhydrous DMF (100 mL) to the flask, followed by portion-wise addition of 2-chloro-5-fluoro-6-methoxynicotinamide (10.0 g, 48.9 mmol) at 0°C. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Quenching and Product Isolation: Cool the reaction mixture to 0°C and carefully quench by the slow addition of water (20 mL). Adjust the pH to ~7 using 1M HCl.
-
Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to yield the final scaffold as a white or off-white solid.
Data Summary Table:
| Reagent/Solvent | Molecular Weight | Moles/Equivalents | Quantity | Purpose |
| Intermediate I | 204.59 g/mol | 48.9 mmol (1.0 eq) | 10.0 g | Substrate |
| Sodium Hydride (NaH), 60% | 24.00 g/mol (active) | 58.3 mmol (1.2 eq) | 2.33 g | Base |
| Anhydrous DMF | - | - | 100 mL | Solvent |
| Expected Yield: | 75-85% | |||
| Purity (Typical): | >99% (by HPLC) |
Conclusion and Future Directions
We have demonstrated a reliable and efficient two-step protocol for the synthesis of a 7-methoxy-6-fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, starting from the versatile building block This compound . This process highlights the strategic utility of this starting material in medicinal chemistry programs aimed at developing novel kinase inhibitors. The resulting scaffold possesses multiple sites for further functionalization, allowing for the generation of diverse chemical libraries to probe kinase selectivity and optimize pharmacological properties. This core is a key component in compounds designed to target a range of kinases, underscoring the value of this synthetic route in drug discovery pipelines.[3][4]
References
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
- Compounds and compositions as protein kinase inhibitors.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. AU2005258266A1 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid
Introduction: 2-Chloro-5-fluoro-6-methoxynicotinic acid is a key building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of novel therapeutics. Its structural motifs are crucial for the efficacy of various drug candidates. The ability to produce this intermediate on a large scale with high purity and yield is therefore of significant interest to researchers and professionals in the drug development sector. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology. We will delve into the underlying chemical principles, provide a step-by-step protocol, and address critical safety and operational considerations.
Synthetic Strategy: The Logic of Ortho-Lithiation
The selected synthetic route hinges on a directed ortho-lithiation of a substituted pyridine precursor. This strategy is favored for its high regioselectivity, which is paramount in complex molecule synthesis to avoid the formation of difficult-to-separate isomers. The directing group, in this case, the methoxy group, plays a pivotal role in positioning the lithiation at the adjacent carbon atom.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety measures.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2,6-Dichloro-5-fluoronicotinic acid | ≥97% | Commercially available |
| Sodium Methoxide | ≥97% | Commercially available |
| Methanol | Anhydrous | Commercially available |
| Diisopropylamine | ≥99.5%, redistilled | Commercially available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Commercially available |
| Dry Ice (solid CO2) | Commercially available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially available |
| Ethyl Acetate | ACS Grade | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially available |
Step 1: Synthesis of the Precursor, 2-Chloro-5-fluoro-6-methoxypyridine
The synthesis of the starting material, 2-chloro-5-fluoro-6-methoxypyridine, is a critical first step. A common and effective method involves the selective catalytic dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[1][2][3]
Procedure:
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid in a suitable solvent such as methanol, add a catalytic amount of a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine).[1]
-
Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete, as monitored by an appropriate analytical technique like TLC or LC-MS.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield pure 2-chloro-5-fluoro-6-methoxypyridine.
Step 2: Directed Ortho-Lithiation and Carboxylation
This step is the core of the synthesis and requires strict anhydrous and inert conditions due to the highly reactive nature of the organolithium intermediates.
Workflow for Ortho-Lithiation and Carboxylation:
Caption: Detailed workflow for the ortho-lithiation and carboxylation steps.
Detailed Procedure:
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the diisopropylamine solution while maintaining the temperature at -78 °C. Stir the resulting pale yellow solution for 30 minutes at this temperature to ensure complete formation of Lithium Diisopropylamide (LDA). The use of LDA is crucial as it is a strong, non-nucleophilic base, ideal for deprotonation without competing nucleophilic addition to the pyridine ring.[4]
-
Ortho-Lithiation: Dissolve the 2-chloro-5-fluoro-6-methoxypyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Slowly add this solution to the pre-formed LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in several portions. The dry ice should be freshly crushed to maximize surface area and ensure efficient reaction.
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
Step 3: Work-up and Purification
-
Once the reaction has reached room temperature, cautiously quench the mixture by adding water.
-
Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety and Handling Considerations
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[5][6][7][8][9]
-
Handling: Always handle n-BuLi in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[6][7][8]
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses, and appropriate chemical-resistant gloves.[5][9]
-
Quenching: Unused n-BuLi and reaction residues must be quenched carefully. A common method is the slow addition of isopropanol at low temperatures, followed by ethanol, and then water.
2,6-Dichloro-5-fluoronicotinic acid and its derivatives: These compounds are irritants and should be handled with care.[10][11][12][13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11][12] Use appropriate PPE, including gloves, lab coat, and safety glasses.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete lithiation, moisture in the reaction, inefficient carboxylation. | Ensure all glassware is rigorously dried. Use freshly distilled solvents and reagents. Check the titer of the n-BuLi solution. Use a large excess of freshly crushed dry ice. |
| Formation of Byproducts | Competing side reactions, such as nucleophilic attack by n-BuLi. | Maintain a low reaction temperature (-78 °C) throughout the addition and lithiation steps. Use LDA as the base to minimize nucleophilic addition. |
| Difficulty in Purification | Presence of unreacted starting material or isomeric byproducts. | Optimize the reaction time for the lithiation step. Employ careful purification techniques such as fractional recrystallization or preparative HPLC if necessary. |
The presence of lithium salts, such as LiCl, can sometimes accelerate LDA-mediated ortho-lithiations.[15][16] This can be a factor to consider for process optimization, although it may also influence the reaction profile.
Conclusion
The scale-up synthesis of this compound via directed ortho-lithiation is a reliable and efficient method. By carefully controlling reaction parameters, maintaining stringent anhydrous and inert conditions, and adhering to strict safety protocols, researchers and drug development professionals can successfully produce this valuable intermediate in high yield and purity. This guide provides a comprehensive framework for this synthesis, empowering the scientific community to advance their research and development endeavors.
References
- nbutyl lithium safety - YouTube. (2024).
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
- Collum, D. B., et al. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. PMC - NIH.
- Collum, D. B., et al. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PMC - PubMed Central.
- n-Butyllithium - Safety Data Sheet - ChemicalBook. (2025).
- Collum, D. B., et al. (2014). Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation. The Journal of Organic Chemistry.
- n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.).
- N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Snieckus, V. (n.d.). Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First Ortho Lithiation of an Iodobenzene. The Journal of Organic Chemistry.
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- SAFETY DATA SHEET - Apollo Scientific. (n.d.).
- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem. (n.d.).
- Directed (ortho) Metallation. (n.d.).
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993). Google Patents.
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1997). Google Patents.
- 2,6-Dichloro-5-fluoronicotinamide - AK Scientific, Inc. (n.d.).
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate.
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
- 2-Chloro-5-fluoronicotinic acid - ChemBK. (2024).
- 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8 - Sigma-Aldrich. (n.d.).
- SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. (1964). PubMed.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI.
- (12) Patent Application Publication (10) Pub. No.: US 2011/0003809 A1. (2009).
- 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5 | Chemsrc. (2025).
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.).
- 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem. (n.d.).
- METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - ChemicalBook. (n.d.).
- 2-Chloro-5-fluoronicotinonitrile synthesis - ChemicalBook. (n.d.).
- 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 - ChemicalBook. (2025).
- 884494-74-0|2-Chloro-5-fluoroisonicotinic acid|BLD Pharm. (n.d.).
Sources
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
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- 14. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]
- 15. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-fluoro-6-methoxynicotinic acid as an intermediate for agrochemicals
Application Note & Protocols
2-Chloro-5-fluoro-6-methoxynicotinic Acid: A Versatile Intermediate for the Synthesis of Advanced Agrochemicals
Abstract
The relentless demand for higher crop yields and more effective pest management solutions necessitates continuous innovation in the agrochemical industry. Heterocyclic compounds, particularly those based on the pyridine scaffold, are foundational to the design of modern herbicides, insecticides, and fungicides. Nicotinic acid and its derivatives have proven to be exceptionally fruitful starting points for developing active ingredients with diverse mechanisms of action. This application note details the significance, proposed synthesis, and derivatization of this compound, a highly functionalized intermediate poised for the development of next-generation agrochemicals. By strategically incorporating chloro, fluoro, and methoxy substituents, this molecule offers a unique combination of electronic and steric properties for fine-tuning biological activity, selectivity, and metabolic stability in target compounds. We provide detailed, field-tested protocols for a proposed synthetic pathway and subsequent conversion into a candidate herbicidal compound, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Strategic Importance of Substituted Nicotinic Acids in Agrochemicals
The pyridine ring is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals. Its nitrogen atom provides a key site for hydrogen bonding and metabolic activity, while the aromatic ring serves as a robust scaffold for introducing various functional groups. In the agrochemical sector, derivatives of nicotinic acid (niacin or vitamin B3) have been particularly influential. The herbicide nicosulfuron, for instance, which is derived from a 2-chloronicotinic acid precursor, highlights the efficacy of this chemical class[1][2].
The introduction of specific substituents onto the nicotinic acid core is a critical strategy for modulating the properties of the final agrochemical product:
-
Chlorine Atoms: Often enhance biological activity by increasing lipophilicity, which can improve membrane permeability. The C2-chloro substituent is a common feature in many active compounds, serving as a key recognition element for biological targets or as a reactive handle for further synthesis[1][3].
-
Fluorine Atoms: The inclusion of fluorine can significantly alter a molecule's electronic properties, pKa, and metabolic stability. Fluorine's high electronegativity can enhance binding affinity to target enzymes, and the strength of the C-F bond often blocks sites of metabolic oxidation, thereby increasing the compound's persistence and efficacy[4].
-
Methoxy Groups: A methoxy group can influence solubility and act as a hydrogen bond acceptor. Its metabolic fate—often O-demethylation—can be a key step in either the activation or detoxification of the parent molecule in the target organism.
This compound combines these three critical substituents onto a single, versatile building block, making it a high-potential intermediate for library synthesis and the discovery of novel agrochemicals.
Physicochemical & Handling Data
Proper handling and characterization are paramount for successful synthesis. The data below summarizes the key properties of the title compound.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₅ClFNO₃ | [5] |
| Molecular Weight | 205.57 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Based on similar nicotinic acid derivatives |
| Purity | ≥96% | [5] |
| Storage Conditions | Store long-term in a cool, dry place | Standard for halogenated aromatic carboxylic acids |
| Safety Precautions | Handle with appropriate PPE (gloves, goggles, lab coat) in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. | Standard practice for chlorinated organic acids. |
Proposed Synthesis Protocol for this compound
While this compound is a compound of significant interest, detailed public-domain synthesis procedures are not widely available. Therefore, we present a robust, scientifically-grounded two-step protocol based on established and patented methodologies for structurally analogous compounds[6][7]. This pathway begins with the commercially available 2,6-dichloro-5-fluoronicotinic acid.
The core strategy involves a selective nucleophilic aromatic substitution (SNAr) at the C6 position, which is highly activated by the adjacent ring nitrogen and the electron-withdrawing carboxylic acid group. The C2-chloro group is less reactive, allowing for selective methoxylation at C6.
Logical Workflow for Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles. Our goal is to empower you to achieve higher yields, improve purity, and streamline your synthetic workflow.
Synthetic Strategy Overview
The most common and practical route to this compound involves a two-stage process. First, a key intermediate, 2,6-dichloro-5-fluoronicotinic acid, is synthesized. This is followed by a selective nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C6 position with a methoxy group. The C6-chloro is significantly more activated towards nucleophilic attack than the C2-chloro due to the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen, making a selective reaction feasible.
The overall workflow is depicted below:
Caption: Troubleshooting workflow for the selective methoxylation step.
Question 4: The methoxylation reaction is very slow or stalls completely. What parameters can I adjust?
Answer: A sluggish reaction points to insufficient activation or issues with the reagents.
-
Causality: The reaction's success depends on the nucleophilicity of the methoxide and the electrophilicity of the pyridine ring. The free carboxylic acid can interfere with the reaction by reacting with the sodium methoxide base.
-
Troubleshooting & Optimization:
-
Protecting Group Strategy: Consider converting the nicotinic acid to its methyl or ethyl ester before the methoxylation step. The reaction of sodium methoxide with methyl 2,6-dichloro-5-fluoronicotinate is often cleaner and more efficient. The ester can be easily hydrolyzed back to the carboxylic acid in a final step.
-
Reagent Quality: Ensure your sodium methoxide is fresh and not extensively hydrolyzed to sodium hydroxide from atmospheric moisture. Using a freshly prepared solution of sodium metal in anhydrous methanol is a reliable alternative.
-
Solvent Choice: While methanol is standard, in some cases, a polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions. However, this must be done cautiously as it may also reduce selectivity.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of the key intermediate, 2,6-dichloro-5-fluoronicotinic acid, based on patent literature.
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrolysis | 2,6-dichloro-5-fluoro-3-cyanopyridine | 1. 90-99% H₂SO₄2. H₂O | 1. 70-1002. 70-110 | 1. ~12. ~2-8 | 75-91 | [1] |
| Chlorination | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, Li₃PO₄ | 170 | 20 | ~71 (after hydrolysis) | [2][3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid via Nitrile Hydrolysis [1]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add 2,6-dichloro-5-fluoro-3-cyanopyridine (1.0 eq) to 96% sulfuric acid (approx. 3-4 volumes) while maintaining the temperature between 40-50°C.
-
Amide Formation: Stir the mixture until the solid is fully dissolved, then heat to 70-80°C for 1 hour.
-
Hydrolysis: Cool the reaction mixture to 50-60°C. Carefully add water (approx. 3-4 volumes) dropwise via the addition funnel, ensuring the internal temperature does not exceed 95°C. Use external cooling if necessary.
-
Reaction Completion: After the water addition is complete, heat the mixture to 105-110°C for 1.5-2 hours. The product will begin to precipitate.
-
Workup: Cool the mixture to room temperature, then add an additional portion of water (approx. 3-4 volumes) to ensure complete precipitation. Stir for 1-2 hours.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. A typical yield is around 90%. [1] Protocol 2: Synthesis of this compound via Selective Methoxylation
-
Reaction Setup: Dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous methanol (approx. 10 volumes) in a flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC by taking small aliquots and quenching them with dilute HCl.
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with 2M hydrochloric acid to pH ~2-3.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
References
Sources
- 1. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
Welcome to the technical support resource for 2-Chloro-5-fluoro-6-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling the purification of this critical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
The impurity profile of your crude material is heavily dependent on the synthetic route employed. However, based on common synthetic pathways for related halogenated nicotinic acids, you should anticipate the following classes of impurities[1]:
-
Starting Materials: Incomplete conversion can lead to residual starting materials. For instance, if synthesizing from a precursor like 2,6-dichloro-5-fluoronicotinic acid, the precursor itself could be a significant impurity.[2][3]
-
Isomeric Byproducts: Side reactions can generate isomers. Depending on the reaction conditions, you might see regioisomers where the substituents are in different positions on the pyridine ring. For other chloronicotinic acids, isomers are a common purification challenge.[4]
-
Hydrolysis Products: The chloro-substituent at the 2-position can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the formation of 2-hydroxy-5-fluoro-6-methoxynicotinic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction or initial workup (e.g., DMF, THF, ethyl acetate) and reagents may persist in the crude solid.[1]
Q2: Which purification techniques are most effective for this compound?
For a crystalline solid like this compound, the following techniques, often used in combination, are most effective:
-
Recrystallization: This is typically the most powerful and scalable method for removing minor impurities from a crystalline solid, especially for achieving high final purity (>99%).[5]
-
Acid-Base Extraction: As a carboxylic acid, your target compound's solubility is pH-dependent. An aqueous extraction under basic conditions (to form the soluble carboxylate salt) can effectively remove non-acidic organic impurities. Subsequent acidification will precipitate your purified product.[6]
-
Column Chromatography: If recrystallization fails to separate closely related impurities (e.g., isomers) or if the material is an oil or amorphous solid, silica gel chromatography is the method of choice.[7]
-
Solvent Trituration/Washing: Stirring the crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a simple and effective initial cleanup step.
Q3: How do I choose between recrystallization and column chromatography?
The choice depends on the impurity profile and the desired scale.
-
Choose Recrystallization when:
-
Your crude product is at least 85-90% pure.
-
The impurities have different solubility profiles than your target compound.
-
You are working on a larger scale (grams to kilograms), as recrystallization is more economically and practically scalable than chromatography.
-
-
Choose Column Chromatography when:
-
The crude purity is low, or there are multiple impurities with similar properties.
-
Impurities are very closely related to the product (e.g., regioisomers) and cannot be removed by recrystallization.
-
You are working on a smaller, discovery scale (milligrams to grams).
-
A common workflow is to use a bulk purification method like extraction or recrystallization first, followed by chromatography if the required purity is not achieved.
Troubleshooting Guide: Column Chromatography
Q: My compound and an impurity are co-eluting. How can I improve the separation?
-
Causality: The mobile phase is not providing sufficient selectivity (differential affinity) between your compounds and the stationary phase (silica gel). Your compound, being acidic, might also be interacting poorly with the silica.
-
Solutions:
-
Decrease the Polarity of the Mobile Phase: If your compound has an Rf of ~0.3 on a TLC plate, and the impurity is close by, reducing the amount of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes) will cause all compounds to move slower, often amplifying the separation between them.
-
Change the Solvent System: If adjusting polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the specific interactions with your compounds and improve selectivity.
-
Add an Acidic Modifier: Carboxylic acids can streak or bind irreversibly to silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase will protonate the silica surface and your compound, leading to sharper peaks and often better separation. [8] 4. Consider a Different Stationary Phase: If separation on silica is impossible, consider using a different stationary phase, such as alumina (basic or neutral) or switching to reversed-phase (C18) chromatography, where the elution order is inverted. [8][9]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a robust starting point based on methods for similar chloronicotinic acids. [4]
-
Solvent Screening (Small Scale):
-
Place ~50 mg of crude material into several test tubes.
-
Test single solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) and mixed solvent systems (e.g., methanol/water, ethanol/water).
-
Find a system that dissolves the crude material when boiling but results in significant crystal formation upon cooling to 0-5 °C. An ideal recovery would show minimal solid when hot and heavy precipitation when cold.
-
-
Main Recrystallization Procedure (Example with Methanol/Water):
-
Place the crude this compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot methanol to completely dissolve the solid at a gentle boil.
-
Slowly add water dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Add a few more drops of hot methanol until the solution becomes clear again. This ensures the solution is perfectly saturated.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 methanol/water, followed by a small amount of cold water. [6] * Dry the purified crystals under vacuum to a constant weight. [6]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method for analyzing the purity of nicotinic acid derivatives. [1][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.
References
- Process for the production of pure white 2-chloronicotinic acid.
- What are the key steps in the purification of pharmaceutical intermedi
- Troubleshooting | The Pharma Master.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed.
- Troubleshooting Guide. Phenomenex.
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
- 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook.
- Purification of nicotinic acid.
- Recrystallization and Crystalliz
- Representative chromatogram of nicotinic and picolinic acids at 70:30...
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. shyzchem.com [shyzchem.com]
- 7. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid. This molecule is a crucial building block in pharmaceutical development, and achieving high purity is paramount. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the chemical rationale behind impurity formation and provide robust, field-tested strategies for their detection and control.
Section 1: Understanding the Synthetic Landscape
The most prevalent and scalable synthesis of this compound involves a selective nucleophilic aromatic substitution (SNAr) on a di-chlorinated precursor. Understanding this pathway is the first step in predicting and controlling potential impurities.
The reaction typically proceeds in two key stages:
-
Activation of the Carboxylic Acid: The starting material, 2,6-dichloro-5-fluoronicotinic acid, is first reacted with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form the corresponding acid chloride. This step is critical as it protects the carboxylic acid from reacting with the nucleophile in the subsequent step and simultaneously activates the pyridine ring, making it more susceptible to nucleophilic attack.
-
Selective Methoxylation: The activated intermediate is then treated with a methoxide source, typically sodium methoxide (NaOMe) in methanol. The methoxide ion selectively displaces one of the chlorine atoms. The chlorine at the C6 position is generally more electrophilic and sterically accessible, leading to the desired product upon workup and hydrolysis of the acid chloride.
Caption: General synthetic pathway for this compound.
Section 2: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the most common questions regarding impurities encountered during the synthesis.
Q1: What is the most common and difficult-to-separate process-related impurity?
A: The most challenging impurity is the regioisomer, 6-Chloro-5-fluoro-2-methoxynicotinic acid . It forms when the methoxide nucleophile attacks the C2 position instead of the C6 position. Because it has the identical molecular weight and similar polarity to the desired product, it often co-elutes in standard chromatographic purification, making its removal difficult. Control over reaction temperature is the primary lever to minimize its formation; lower temperatures significantly favor substitution at the more activated C6 position.
Q2: My LC-MS analysis shows a peak with a mass corresponding to a di-methoxy adduct. What causes this?
A: The formation of 2,6-dimethoxy-5-fluoronicotinic acid is a classic example of over-reaction. This occurs when an excess of sodium methoxide is used or if the reaction temperature is too high for an extended period.
-
Causality: After the first substitution, the product is still susceptible to a second SNAr reaction, albeit at a slower rate.
-
Control Strategy: Employ strict stoichiometric control, typically using 1.0 to 1.1 equivalents of sodium methoxide. The reagent should be added portion-wise or via syringe pump to avoid localized high concentrations, and the reaction should be maintained at a low temperature (e.g., 0-10 °C).
Q3: I'm observing a significant amount of unreacted 2,6-dichloro-5-fluoronicotinic acid in my final product. What are the likely causes?
A: This points to an incomplete reaction, which can stem from several factors:
-
Insufficient Reagent: The sodium methoxide may have degraded due to improper storage (exposure to moisture and CO₂) or an insufficient amount was used.
-
Low Reaction Temperature/Time: While low temperature is crucial for selectivity, if it's too low or the reaction time is too short, the conversion rate will suffer. The reaction must be carefully monitored by a suitable technique (TLC, HPLC) to determine completion.
-
Poor Solubility: The starting material or intermediate may have poor solubility in the chosen solvent at the reaction temperature, limiting its availability to react.
Q4: What impurities can be carried over from the synthesis of the 2,6-dichloro-5-fluoronicotinic acid starting material?
A: The quality of your starting material is critical. Patents describing the synthesis of the dichloro- precursor highlight the potential for several byproducts.[1][2] A key impurity to be aware of is 2,4,6-trichloro-3-cyano-5-fluoropyridine , which can form during the chlorination of dihydroxy precursors.[2] If this impurity is present in your starting material, it can lead to a variety of methoxylated trichloro- impurities in your final product that are difficult to remove. Always source high-purity starting materials or analyze them thoroughly before use.
Section 3: Troubleshooting Guide & Impurity Profile
This guide links common analytical observations to their root causes and provides actionable solutions.
Scenario 1: Isomeric Impurity Detected
-
Observation: Your HPLC chromatogram shows a late-eluting shoulder peak or a closely resolved peak with an identical mass-to-charge ratio (m/z) as your target product.
-
Probable Cause: Formation of the regioisomer, 6-Chloro-5-fluoro-2-methoxynicotinic acid.
-
Mechanistic Insight: The electron-withdrawing carboxylic acid group (as the acid chloride) and the fluorine atom activate both the C2 and C6 positions towards nucleophilic attack. While the C6 position is generally favored, higher thermal energy can overcome the activation barrier for C2 attack.
Caption: Competing nucleophilic attack pathways leading to the desired product and its isomer.
-
Troubleshooting Protocol:
-
Confirm Identity: Isolate the impurity using preparative HPLC or confirm its structure using 2D NMR techniques (NOESY/ROESY), which can show through-space correlation between the methoxy protons and the proton at the C4 position.
-
Optimize Reaction Temperature: Lower the reaction temperature to 0 °C or even -10 °C during the addition of sodium methoxide and allow the reaction to warm slowly to room temperature.
-
Solvent Effects: Investigate the use of a more polar, aprotic solvent which can sometimes enhance regioselectivity in SNAr reactions.
-
Data Summary: Common Impurities
| Impurity Name | Common Origin | Δ Mass (Da) vs. Product | Suggested Analytical Technique |
| 6-Chloro-5-fluoro-2-methoxynicotinic acid | Side Reaction (Isomer) | 0 | HPLC, LC-MS, NMR |
| 2,6-dimethoxy-5-fluoronicotinic acid | Over-reaction | +10 | HPLC, LC-MS |
| 2,6-dichloro-5-fluoronicotinic acid | Unreacted Starting Material | +18.5 | HPLC, LC-MS |
| 2-Chloro-6-hydroxy-5-fluoronicotinic acid | Hydrolysis of Intermediate | -14 | HPLC, LC-MS |
| Residual Solvents (Methanol, Toluene, etc.) | Process | N/A | Headspace GC-MS |
Section 4: Key Analytical Protocols
Effective impurity control relies on robust analytical methods. The control of impurities is a critical issue for healthcare manufacturing.[3] A variety of techniques are used for impurity profiling, including HPLC, GC, and mass spectrometry.[4][5]
Protocol 4.1: HPLC-UV Method for Impurity Profiling
This protocol provides a baseline for separating the main product from its key impurities.
-
Column: C18 Reverse-Phase (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 90% B
-
20-22 min: Hold at 90% B
-
22-23 min: Return to 10% B
-
23-28 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 275 nm
-
Self-Validation Check: A well-performing separation should show baseline resolution between the main product and the 2,6-dichloro starting material. The isomeric impurity will likely appear as a very closely eluting peak just after the main product peak. Spiking studies, where a small amount of starting material is added to a sample of the final product, should be performed to confirm peak identity.
Protocol 4.2: Confirmation by LC-MS
-
Methodology: Couple the HPLC method described above to a mass spectrometer (e.g., a single quadrupole for mass confirmation or a Q-TOF for high-resolution mass and fragmentation data).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often effective for acidic compounds.
-
Data Interpretation:
-
Confirm the molecular weight of the main peak.
-
Extract the ion chromatogram for the product's m/z to identify any isomeric impurities that may be hidden in the main peak's shoulder.
-
Screen for the masses of other potential impurities listed in the table above. This provides a highly sensitive and specific method for impurity detection.[4]
-
References
- Arena Pharmaceuticals, Inc.; et al.
- Dow Elanco. U.S.
- Dow Elanco.
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (Accessed 2026). [Link]
-
Enantia. Impurity profiling and synthesis of standards. (Accessed 2026). [Link]
- Zhejiang Jiuzhou Pharmaceutical Co., Ltd.
-
LCGC North America. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2015). [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). [Link]
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. rroij.com [rroij.com]
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chlorination and Related Side Reactions
Question 1: During the synthesis of a dichlorinated precursor, specifically 2,6-dichloro-5-fluoronicotinic acid, I'm observing the formation of a trichlorinated byproduct. What causes this, and how can it be minimized?
Answer:
The formation of a trichlorinated species, such as 2,4,6-trichloro-3-cyano-5-fluoropyridine from a dihydroxy precursor, is a common side reaction during aggressive chlorination steps, particularly when using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[1].
-
Causality: This over-chlorination occurs because the reaction conditions required to replace the hydroxyl groups are harsh enough to also substitute other activated positions on the pyridine ring. The presence of multiple electron-withdrawing groups can make the remaining ring protons susceptible to substitution under forcing conditions.
-
Troubleshooting & Prevention:
-
Strict Stoichiometry Control: Carefully control the stoichiometry of your chlorinating agents. Use the minimum effective amount required for the desired dichlorination.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Stepwise temperature ramping can sometimes improve selectivity.
-
Alternative Reagents: Consider milder chlorinating agents if your substrate is particularly sensitive. However, for dihydroxypyridines, strong reagents are often necessary.
-
Purification: If the trichlorinated byproduct is unavoidable, it will need to be removed through careful purification, such as column chromatography or recrystallization, before proceeding to the next step[1]. The presence of this impurity can complicate subsequent hydrolysis and purification steps.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr) Challenges
The introduction of the methoxy group at the 6-position and potentially the fluorine at the 5-position likely proceeds via Nucleophilic Aromatic Substitution (SNAr). These reactions are highly sensitive to the electronic nature of the pyridine ring and the reaction conditions.
Question 2: My methoxylation reaction to displace the 6-chloro substituent is sluggish and results in a low yield. What are the critical factors to consider?
Answer:
Low yields in SNAr reactions on pyridine rings can stem from several factors related to ring activation, the nucleophile, the leaving group, and reaction conditions[2].
-
Causality & Key Factors:
-
Ring Activation: The pyridine ring is naturally electron-deficient, which is favorable for nucleophilic attack. However, the reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs). The chloro, fluoro, and carboxylic acid/ester groups on your molecule all contribute to activating the ring for substitution. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom[2][3][4].
-
Nucleophile Strength: Sodium methoxide is a strong nucleophile, which is necessary for this reaction. However, its basicity can also lead to side reactions if not properly controlled.
-
Leaving Group: In SNAr reactions on pyridines, the typical halide reactivity order is F > Cl ≈ Br > I[2]. While chlorine is a suitable leaving group, fluorine is often better. In your case, you are selectively displacing the 6-chloro group.
-
Reaction Conditions: Temperature and solvent choice are critical. These reactions can require elevated temperatures to proceed efficiently[2]. The solvent must be able to dissolve the reactants and stabilize the charged intermediate (the Meisenheimer complex).
-
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Sodium methoxide is highly reactive with water. Ensure your solvent (e.g., methanol, DMF, or DMSO) and glassware are thoroughly dried to prevent quenching of the nucleophile.
-
Optimize Temperature: If the reaction is slow at lower temperatures, a gradual increase in temperature is warranted. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of product and byproducts.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the nucleophile salt, leaving a more "naked" and reactive anion.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to enhance the reactivity of the nucleophile.
-
Question 3: I am seeing hydrolysis of the 2-chloro group as a significant side reaction. How can I prevent this?
Answer:
Hydrolysis of the 2-chloro group to a 2-hydroxy (or 2-pyridone) species is a potential side reaction, especially if water is present under basic or harsh acidic conditions during workup or subsequent steps[5][6][7].
-
Causality: The chloro group at the 2-position of a pyridine ring is susceptible to nucleophilic attack by water or hydroxide ions. While this reaction is generally slow under neutral conditions, it can be accelerated by high temperatures, strong acids, or strong bases[5][7]. The zwitterionic character of pyridones can also influence reactivity[6].
-
Troubleshooting & Prevention:
-
Anhydrous Reaction Conditions: As mentioned for methoxylation, maintaining anhydrous conditions throughout the synthesis is crucial until a deliberate aqueous workup is performed.
-
Careful pH Control During Workup: When performing an aqueous workup, especially after a basic reaction, neutralize the solution carefully with a mild acid (e.g., saturated ammonium chloride solution) at low temperatures to avoid prolonged exposure to high pH.
-
Temperature Control: Perform all aqueous workups and extractions at reduced temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.
-
Ester Hydrolysis Conditions: When hydrolyzing a methyl or ethyl ester of the nicotinic acid to the final product, use carefully controlled conditions. A common method is using lithium hydroxide in a mixed solvent system like methanol/water at room temperature[8]. Avoid prolonged reaction times or high temperatures.
-
Workflow for Troubleshooting Low Yield in SNAr Reactions
Caption: Decision tree for troubleshooting low yield in pyridine SNAr reactions.
Section 3: Methoxy Group Stability
Question 4: I'm observing demethylation of the 6-methoxy group during later synthetic steps or purification. What conditions can cause this, and how can it be avoided?
Answer:
Demethylation of methoxypyridines can occur under certain conditions, leading to the formation of the corresponding hydroxypyridine (pyridone) impurity.
-
Causality:
-
Strong Acids: Treatment with strong acids like HBr or HI at elevated temperatures is a classic method for cleaving aryl methyl ethers and should be avoided.
-
Lewis Acids: Certain Lewis acids can also promote demethylation.
-
Nucleophilic Cleavage: Strong nucleophiles, particularly those with high steric hindrance like L-selectride, can be used to selectively demethylate methoxypyridines[9][10][11]. While you are unlikely to be using these reagents intentionally, it highlights the susceptibility of the methyl group to nucleophilic attack under certain conditions.
-
-
Troubleshooting & Prevention:
-
Avoid Harsh Acidic Conditions: If acidic conditions are required for a subsequent transformation or for purification (e.g., chromatography), use the mildest possible conditions and avoid prolonged exposure and high temperatures.
-
Reagent Selection: Be mindful of the reagents used in subsequent steps. Avoid strong nucleophiles or Lewis acids that are known to cleave ethers unless it is the intended reaction.
-
Purification Method: When using chromatography, ensure the silica gel is not overly acidic. It can be neutralized by pre-treating with a dilute solution of triethylamine in the eluent system.
-
Quantitative Data Summary: Reaction Conditions
| Parameter | Chlorination | SNAr (Methoxylation) | Ester Hydrolysis |
| Typical Reagents | POCl₃, PCl₅ | NaOMe | LiOH, NaOH, KOH |
| Solvent | Neat or high-boiling inert | Methanol, DMF, DMSO | Methanol/Water, THF/Water |
| Temperature | 100-150 °C | 25-100 °C | 20-50 °C |
| Key Side Reactions | Over-chlorination[1] | Hydrolysis of -Cl[5][7], Incomplete reaction | Demethylation, Ring opening (rare) |
| Mitigation | Stoichiometry, Temp. control | Anhydrous conditions, Temp. control | Mild reagents, Temp. control[8] |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Nicotinate Ester
This protocol outlines a mild procedure for the hydrolysis of a methyl or ethyl 2-chloro-5-fluoro-6-methoxynicotinate to the final carboxylic acid, designed to minimize side reactions.
-
Dissolution: Dissolve the nicotinate ester (1.0 eq) in a 3:1 mixture of methanol and water (or THF and water) to a concentration of approximately 0.5 M[8].
-
Addition of Base: Cool the solution to room temperature. Add a solution of lithium hydroxide monohydrate (1.5 eq) in water dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Acidification: Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent (methanol or THF).
-
Workup: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 5-6 with concentrated hydrochloric acid[8].
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: General Procedure for SNAr Methoxylation
This protocol describes a general method for the substitution of a chloro group at the 6-position of a substituted nicotinic acid derivative with a methoxy group.
-
Reagent Preparation: Prepare a solution of sodium methoxide (1.5-2.0 eq) in anhydrous methanol under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a solution of the 2,6-dichloro precursor (1.0 eq) in anhydrous methanol, add the sodium methoxide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Google Scholar.
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Pearson+.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health (NIH).
- 2-Chloropyridine. (n.d.). PubChem.
- Chemoselective Demethylation of Methoxypyridine. (n.d.). Thieme Connect.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (n.d.). Benchchem.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda.
- Process for the production of 2-hydroxypyridine. (1988). Google Patents.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1991). Google Patents.
- Process for preparing 5-fluoronicotinic acid. (1959). Google Patents.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). MDPI.
- Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Chemoselective Demethylation of Methoxypyridine. (n.d.). ResearchGate.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents.
- Demethylation of methoxypyridines with sodium trimethylsilanethiolate. (1993). Semantic Scholar.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Patsnap.
- Chemoselective Demethylation of Methoxypyridine. (n.d.). Tokyo University of Science.
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
Introduction: Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid. This molecule is a crucial intermediate in the development of various high-value-added pharmaceuticals.[1] Achieving a high yield is paramount for the economic viability and efficiency of downstream applications. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions. Our approach is built on explaining the causal relationships in the chemical process to empower you to make informed, data-driven decisions in your experiments.
Section 1: Synthesis Pathway Overview
The most common and direct route to this compound involves the selective nucleophilic aromatic substitution (SNAr) on a di-chlorinated precursor, 2,6-dichloro-5-fluoronicotinic acid. The key to a high-yield synthesis is achieving mono-substitution at the C6 position with high selectivity over the C2 position and preventing the formation of the di-methoxy byproduct.
Sources
Technical Support Center: 2-Chloro-5-fluoro-6-methoxynicotinic Acid Solution Stability
Welcome to the technical support center for 2-Chloro-5-fluoro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to Stability Concerns
This compound is a substituted pyridine carboxylic acid. Its unique structure, featuring a chloro, a fluoro, and a methoxy group on the pyridine ring, makes it a valuable building block in medicinal chemistry. However, these same functional groups can be susceptible to degradation in solution, leading to the formation of impurities and a decrease in the concentration of the active compound. Understanding the potential stability issues is crucial for obtaining reliable and reproducible experimental results.
This guide will walk you through the most common stability challenges, their underlying chemical principles, and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a new, unexpected peak in the HPLC analysis over time. What could be the cause?
A1: The appearance of a new peak in your chromatogram is a strong indicator of degradation. Given the structure of this compound, the most probable cause is nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position of the pyridine ring.[1][2] The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles that may be present in your solution, such as water, buffer components (e.g., amines), or co-solvents.[3]
Another possibility is the hydrolysis of the methoxy group at the 6-position, which would result in the formation of a hydroxypyridine derivative.
Q2: I've noticed a decrease in the pH of my unbuffered aqueous solution of this compound. Is this related to stability?
A2: While a pH shift can be due to several factors, in the context of this molecule, it could be linked to the hydrolysis of the chloro or methoxy group. The resulting hydroxypyridine can have a different pKa than the parent compound, potentially altering the solution's pH. However, the most likely cause of a significant pH drop in an unbuffered solution is the acidic nature of the carboxylic acid group itself. If the initial solution was not pH-adjusted, any changes in concentration due to solvent evaporation could alter the pH.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture. For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage (weeks to months), freezing (-20 °C or -80 °C) is advisable. It is also crucial to use high-purity, inert solvents.
Q4: Can I use any buffer for my experiments with this compound?
A4: No, the choice of buffer is critical. Avoid buffers containing strong nucleophiles, such as primary or secondary amines (e.g., Tris, glycine), as they can react with the chloro group on the pyridine ring via nucleophilic aromatic substitution.[1] Phosphate or citrate buffers are generally more inert choices. It is always recommended to perform a preliminary stability test of the compound in your chosen buffer system.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered when working with this compound in solution.
Issue 1: Rapid Loss of Parent Compound in Solution
-
Symptom: A significant decrease in the peak area of this compound in your analytical chromatogram (e.g., HPLC-UV) in a short period.
-
Potential Causes & Troubleshooting Steps:
-
Reactive Solvent or Buffer:
-
Explanation: Your solvent or buffer may contain nucleophiles that are reacting with the compound.
-
Action:
-
Analyze your solvent and buffer components. Avoid primary and secondary amine-based buffers.
-
Switch to a more inert solvent system. For aqueous solutions, use a non-nucleophilic buffer like phosphate or citrate.
-
If using organic solvents, ensure they are of high purity and free from contaminants.
-
-
-
Incorrect pH:
-
Explanation: Extreme pH values can accelerate the hydrolysis of the methoxy group or promote other degradation pathways. The stability of pyridine carboxylic acids can be pH-dependent.[5]
-
Action:
-
Measure the pH of your solution.
-
Perform a pH stability study by preparing small-scale solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitoring the compound's stability over time.
-
Adjust the pH of your experimental solution to a range where the compound is most stable.
-
-
-
Elevated Temperature:
-
Explanation: Higher temperatures can increase the rate of degradation reactions, including potential decarboxylation.[6][7]
-
Action:
-
Conduct your experiments at the lowest practical temperature.
-
Store stock and working solutions at appropriate cold temperatures (2-8 °C for short-term, -20 °C or lower for long-term).
-
-
-
Issue 2: Appearance of Multiple Degradation Peaks
-
Symptom: Your chromatogram shows several new peaks that increase in area over time, while the parent peak decreases.
-
Potential Causes & Troubleshooting Steps:
-
Multiple Degradation Pathways:
-
Explanation: The compound might be undergoing several degradation reactions simultaneously, such as hydrolysis of the chloro and methoxy groups, and potentially photolysis.
-
Action:
-
-
Oxidative Degradation:
-
Explanation: Although less common for this specific structure, oxidation of the pyridine ring to an N-oxide can occur.[10][11]
-
Action:
-
If your solution is exposed to air for extended periods, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid sources of oxidative stress in your experimental setup.
-
-
-
Experimental Protocols
Protocol 1: Preliminary Solution Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in your specific experimental solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution to your final experimental concentration in the desired solvent or buffer system.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.
-
Store the remaining solution under your intended experimental conditions (e.g., room temperature, protected from light).
-
Analyze aliquots of the solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Monitor the appearance and growth of any new peaks.
-
A loss of >5% of the parent compound or the appearance of significant degradation peaks indicates instability under the tested conditions.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[4][12]
-
Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
-
-
Analysis:
-
At various time points, take samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by HPLC-UV/MS to identify and quantify the degradation products.
-
Data Presentation
Table 1: Recommended Solvents and Buffers for this compound
| Category | Recommended | To Be Used with Caution | Not Recommended |
| Organic Solvents | DMSO, Acetonitrile, Methanol (anhydrous) | Ethanol (may contain water) | Solvents with nucleophilic impurities |
| Aqueous Buffers | Phosphate buffer, Citrate buffer | Acetate buffer | Amine-based buffers (Tris, Glycine, HEPES) |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues.
References
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]
-
PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]
-
ResearchGate. (2019, September 1). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]
-
ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A.* Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine | PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A method for the degradation of radioactive nicotinic acid. Retrieved from [Link]
-
Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
- Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Retrieved from [Link]
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YouTube. (2021, January 9). Pyridine : Decarboxylation of Niacin. Retrieved from [Link]
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ChemRxiv. (2025, July 16). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks | Organic Chemistry. Retrieved from [Link]
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Sciencemadness Wiki. (2021, March 15). Niacin. Retrieved from [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
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ACS Publications. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety | Crystal Growth & Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]
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ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
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BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Retrieved from [Link]
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PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
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ResearchGate. (n.d.). Structural dependency of pyridine carboxylic acid isomers in metal-organic coordination adsorption for copper corrosion inhibition | Request PDF. Retrieved from [Link]
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ACS Publications. (2022, November 1). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
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PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Simultaneous biodegradation of pyridine and quinoline by two mixed bacterial strains. Retrieved from [Link]
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PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-fluoro-6-methoxynicotinic acid
Welcome to the technical support guide for 2-Chloro-5-fluoro-6-methoxynicotinic acid. This document is designed for researchers, chemists, and formulation scientists to provide a comprehensive understanding of the solubility characteristics of this compound and to offer practical, step-by-step strategies for overcoming common dissolution challenges.
Section 1: Understanding the Molecule's Solubility Profile
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Its solubility is therefore highly dependent on the pH of the medium.[1]
-
Acidic Group: The carboxylic acid (-COOH) group is weakly acidic. At higher pH values (alkaline conditions), it deprotonates to form a highly polar carboxylate anion (-COO⁻), which significantly enhances aqueous solubility.[2]
-
Basic Group: The nitrogen atom in the pyridine ring is weakly basic. At lower pH values (acidic conditions), it can become protonated, forming a cationic pyridinium species, which also tends to increase water solubility.
-
Substituents: The chloro, fluoro, and methoxy groups are relatively nonpolar and contribute to the molecule's hydrophobicity, leading to poor intrinsic solubility of the neutral form in aqueous solutions.
The interplay between these groups means that the compound will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero, and its solubility will increase at pH values both below and above this point.[3]
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and provides first-line troubleshooting steps.
FAQ 1: My compound won't dissolve in water. What is the first thing I should try?
Answer: The first and most effective step is to modify the pH of your aqueous solution. Given the compound's amphoteric nature, its neutral form is expected to have very low water solubility.
-
To Increase Solubility: Try adding a base (e.g., 1 M NaOH) dropwise to raise the pH. This will deprotonate the carboxylic acid, forming a much more soluble sodium salt (sodium 2-chloro-5-fluoro-6-methoxy-nicotinate).[4] Aim for a pH at least 2 units above the pKa of the carboxylic acid.
-
Alternative Approach: Alternatively, adding an acid (e.g., 1 M HCl) to lower the pH will protonate the pyridine nitrogen. This can also increase solubility, though salt formation via the carboxylic acid is typically the more common and effective strategy for acidic compounds.[5]
FAQ 2: At what pH should I expect the lowest and highest solubility?
Answer: You can expect the lowest solubility at the isoelectric point (pI), the pH at which the molecule has no net electrical charge. The highest solubility will occur at pH values far from the pI.[6] A U-shaped solubility-pH profile is characteristic of amphoteric compounds.[3] To determine the optimal pH for your desired concentration, you must perform a pH-solubility profile experiment (see Protocol 1).
FAQ 3: I need to use an organic solvent. Which ones are most likely to work?
Answer: For organic solvents, the principle of "like dissolves like" applies. Given the compound's structure, polar aprotic solvents are excellent starting points.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to create concentrated stock solutions.[7]
-
Other Options: Alcohols like methanol or ethanol can also be effective, though likely at lower concentrations than DMSO or DMF.[8]
-
Avoid: Nonpolar solvents like hexanes or toluene are unlikely to be effective.
Always start with a small amount of compound and solvent to test solubility before committing a larger quantity of material.
FAQ 4: How can I be certain my compound is truly dissolved and not just a fine suspension?
Answer: Visual inspection is the first step; a true solution should be perfectly clear and transparent.[4] For a more rigorous check:
-
Filtration Test: Prepare the solution and pass it through a 0.22 µm or 0.45 µm syringe filter. Analyze the concentration of the filtrate by a suitable method (e.g., HPLC, UV-Vis spectroscopy). A significant drop in concentration after filtration indicates that the compound was suspended, not dissolved.[4]
-
Tyndall Effect: Shine a laser pointer through the solution in a dark room. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended colloidal particles. A true solution will not scatter the light.[4]
Section 3: Advanced Solubilization Strategies
If basic pH adjustment or simple organic solvent dissolution is insufficient or incompatible with your experimental design, consider these advanced techniques.
Strategy 1: Co-solvency
Description: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous medium to increase the solubility of a poorly soluble compound.[9] The co-solvent works by reducing the polarity of the water, making the environment more favorable for the hydrophobic solute.[10]
Common Co-solvents:
Considerations:
-
Co-solvents can impact the stability of the compound or interfere with downstream biological assays. Always run appropriate controls.
-
The required percentage of co-solvent can be high, and toxicity is a concern, especially for in-vivo studies.[13]
Strategy 2: Salt Formation (Isolation of a Solid Salt)
Description: If you consistently require an aqueous solution, preparing and isolating a stable salt form of the compound can be a highly effective strategy. Salt formation is a common and powerful method to improve the solubility and dissolution rate of acidic or basic drugs.[14]
How It Works: By reacting the acidic carboxylic acid group with a suitable base (counterion), you form a salt. This salt will have a different crystal lattice structure and will be ionic, leading to significantly higher aqueous solubility compared to the neutral "free acid" form.[2][15]
Common Counterions for Acidic Drugs:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Calcium (Ca²⁺)
-
Tromethamine (Tris)
Considerations: The selection of the counterion is critical and is governed by the pKa difference between the drug and the counterion; a difference of greater than 2-3 pKa units is generally required for a stable salt.[16]
Section 4: Experimental Protocols & Workflows
Protocol 1: Determining the pH-Solubility Profile
This protocol uses the shake-flask method to determine the equilibrium solubility of the compound at various pH values.
Materials:
-
This compound
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., validated HPLC-UV or LC-MS method)
Procedure:
-
Addition of Excess Solid: Add an excess amount of the solid compound to each vial (enough so that undissolved solid remains at equilibrium).
-
Add Buffer: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Do not centrifuge unless necessary, as this can alter the temperature.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved particulates.[4]
-
Analysis: Dilute the filtrate as necessary and analyze the concentration using your validated analytical method.[4]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.
Data Interpretation Table
| pH of Buffer | Measured Concentration (µg/mL) | Visual Observation (Clear/Cloudy/Precipitate) |
| 2.0 | Record Value | Record Observation |
| 4.0 | Record Value | Record Observation |
| 6.0 | Record Value | Record Observation |
| 7.4 | Record Value | Record Observation |
| 8.0 | Record Value | Record Observation |
| 10.0 | Record Value | Record Observation |
| 12.0 | Record Value | Record Observation |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
pH-Dependent Ionization States
The solubility of this compound is directly related to its ionization state in solution, which is governed by the pH.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Slideshare. (n.d.). Cosolvency. Retrieved from [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Lin, H. R., & Wu, C. L. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 352(1-2), 133-142. [Link]
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Prajapati, S. K., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. [Link]
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ResearchGate. (2024). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]
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Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 73, 20-28. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
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BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 20(4), 159. [Link]
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ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
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Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 18-22. [Link]
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Solubility of Things. (n.d.). Niacin. Retrieved from [Link]
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Patel, K. R., & Patel, P. R. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 5(4), 44-52. [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Chloro-5-fluoro-6-methoxynicotinic Acid Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic acid. Recognizing the complexities of scaling up halogenated pyridine chemistries, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common hurdles encountered during production. Our focus is on providing practical, experience-driven insights to enhance yield, purity, and process robustness.
I. Synthetic Strategy Overview & Key Challenge Areas
The synthesis of this compound typically involves a multi-step process. A plausible and scalable route, synthesized from available literature on related compounds, starts from a polysubstituted pyridine and involves selective functionalization. A common precursor is 2,6-dichloro-5-fluoronicotinic acid or its ester, which undergoes selective methoxylation followed by hydrolysis to yield the final product.
The primary challenges in this process that we will address are:
-
Regioselectivity in Methoxylation: Achieving selective substitution of the chlorine at the 6-position with a methoxy group in the presence of another chlorine at the 2-position and a fluorine at the 5-position.
-
Side Reactions and Impurity Profile: Managing the formation of undesired isomers, di-methoxy byproducts, or hydrolysis of the halogen substituents.
-
Reaction Kinetics and Scale-Up: Transitioning from lab-scale to pilot or manufacturing scale, which often presents challenges in heat management, mixing, and reagent addition.
-
Product Isolation and Purification: Developing a robust and scalable method for isolating the target molecule with high purity.
Below is a workflow diagram illustrating the key decision points and potential challenges in the synthesis.
Validation & Comparative
A Senior Application Scientist's Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: A Comparative Analysis for Advanced Drug Discovery
Introduction
In the landscape of modern pharmaceutical development, substituted pyridines represent a cornerstone scaffold, present in over 20% of the top 200 small-molecule drugs.[1] Their unique electronic properties and ability to engage in critical hydrogen bonding interactions make them a privileged motif in medicinal chemistry.[2] Among the vast array of available pyridine building blocks, highly functionalized derivatives offer chemists precise control over a molecule's spatial and electronic characteristics.
This guide provides an in-depth comparison of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a sophisticated building block, against other structurally relevant nicotinic acid derivatives. We will dissect its performance from the perspective of a senior application scientist, moving beyond simple specifications to explore the causality behind its synthetic utility, comparative reactivity in key transformations, and the nuanced structure-activity relationships (SAR) it imparts. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically leverage this and similar scaffolds in their discovery programs.
Part 1: Physicochemical and Synthetic Landscape
The utility of a building block begins with its fundamental properties and accessibility. The unique substitution pattern of this compound—featuring a reactive chloro handle, an electron-withdrawing fluoro group, and an electron-donating methoxy group—creates a distinct electronic environment compared to simpler derivatives.
Comparative Physicochemical Properties
The table below summarizes key computed and experimental properties for our target molecule and selected comparators, highlighting the influence of each substituent.
| Compound Name | Structure | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | ![]() | 205.58 | N/A | Polysubstituted; distinct electronic modulation from F and OMe groups. |
| 2-Chloro-6-methylnicotinic acid | ![]() | 171.58 | 30529-70-5[3] | Electron-donating methyl group at C6.[4] |
| 6-Chloronicotinic acid | ![]() | 157.55 | 5326-23-8[5] | Isomeric comparator; chloro at C6 offers different reactivity. A key intermediate in pharmaceuticals and agrochemicals.[6] |
| 5-Fluoronicotinic acid | ![]() | 141.10 | 402-66-4[7] | Lacks the C2 chloro handle for cross-coupling but shows inherent biological activity.[8] |
Synthetic Strategy: From Polychlorination to Selective Functionalization
The synthesis of highly substituted pyridines like this compound is a non-trivial process that often relies on the selective manipulation of a more readily available, polysubstituted precursor. A common and logical route starts from 2,6-dichloro-5-fluoronicotinic acid. The key challenge is the selective reaction at the C6 position, followed by the introduction of the methoxy group, without disturbing the crucial C2-chloro handle needed for subsequent diversification.
A representative synthesis involves the selective dechlorination at the C6 position. This is often achieved via catalytic hydrogenation, where the choice of catalyst and conditions is critical to favor reaction at one site over the other. Subsequently, the methoxy group can be introduced, although the synthesis of the title compound is not explicitly detailed in the provided results, a plausible route is inferred from related syntheses. A more direct documented approach involves the selective catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinic acid esters to remove the C6 chlorine.[9]
Below is a detailed, self-validating protocol for a key transformation step: the selective removal of a C6-chloro substituent, adapted from methodologies for related compounds.[9]
Experimental Protocol: Selective Catalytic Hydrogenation of Ethyl 2,6-dichloro-5-fluoronicotinate
-
System Preparation: To a 250 mL hydrogenation vessel, add ethyl 2,6-dichloro-5-fluoronicotinate (10.0 g, 0.042 mol), ethyl acetate (100 mL), and triethylamine (6.4 g, 0.063 mol). The triethylamine acts as a crucial acid scavenger to neutralize the HCl generated during the reaction, preventing catalyst deactivation and side reactions.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5% Palladium on carbon (Pd/C, 0.5 g). The choice of a palladium catalyst is standard for hydrogenation/dechlorination reactions.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 3 atmospheres. Stir the reaction mixture vigorously at 40°C for 12 hours. The elevated temperature and pressure are necessary to facilitate the oxidative addition of the C-Cl bond to the palladium surface.
-
Work-up and Monitoring: After 12 hours, cool the reaction to room temperature and carefully vent the hydrogen. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue (ethyl 2-chloro-5-fluoronicotinate) can be purified by column chromatography on silica gel to yield the desired product.
-
Hydrolysis: The purified ester is then hydrolyzed to the final carboxylic acid using a standard base like lithium hydroxide in a methanol/water mixture at room temperature.[9]
Caption: Plausible synthetic workflow for this compound.
Part 2: Comparative Reactivity in Cross-Coupling Reactions
For medicinal chemists, the true value of a building block lies in its ability to be reliably functionalized. The C2-chloro group on the nicotinic acid scaffold is the primary handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.
The reactivity of this C-Cl bond is significantly modulated by the other ring substituents. Aryl chlorides are generally less reactive than the corresponding bromides and iodides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step in the catalytic cycle.[10]
-
Electronic Effects: The strongly electron-withdrawing fluorine atom at the C5 position helps to decrease the electron density of the pyridine ring, making the C2 position more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, the methoxy group at C6 is electron-donating via resonance, which can partially counteract this effect. This electronic balance makes the reactivity of this compound unique.
-
Regioselectivity: In polychlorinated pyridines, such as 2,4-dichloropyridine, the C2 position is generally more activated towards both nucleophilic attack and oxidative addition than the C4 position due to the electronic influence of the ring nitrogen.[10][11] This inherent selectivity is a key principle exploited in sequential cross-coupling strategies.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative
This protocol is a robust starting point for the amination of electron-deficient chloropyridines. The choice of a biarylphosphine ligand (e.g., RuPhos) is critical for promoting the challenging oxidative addition of the C-Cl bond.
-
Reagent Preparation: In a glovebox, add the 2-chloropyridine substrate (1.0 equiv.), the desired amine (1.2 equiv.), RuPhos ligand (4 mol%), and Pd₂(dba)₃ (2 mol%) to a dry Schlenk tube.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the tube, followed by the addition of lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv.) as a 1M solution in THF. LiHMDS is a strong, non-nucleophilic base ideal for this transformation.
-
Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 65 °C with vigorous stirring for 16 hours.
-
Monitoring and Quenching: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]
Comparative Reactivity Summary
| Derivative | Key Feature | Expected Reactivity in Cross-Coupling | Recommended Catalyst System | Potential Challenges |
| This compound | Electronically balanced | Moderate to good; activated by F, slightly deactivated by OMe | Pd(0) or Pd(II) precatalyst with electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos). | Potential for catalyst inhibition by the carboxylate group; requires strong base. |
| 2-Bromo-5-fluoronicotinic acid | C-Br bond | High; C-Br bond is significantly more reactive than C-Cl.[1] | Standard Pd catalysts (e.g., Pd(PPh₃)₄) may be sufficient. | Higher cost of starting material. |
| 2-Chloro-6-methylnicotinic acid | Electron-donating Me group | Lower than F-substituted analog; Me group slightly deactivates the ring. | Requires more active catalyst systems, similar to the title compound. | Slower reaction rates. |
| 6-Chloronicotinic acid | C6-Cl position | Generally less reactive than C2-Cl due to electronics. | Requires forcing conditions or specialized catalyst systems. | Regioselectivity if other reactive sites are present. |
Part 3: Decoding the Structure-Activity Relationship (SAR)
The substituents on the nicotinic acid core are not merely synthetic handles; they are critical modulators of a final compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Fluorine (C5): The introduction of a fluorine atom is a common strategy in medicinal chemistry. Its high electronegativity can enhance binding affinity through favorable polar interactions with protein targets. Furthermore, fluorine can block sites of metabolism, often leading to an improved pharmacokinetic profile.[8]
-
Methoxy (C6): The methoxy group is a hydrogen bond acceptor and can influence a molecule's conformation and solubility. However, it also introduces a potential metabolic soft spot, as O-demethylation is a common metabolic pathway mediated by cytochrome P450 enzymes.
-
Chlorine (C2): The chlorine atom, once replaced in a cross-coupling reaction, gives way to a new substituent. If retained in a final molecule, it can occupy hydrophobic pockets and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.
The combination of these three groups in this compound provides a unique starting point for drug design. The electron-withdrawing fluorine can enhance the acidity of the carboxylic acid and influence the basicity of the pyridine nitrogen, while the methoxy group adds a different polarity and metabolic handle.
Caption: Conceptual SAR map for substituents on the nicotinic acid scaffold.
Conclusion
This compound is a highly valuable, albeit complex, building block for modern drug discovery. Its performance, when compared to simpler nicotinic acid derivatives, is characterized by a nuanced reactivity profile and the potential to impart a sophisticated set of properties to target molecules.
-
Synthetic Utility: While its synthesis is more involved, it provides a scaffold with three distinct points for modulation: the carboxylic acid (for amide coupling), the C2-chloro group (for cross-coupling), and the C6-methoxy group (for potential modification or as a metabolic handle).
-
Reactivity: The C2-chloro bond is sufficiently activated by the C5-fluoro group for reliable participation in modern cross-coupling reactions, provided that robust catalytic systems, such as those employing biarylphosphine ligands, are used.
-
SAR Implications: The unique combination of fluoro and methoxy substituents offers a powerful tool for fine-tuning a lead compound's potency, selectivity, and pharmacokinetic profile.
For research teams aiming to develop next-generation therapeutics, the strategic incorporation of building blocks like this compound can provide a significant advantage, enabling the exploration of a rich and functionally diverse chemical space.
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A Comparative Guide to Novel 2-Chloro-5-fluoro-6-methoxynicotinic Acid Analogs as Potential Kinase Inhibitors
This guide provides an in-depth comparative analysis of rationally designed analogs of 2-Chloro-5-fluoro-6-methoxynicotinic acid. The focus is on their potential as kinase inhibitors, a class of therapeutics at the forefront of oncology and inflammation research. We will explore the synthetic accessibility, predicted biological activity, and the underlying structure-activity relationships (SAR) of these novel compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation targeted therapies.
Introduction: The Promise of the Substituted Nicotinic Acid Scaffold
The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid aromatic framework and hydrogen bonding capabilities make it an ideal starting point for the design of enzyme inhibitors. The parent compound, This compound , possesses a unique substitution pattern that suggests potential for selective kinase inhibition. The electron-withdrawing chloro and fluoro groups can modulate the pKa of the pyridine nitrogen and influence binding interactions, while the methoxy group at the 6-position offers a vector for further chemical exploration.
Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and proliferation.[2] Notably, derivatives of the related nicotinamide scaffold have shown potent inhibitory activity against key oncogenic kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] This guide will therefore focus on the comparative potential of our target analogs against these validated therapeutic targets.
A Rational Design of Analogs for Comparative Analysis
To explore the structure-activity landscape around the this compound core, we have designed a focused set of four analogs. The design strategy is rooted in established medicinal chemistry principles aimed at probing key interactions with a target kinase active site.
-
Parent Compound (PC): this compound
-
Analog 1 (A1): 2-Amino-5-fluoro-6-methoxynicotinic acid
-
Analog 2 (A2): 2-Chloro-5-fluoro-6-ethoxynicotinic acid
-
Analog 3 (A3): 2-Chloro-5-fluoro-6-methoxynicotinamide
-
Analog 4 (A4): 2-Chloro-5-fluoro-6-hydrazinonicotinic acid
The rationale for these modifications is as follows:
-
Analog 1: The replacement of the 2-chloro group with an amino group is a common strategy in kinase inhibitor design. The amino group can act as a crucial hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding pocket, a key determinant of binding affinity.[6]
-
Analog 2: Modifying the 6-alkoxy group from methoxy to ethoxy allows for probing the steric tolerance of the binding pocket.
-
Analog 3: Conversion of the carboxylic acid to a primary amide alters the hydrogen bonding profile and can impact cell permeability.
-
Analog 4: The introduction of a hydrazino group at the 6-position offers a reactive handle for further derivatization or can itself participate in unique binding interactions.
Synthetic Pathways and Feasibility
The synthesis of the parent compound and its analogs is proposed to start from the commercially available 2,6-dichloro-5-fluoronicotinic acid. The following scheme outlines a plausible synthetic route.
Caption: Proposed synthetic routes to the parent compound and analogs.
The key transformations, such as esterification, nucleophilic aromatic substitution of the chloro groups with alkoxides or amines, and amide formation, are well-established procedures in heterocyclic chemistry.[7][8]
Comparative Biological Evaluation: A Predictive Analysis
While direct experimental data for this specific series of analogs is not yet published, we can project their potential efficacy based on structure-activity relationships observed in related classes of nicotinic acid-based kinase inhibitors.[3][4] We will focus on their predicted inhibitory activity against Aurora A, a key mitotic kinase, and VEGFR-2, a critical regulator of angiogenesis.
| Compound | Predicted IC₅₀ (nM) vs. Aurora A | Predicted IC₅₀ (nM) vs. VEGFR-2 | Rationale for Predicted Activity |
| Parent (PC) | 250 | 400 | The 2-chloro group provides a baseline level of activity but lacks a strong hydrogen bond donor for optimal hinge binding. |
| Analog 1 (A1) | 25 | 50 | The 2-amino group is predicted to form a key hydrogen bond with the kinase hinge region, significantly enhancing potency.[6] |
| Analog 2 (A2) | 300 | 500 | The slightly bulkier ethoxy group may have a minor negative steric impact on binding compared to the methoxy group. |
| Analog 3 (A3) | 200 | 350 | The amide may offer additional hydrogen bonding opportunities and improved cell permeability, leading to slightly enhanced activity over the carboxylic acid.[1] |
| Analog 4 (A4) | 150 | 250 | The hydrazino group can act as a hydrogen bond donor and may form additional interactions within the active site. |
Note: The IC₅₀ values presented in this table are hypothetical and are intended to illustrate the expected trends based on established SAR principles. Experimental validation is required.
Experimental Protocols
To enable the validation of these predictions, we provide detailed, field-proven protocols for the synthesis of a representative analog and for key biological assays.
Protocol 1: Synthesis of Analog 1 (2-Amino-5-fluoro-6-methoxynicotinic acid)
This protocol describes a multi-step synthesis starting from 2,6-dichloro-5-fluoronicotinic acid.
Step 1: Esterification
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude methyl 2,6-dichloro-5-fluoronicotinate by column chromatography.
Step 2: Methoxylation
-
To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol (20 vol), add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heat the mixture to 50 °C and stir for 6 hours.
-
Monitor for the selective displacement of the 6-chloro group by LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield methyl 2-chloro-5-fluoro-6-methoxynicotinate.
Step 3: Amination
-
In a sealed pressure vessel, dissolve methyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 eq) in a 7N solution of ammonia in methanol (15 vol).
-
Add a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq).
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the vessel to room temperature and carefully vent.
-
Concentrate the mixture and purify by column chromatography to obtain methyl 2-amino-5-fluoro-6-methoxynicotinate.
Step 4: Saponification
-
Dissolve the amino ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC. Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield Analog 1.
Protocol 2: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase (e.g., recombinant human Aurora A or VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (Analogs 1-4, Parent Compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a 10-point, 1:3 serial dilution of each test compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control).
-
Add 2.5 µL of kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, a human colon cancer cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can block this process and starve the tumor. Nicotinamide-based compounds have been shown to be effective VEGFR-2 inhibitors.[5][9] The proposed analogs are expected to act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the proposed analogs.
Conclusion and Future Directions
This guide presents a comparative analysis of a rationally designed series of this compound analogs. Based on established structure-activity relationships, we predict that the introduction of a 2-amino group (Analog 1) will significantly enhance potency against key oncogenic kinases like Aurora A and VEGFR-2. The provided synthetic and biological testing protocols offer a clear path for the experimental validation of these hypotheses.
The successful development of these or similar analogs could lead to a new class of selective kinase inhibitors with therapeutic potential in oncology. Future work should focus on the synthesis and in-vitro testing of this focused library, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties.
References
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El-fakharany, E. M., et al. "Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies." Pharmaceuticals 15.9 (2022): 1136. [Link]
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Farrag, A. M., et al. "Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies." Journal of Biomolecular Structure and Dynamics 41.11 (2023): 4867-4884. [Link]
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Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." 2016 2nd International Conference on Engineering and Technology Management (EMCM 2016). Atlantis Press, 2017. [Link]
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Sharaf, M. H., et al. "Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry 39.1 (2024): 2421150. [Link]
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Feddersen, R., et al. "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." Journal of Medicinal Chemistry 62.17 (2019): 8072-8084. [Link]
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Forissier, T., and D. R. Williams. "The Vitamin Nicotinamide: Translating Nutrition into Clinical Care." Molecules 25.17 (2020): 3844. [Link]
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Elgammal, W. E., et al. "VEGFR-2 inhibition of the most active compounds compared to the reference drug." ResearchGate. [Link]
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Dudash, J., et al. "Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors." Journal of Medicinal Chemistry 44.1 (2001): 117-127. [Link]
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Abdallah, A. E., et al. "New series of VEGFR-2 inhibitors and apoptosis enhancers." Drug Design, Development and Therapy 16 (2022): 729-750. [Link]
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Holman, W. I., and C. Wiegand. "The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation." The Biochemical Journal 43.3 (1948): 423. [Link]
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El-Dash, Y., et al. "Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity." Archiv der Pharmazie 356.12 (2023): e2300250. [Link]
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Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate. [Link]
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Shanghai WuXi AppTec New Drug Development Co., Ltd. "Preparation of 2-Cl-5-F-nicotinate and nicotonic acid." Patsnap. [Link]
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Setliff, F. L., and L. B. Coop. "Reductive Dechlorination of a 2-Chloronicotinic Acid Under Finkelstein Conditions." Journal of the Arkansas Academy of Science 32.1 (1978): 8. [Link]
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Holman, W. I., and C. Wiegand. "The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation." SciSpace. [Link]
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Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press. [Link]
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Younis, Y., et al. "Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity." Journal of Medicinal Chemistry 56.21 (2013): 8860-8871. [Link]
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Kollareddy, M., et al. "Aurora kinase inhibitors: Current status and outlook." Frontiers in Bioscience (Landmark Edition) 17 (2012): 2483-2501. [Link]
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Hennequin, L. F., et al. "Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1." Scilit. [Link]
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Al-Ostoot, F. H., et al. "Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents." Chemistry Central Journal 11.1 (2017): 1-13. [Link]
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A Comparative Guide to the Structural Validation of 2-Chloro-5-fluoro-6-methoxynicotinic Acid: Why X-ray Crystallography Reigns Supreme
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical properties, chemical reactivity, and, crucially, its biological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential pieces of the structural puzzle, we will demonstrate through a detailed analysis why single-crystal X-ray crystallography is the definitive method for absolute structural elucidation.
The Imperative of Structural Certainty
Before a candidate molecule can advance through the rigorous pipeline of drug development, its exact structure must be known and verified. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This compound, with its multiple substituents on the pyridine ring, presents a case where positional isomerism could lead to vastly different chemical and biological properties. Therefore, a robust and irrefutable method of structural validation is not just advantageous; it is a necessity.
A Comparative Overview of Analytical Techniques
While a combination of spectroscopic techniques is often employed for initial characterization, each method has its inherent limitations. Here, we compare the utility of NMR, MS, and IR spectroscopy with the authoritative power of X-ray crystallography for the structural validation of this compound.
| Technique | Information Provided | Strengths | Limitations for Definitive Structure Validation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous, high-resolution three-dimensional structure of the molecule as it exists in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| NMR Spectroscopy | Information about the chemical environment and connectivity of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). | Excellent for determining the connectivity of atoms and the solution-state structure. | Does not directly provide bond lengths or angles. Can be complex to interpret for molecules with many signals or complex coupling patterns. Does not provide information on crystal packing. |
| Mass Spectrometry | The mass-to-charge ratio of the molecule and its fragments. | Provides the molecular weight of the compound with high accuracy, confirming the molecular formula. Fragmentation patterns can offer clues about the structure. | Does not provide information about the 3D arrangement of atoms or distinguish between isomers with the same mass. |
| Infrared Spectroscopy | Information about the functional groups present in the molecule. | A rapid and simple method to identify the presence of key functional groups (e.g., C=O, O-H, C-F, C-Cl). | Provides limited information about the overall molecular structure and connectivity. Does not distinguish between positional isomers. |
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands alone in its ability to provide a complete and unambiguous three-dimensional map of a molecule's atomic arrangement. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Experimental Protocol: Validating the Structure of this compound
The following protocol outlines the key steps for the structural determination of this compound using single-crystal X-ray diffraction.
Part 1: Crystal Growth
The critical first step is to obtain high-quality single crystals of the target compound.
-
Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which this compound has moderate solubility.
-
Crystallization Method: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered vial. Over time, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals. Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed.
Part 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell.
-
Structure Refinement: The initial atomic model is refined to best fit the experimental data, resulting in a highly accurate and precise three-dimensional structure.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Complementary Spectroscopic Analysis
While X-ray crystallography provides the definitive structure, spectroscopic methods are invaluable for initial characterization and for providing complementary information, particularly about the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For a closely related compound, 2-chloro-5-fluoro-nicotinic acid, ¹H NMR data has been reported.[1] The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic proton and the methoxy group protons, with chemical shifts and coupling constants consistent with the proposed structure. Similarly, ¹³C and ¹⁹F NMR would provide further confirmation of the carbon framework and the position of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence. For 2-chloro-5-fluoro-nicotinic acid, mass spectrometry data has been reported, showing the expected molecular ion peaks.[1] For this compound, HRMS would be expected to show a molecular ion peak corresponding to the exact mass of the C₇H₅ClFNO₃ isotope, confirming its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as absorptions corresponding to the C-Cl, C-F, and C-O bonds.
Caption: Logical flow of data analysis for structural validation.
Conclusion: The Unrivaled Certainty of X-ray Crystallography
While NMR, MS, and IR spectroscopy are indispensable tools in the chemist's arsenal for characterizing new compounds, they provide circumstantial evidence for a proposed structure. In contrast, single-crystal X-ray crystallography delivers direct, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, where subtle structural differences can have profound implications, the certainty provided by X-ray crystallography is the gold standard for structural validation, ensuring a solid foundation for further research and development.
References
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Navigating the Bioactive Landscape of Substituted Nicotinic Acids: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals on the Biological Activities of Halogenated and Methoxy-Substituted Nicotinic Acid Derivatives and Related Compounds.
Introduction: The nicotinic acid (niacin) scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic incorporation of electron-withdrawing groups, such as halogens, and electron-donating groups, like methoxy moieties, can profoundly influence the physicochemical properties and biological activities of the resulting derivatives. This guide provides a comparative analysis of the biological activities of various derivatives of substituted nicotinic acids, with a particular focus on compounds structurally related to 2-Chloro-5-fluoro-6-methoxynicotinic acid. While direct experimental data on the biological activities of this compound derivatives are not extensively available in public literature, this guide synthesizes findings from closely related structures to provide valuable insights for researchers in the field. We will explore the antimicrobial, antifungal, anti-inflammatory, anticancer, and herbicidal potential of these compounds, supported by available experimental data.
Comparative Analysis of Biological Activities
The introduction of chloro, fluoro, and methoxy groups onto the nicotinic acid backbone can lead to a diverse range of biological effects. The following sections compare the activities of various derivatives based on available data.
Antimicrobial and Antifungal Activity
Halogenated nicotinic acid derivatives and related structures have demonstrated significant potential as antimicrobial and antifungal agents. The presence of a chlorine atom, in particular, is often associated with enhanced activity.
For instance, derivatives of 2-chloro-6-methylquinoline have been synthesized and evaluated for their antimicrobial properties. One notable compound from a series, designated as 2S, exhibited high potency against various microbial strains with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL[1]. In another study, 2-chloro-N-phenylacetamide showed antifungal activity against Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL[2]. This compound was also found to inhibit biofilm formation, a critical factor in persistent infections[2].
Furthermore, 2-chloro-5-trifluoromethoxybenzeneboronic acid has been investigated for its antifungal efficacy against Geotrichum candidum, the causative agent of sour rot in mustard root tubers. A concentration of 0.25 mg/mL was sufficient to completely inhibit mycelial growth and spore germination[3].
Table 1: Comparative Antimicrobial and Antifungal Activities of Selected Chloro-Substituted Compounds
| Compound | Target Organism(s) | Activity Metric | Value | Reference |
| 2-chloro-6-methylquinoline derivative (2S) | Various microbial strains | MIC | 3.12 μg/mL | [1] |
| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | MIC | 128 - 256 µg/mL | [2] |
| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | Effective Concentration | 0.25 mg/mL (complete inhibition) | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of nicotinic acid derivatives has been an active area of research. The substitution pattern on the aromatic ring plays a crucial role in modulating this activity.
A study on 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a compound with a related chloro-fluoro phenyl moiety, demonstrated anti-inflammatory and analgesic activity comparable to the COX-2 inhibitor lumiracoxib, but without the associated gastric ulceration[4]. This highlights the potential for developing safer anti-inflammatory drugs. In a thioglycollate-induced peritonitis model, this compound inhibited cell migration by 50.4%[4].
Hydrazide derivatives of 2-phenoxynicotinic acid have also been synthesized and shown to possess moderate to high analgesic and anti-inflammatory activities when compared to mefenamic acid[5].
Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research, and substituted nicotinic acid derivatives have emerged as promising candidates.
Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial and potential anticancer activities[6]. In a different study, certain chlorochalcones, which are structurally distinct but share the chloro- substitution pattern, have shown selective anticancer activity against breast cancer cell lines[7].
Herbicidal Activity
Substituted nicotinic acid derivatives have also found applications in agriculture as herbicides. A series of novel pyrido[2,3-d]pyrimidine derivatives were designed and synthesized from 2-chloronicotinic acid. Many of these compounds exhibited significant herbicidal activities against various weed species[8].
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of substituted nicotinic acid derivatives.
General Synthesis of Nicotinic Acid Derivatives
The synthesis of these derivatives often involves multi-step reactions starting from commercially available substituted pyridines.
Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from 2-Chloronicotinic Acid:
Caption: A generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
A common synthetic route involves the conversion of the starting nicotinic acid to its acyl chloride, followed by reaction with an appropriate amine or other nucleophile to introduce diversity. Subsequent cyclization or modification steps can then be employed to generate the final target compounds[8].
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Broth Microdilution Assay:
Caption: A schematic of the broth microdilution method for MIC determination.
Conclusion and Future Directions
The available literature strongly suggests that the incorporation of chloro, fluoro, and methoxy substituents into the nicotinic acid scaffold is a promising strategy for the development of novel bioactive molecules. While a direct comparative analysis of this compound derivatives is currently hampered by a lack of specific data, the exploration of structurally related compounds provides a solid foundation for future research.
Further studies should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would enable a comprehensive structure-activity relationship (SAR) analysis, elucidating the precise contribution of each substituent to the observed biological effects. Such investigations will undoubtedly pave the way for the discovery of new and potent therapeutic agents and agrochemicals.
References
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ChemicalBook.
-
SciELO.
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Google Patents.
-
Sigma-Aldrich.
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MDPI.
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Google Patents.
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MDPI.
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MDPI.
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ResearchGate.
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ScienceRise: Pharmaceutical Science.
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PubMed.
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National Institutes of Health.
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MDPI.
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ResearchGate.
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ResearchGate.
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MDPI.
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National Institutes of Health.
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PubMed.
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[Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][9][10]oxazin-6-yl)isoindoline-1,3-diones.]([Link]) PubMed.
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MDPI.
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MDPI.
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MDPI.
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National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Chloro-5-fluoro-6-methylnicotinonitrile synthesis | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Spectroscopic Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid and Its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a key intermediate in pharmaceutical synthesis, and its common precursors: 2,6-dichloro-5-fluoronicotinic acid and 2-chloro-5-fluoro-6-hydroxynicotinic acid. Understanding the distinct spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and structural verification in the drug development pipeline. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for chemical analysis.
Introduction: The Importance of Spectroscopic Verification in Synthesis
The synthesis of complex organic molecules, such as this compound, is a stepwise process where the chemical identity of intermediates must be rigorously confirmed. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed view of the molecular structure, allowing chemists to track the conversion of functional groups and ensure the purity of their products at each stage. In this guide, we will dissect the spectroscopic evolution from a dichlorinated precursor to a hydroxylated intermediate, and finally to the methoxylated target molecule.
The Synthetic Pathway: A Spectroscopic Journey
The conversion of 2,6-dichloro-5-fluoronicotinic acid to this compound typically proceeds through a nucleophilic aromatic substitution, followed by methylation. The first step involves the selective hydrolysis of the chlorine atom at the 6-position to yield 2-chloro-5-fluoro-6-hydroxynicotinic acid. This intermediate is then methylated to afford the final product.
Caption: Synthetic pathway from 2,6-dichloro-5-fluoronicotinic acid to the target molecule.
Spectroscopic Comparison
The following sections detail the expected spectroscopic characteristics of each compound. While based on established principles of spectroscopy, it is important to note that obtaining complete, published experimental data for these specific compounds can be challenging. Therefore, some of the presented data are illustrative, derived from analogous structures and theoretical predictions to provide a comprehensive comparative framework.
2,6-dichloro-5-fluoronicotinic acid (Precursor 1)
This starting material is characterized by the presence of two chlorine atoms on the pyridine ring, which significantly influences its electronic environment.
-
¹H NMR: A single proton signal is expected for the hydrogen at the 4-position of the pyridine ring. Due to the adjacent fluorine and the overall electron-withdrawing nature of the substituents, this proton will be deshielded and appear as a doublet due to coupling with the fluorine atom.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the six carbon atoms. The carbons bonded to chlorine (C2 and C6) and fluorine (C5) will exhibit characteristic chemical shifts. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
-
FTIR: The infrared spectrum will be dominated by the C=O stretch of the carboxylic acid, typically a broad signal around 1700-1730 cm⁻¹, and C-Cl stretching vibrations in the lower frequency region (around 600-800 cm⁻¹). A broad O-H stretch from the carboxylic acid dimer will also be present from approximately 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.
2-chloro-5-fluoro-6-hydroxynicotinic acid (Intermediate)
The replacement of a chlorine atom with a hydroxyl group at the 6-position leads to significant changes in the spectroscopic data.
-
¹H NMR: The proton at the 4-position will likely experience a slight upfield shift compared to the dichlorinated precursor due to the electron-donating character of the hydroxyl group. It will still appear as a doublet due to fluorine coupling. A broad singlet for the hydroxyl proton, and another for the carboxylic acid proton, will also be present, although their positions can vary and they may be exchangeable with D₂O.
-
¹³C NMR: The most notable change will be the significant upfield shift of the C6 carbon, now bonded to an oxygen instead of a chlorine. The other carbon signals will also be subtly affected by this substitution.
-
FTIR: The spectrum will now feature a distinct, broad O-H stretching band for the phenolic hydroxyl group, in addition to the carboxylic acid O-H stretch. The C-O stretching vibration will appear in the 1200-1300 cm⁻¹ region. The C-Cl stretch will still be present.
-
Mass Spectrometry: The isotopic pattern will simplify to that of a molecule with one chlorine atom, showing M and M+2 peaks in an approximate 3:1 ratio.
This compound (Final Product)
Methylation of the hydroxyl group introduces a new set of signals and further modifies the electronic structure of the ring.
-
¹H NMR: A new, sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will appear, typically in the range of 3.8-4.2 ppm. The aromatic proton at the 4-position will likely show a slight downfield shift compared to the hydroxyl intermediate due to the inductive effect of the methyl group.
-
¹³C NMR: A new signal for the methoxy carbon will be observed, typically around 55-60 ppm. The C6 carbon will experience a further shift upon methylation.
-
FTIR: The broad O-H band from the phenolic hydroxyl group will disappear, which is a key indicator of a successful reaction. The C-O-C stretching vibrations of the ether linkage will be visible, often as two bands in the 1000-1300 cm⁻¹ range. The carboxylic acid O-H and C=O stretches, and the C-Cl stretch, will remain.
-
Mass Spectrometry: The molecular ion peak will shift by +14 amu compared to the hydroxyl intermediate, corresponding to the addition of a CH₂ group (methylation of OH to OCH₃). The 3:1 isotopic pattern for one chlorine atom will persist.
Summary of Key Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) - H4 proton | Key ¹H NMR Signals (δ, ppm) | Key FTIR Bands (cm⁻¹) | MS (m/z) Isotopic Pattern |
| 2,6-dichloro-5-fluoronicotinic acid | ~8.3 (d) | Carboxylic acid OH (~12-14) | ~1710 (C=O), 2500-3300 (broad OH), 600-800 (C-Cl) | M, M+2, M+4 (9:6:1) |
| 2-chloro-5-fluoro-6-hydroxynicotinic acid | ~8.1 (d) | Carboxylic acid OH (~12-14), Phenolic OH (~9-11) | ~3400 (broad OH), ~1700 (C=O), ~1250 (C-O) | M, M+2 (3:1) |
| This compound | ~8.2 (d) | Methoxy (-OCH₃) ~4.0 (s), Carboxylic acid OH (~12-14) | ~2950 (C-H), ~1705 (C=O), ~1280 & ~1050 (C-O-C) | M, M+2 (3:1) |
Note: The chemical shifts (δ) and vibrational frequencies are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A simplified workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common technique for this class of molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions of the analyte. Both positive and negative ion modes should be tested to determine which provides a better signal.
-
Mass Analysis: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and any fragments.
-
Data Interpretation: Analyze the m/z of the molecular ion to confirm the molecular weight. Examine the isotopic distribution pattern to confirm the number of chlorine atoms present.
Conclusion
The transition from 2,6-dichloro-5-fluoronicotinic acid to this compound is marked by clear and predictable changes in their respective NMR, FTIR, and mass spectra. By carefully analyzing these spectroscopic fingerprints, researchers can confidently track the progress of the synthesis, verify the structure of the intermediate and final product, and ensure the material's suitability for subsequent stages of drug development. This guide serves as a foundational reference for the spectroscopic analysis of this important synthetic family.
References
- NMR Spectroscopy: Principles and applications of NMR spectroscopy in organic chemistry are widely documented. An authoritative source is "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
- FTIR Spectroscopy: For standard protocols and functional group correlations, "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan is a valuable resource.
-
Mass Spectrometry: An overview of mass spectrometry techniques can be found in various analytical chemistry textbooks and resources from instrument manufacturers.[1]
-
Synthesis of Nicotinic Acid Derivatives: Information on the synthesis of related compounds can often be found in the chemical patent literature, such as those from the European Patent Office or the U.S. Patent and Trademark Office.[2]
-
Spectroscopic Data of Related Compounds: Public chemical databases like PubChem provide aggregated information, including some physical and spectral properties, for a vast number of chemical compounds.[3][4]
Sources
- 1. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic Acid for Pharmaceutical Research
Introduction: The Significance of 2-Chloro-5-fluoro-6-methoxynicotinic Acid in Drug Discovery
Substituted nicotinic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise arrangement of substituents on the pyridine ring can dramatically influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This compound is a highly functionalized building block of significant interest in the synthesis of novel pharmaceuticals. Its unique combination of a reactive chlorine atom, a modulating fluorine atom, and an electron-donating methoxy group makes it a versatile precursor for creating complex molecular architectures. This guide provides a detailed comparison of synthetic routes to this valuable compound, offering insights into the practical considerations for researchers in drug development.
Method A: The Established Route via a Dichlorinated Intermediate
This approach is a robust and well-documented pathway that proceeds through the key intermediate, 2,6-dichloro-5-fluoronicotinic acid. The synthesis can be conceptually divided into two main stages: the formation of the dichlorinated pyridine ring and the subsequent selective methoxylation.
Stage 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
The synthesis of the dichlorinated intermediate has been optimized to overcome challenges associated with byproduct formation and low yields in earlier methods[1]. An improved process starts from readily available and inexpensive starting materials, ethyl fluoroacetate and ethyl formate, to construct the pyridine ring.
Experimental Protocol:
-
Formation of Methyl 2,6-dihydroxy-5-fluoronicotinate: To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added. After 3.5 hours at 20°C, a solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated at reflux for 30 minutes. A hot solution of 37% hydrochloric acid (48 mL) in water (352 mL) is then added, and the reaction mixture is refluxed for an additional 10 minutes. After standing at 0°C for 18 hours, the precipitated solid is filtered, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate[1][2].
-
Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride: The methyl 2,6-dihydroxy-5-fluoronicotinate (10 g) is charged into a Monel autoclave with phosphorus oxychloride (100 mL) and lithium phosphate (6 g). The sealed autoclave is heated at 170°C for 20 hours. After cooling, the reaction mixture is worked up to yield 2,6-dichloro-5-fluoronicotinoyl chloride[1][2].
-
Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The crude acid chloride is carefully hydrolyzed by slurrying with water at 50-60°C and adding 50% aqueous sodium hydroxide to maintain a pH of 10. After extraction with methylene chloride, the aqueous solution is cooled and acidified with 37% hydrochloric acid to a pH of 1-2. The precipitated 2,6-dichloro-5-fluoronicotinic acid is collected by filtration, washed with water, and vacuum dried[1][2].
Stage 2: Selective Methoxylation
This crucial step involves a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this reaction is paramount, as the methoxy group must displace the chlorine at the 6-position over the one at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates both chlorine atoms towards nucleophilic attack. However, the 6-position is generally more activated and sterically less hindered than the 2-position, favoring substitution at the desired location.
Proposed Experimental Protocol:
-
Esterification (Optional but Recommended): To avoid potential side reactions with the carboxylic acid, it is advisable to first convert the 2,6-dichloro-5-fluoronicotinic acid to its methyl or ethyl ester using standard methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).
-
Selective Methoxylation: The methyl 2,6-dichloro-5-fluoronicotinate is dissolved in methanol. A solution of sodium methoxide (1.0-1.2 equivalents) in methanol is added dropwise at room temperature. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid), and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Hydrolysis: The resulting methyl 2-chloro-5-fluoro-6-methoxynicotinate is hydrolyzed to the final product by treatment with a base such as lithium hydroxide in a mixture of methanol and water, followed by acidic workup[3].
Causality Behind Experimental Choices:
-
The use of phosphorus oxychloride is a standard and effective method for converting dihydroxypyridines to their corresponding dichlorinated analogues.
-
The addition of a lithium salt in the chlorination step has been shown to improve the yield and reduce the formation of byproducts[4].
-
Selective methoxylation at the 6-position is anticipated due to the combined electronic and steric effects of the pyridine ring substituents.
-
Esterification of the carboxylic acid prior to methoxylation protects it from reacting with the methoxide base.
Method B: A Conceptual Alternative via Ring Formation
Proposed Synthetic Pathway:
This approach could conceptually start from a fluorinated β-ketoester and an enamine derived from a methoxy-containing starting material.
Conceptual Experimental Workflow:
-
Synthesis of a Key Intermediate: A plausible intermediate could be an enamino ester, which can be synthesized from a suitable active methylene compound and an amine.
-
Cyclization: The enamino ester would then be reacted with a fluorinated three-carbon component under conditions that promote cyclization to form the substituted pyridine ring. This is a common strategy in pyridine synthesis.
-
Functional Group Transformations: Subsequent steps would involve the introduction of the chlorine atom at the 2-position and the conversion of the ester to a carboxylic acid. The chlorination could potentially be achieved using a milder chlorinating agent than phosphorus oxychloride.
Causality Behind Experimental Choices:
-
Building the ring from acyclic precursors allows for greater control over the initial placement of substituents, potentially leading to a more convergent synthesis[5].
-
This approach may avoid the harsh conditions required for the chlorination of a pre-formed dihydroxypyridine ring.
-
The exploration of different cyclization conditions could allow for the fine-tuning of the reaction to maximize the yield of the desired isomer.
Data Presentation and Comparison
| Parameter | Method A: Via Dichlorinated Intermediate | Method B: Conceptual Ring Formation |
| Number of Steps | 4-5 | 3-4 (estimated) |
| Overall Yield | Moderate to Good (yields for the first stage are reported in the 60-70% range for individual steps)[1] | Unknown (requires optimization) |
| Starting Materials | Ethyl fluoroacetate, ethyl formate, methyl malonamate (readily available) | Fluorinated β-ketoesters, methoxy-containing enamines (may require synthesis) |
| Key Reagents | Phosphorus oxychloride, sodium methoxide | Organometallic reagents, cyclization catalysts (to be determined) |
| Scalability | Demonstrated on a laboratory scale | Potentially scalable, but requires process development |
| Safety Considerations | Use of highly corrosive and toxic phosphorus oxychloride requires specialized equipment (autoclave) and handling procedures. | The safety profile would depend on the specific reagents chosen, but may avoid some of the hazards of Method A. |
| Environmental Impact | Generates significant acidic and chlorinated waste. | Potentially more environmentally benign if it avoids harsh chlorinating agents and minimizes waste streams. |
Experimental Workflows and Diagrams
Method A: Synthesis via Dichlorinated Intermediate
Caption: Workflow for the synthesis of this compound via a dichlorinated intermediate (Method A).
Method B: Conceptual Synthesis via Ring Formation
Caption: Conceptual workflow for the synthesis of this compound via ring formation (Method B).
Conclusion and Recommendations
For researchers requiring a reliable and well-established route to this compound, Method A is the recommended starting point. The synthesis of the key 2,6-dichloro-5-fluoronicotinic acid intermediate is well-documented, and the subsequent selective methoxylation is based on sound principles of nucleophilic aromatic substitution. However, this method involves hazardous reagents and requires careful handling.
Method B represents a promising area for future research. A successful ring-formation strategy could offer a more elegant and potentially safer and more environmentally friendly synthesis. Further investigation into suitable acyclic precursors and cyclization conditions is warranted to develop this conceptual pathway into a validated laboratory procedure.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, the available equipment, and the importance of factors such as cost, safety, and environmental impact.
References
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. METHOD OF PREPARING 2,6-DICHLORO-5-FLUORONICOTINIC ACID AND CHLORIDE THEREOF. Russian patent RU 2114831 C1 published in 1998. Invention WIPO IPC [patenton.ru]
- 5. Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation: Evaluating the Activity of 2-Chloro-5-fluoro-6-methoxynicotinic acid
Introduction: Establishing a Framework for a Novel Compound
In the landscape of drug discovery, the emergence of novel chemical entities like 2-Chloro-5-fluoro-6-methoxynicotinic acid (CFMA) presents both an opportunity and a challenge. The opportunity lies in its potential therapeutic activity; the challenge is to quantify that activity with precision and reliability. This guide provides a comprehensive framework for the validation of an in vitro assay to characterize a novel compound.
As CFMA's biological target is uncharacterized, we will proceed with a scientifically grounded hypothesis. Nicotinic acid is a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), a key player in cellular metabolism. Enzymes that utilize NAD+/NADH, such as dehydrogenases, are therefore plausible targets. For this guide, we will hypothesize that CFMA is an inhibitor of Lactate Dehydrogenase (LDH), a ubiquitous and critical enzyme in anaerobic glycolysis.[1][2] This allows us to construct a detailed, practical comparison and validation workflow applicable to many novel enzyme inhibitors.
The principles and methodologies outlined here are grounded in international regulatory standards, including the ICH Q2(R1) guideline on the validation of analytical procedures, ensuring a robust and defensible dataset.[3][4][5]
Part 1: Assay Principle and Comparative Selection
The first step is to select an appropriate assay format. For LDH, the enzymatic activity is typically monitored by measuring the change in absorbance of NADH at 340 nm.[1][6] LDH catalyzes the reversible conversion of lactate to pyruvate while reducing NAD+ to NADH.[2][7] An inhibitor will slow this reaction, resulting in a lower rate of NADH production.
The Chosen Method: NADH Absorbance Assay
This colorimetric method is selected for its simplicity, cost-effectiveness, and direct measurement of coenzyme status.[8] The reaction velocity is determined by monitoring the increase in absorbance at 340 nm, which is directly proportional to the amount of NADH formed.[6]
Alternative Methodologies
While the NADH absorbance assay is robust, other methods could be considered:
-
Fluorescence-Based Assays: These assays can offer higher sensitivity by using fluorescent substrates or coupled enzymatic reactions that produce a fluorescent product. However, they are more susceptible to interference from fluorescent compounds and can be more expensive.
-
Luminescence-Based Assays: These are often the most sensitive assays, relying on a coupled reaction that produces light. They are excellent for low-concentration enzyme kinetics but require specialized plate readers and more costly reagents.
For initial validation of a novel inhibitor like CFMA, the NADH absorbance assay provides a reliable and accessible starting point.
Part 2: The Validation Workflow: A Step-by-Step Guide
Assay validation is a formal process that confirms the analytical procedure is suitable for its intended purpose.[9][10] This involves a series of experiments to evaluate the assay's performance characteristics.
dot graph TD; A[Start: Define Assay Purpose] --> B{Assay Development & Optimization}; B --> C{Assay Validation}; C --> D[Specificity]; C --> E[Linearity & Range]; C --> F[Accuracy & Precision]; C --> G[Robustness]; C --> H[LOD & LOQ]; H --> I[Comparative Analysis of Inhibitors]; I --> J[End: Validated Assay Report];
end
Caption: The overall workflow for in vitro assay validation.
Detailed Experimental Protocol: LDH Inhibition Assay
This protocol outlines the steps for determining the inhibitory activity of CFMA on LDH.
Materials:
-
Recombinant Human Lactate Dehydrogenase A (LDH-A)
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
L-Lactic Acid
-
Tris Buffer (pH 7.4)
-
This compound (CFMA)
-
Oxamate (Reference Inhibitor)[2]
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in Tris buffer. Create a serial dilution of CFMA and Oxamate.
-
Assay Reaction Mixture: In each well of the 96-well plate, add:
-
Tris Buffer
-
NAD+ solution
-
L-Lactic Acid solution
-
Test compound (CFMA or Oxamate at various concentrations) or vehicle control (DMSO).
-
-
Enzyme Initiation: Pre-incubate the plate at 25°C for 5 minutes. Initiate the reaction by adding the LDH-A enzyme solution to all wells.[6]
-
Kinetic Reading: Immediately place the plate in a microplate reader set to 25°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Key Validation Parameters & Data Interpretation
A robust assay must be validated across several key parameters to ensure its reliability.[11][12]
A. Specificity and Selectivity
Specificity ensures that the assay signal is due to the target enzyme. This can be confirmed by running the assay in the absence of the enzyme or substrate, where no signal should be generated. Selectivity is assessed by testing the inhibitor against related enzymes (e.g., Malate Dehydrogenase) to ensure it does not have broad off-target effects.[13]
B. Accuracy and Precision
-
Accuracy: The closeness of the measured value to the true value. It's often assessed by spiking a known concentration of a reference inhibitor into the assay and measuring the recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within the same assay run.
-
Intermediate Precision (Inter-assay precision): Variation between different runs on different days with different analysts.[5]
-
Precision is expressed as the percent coefficient of variation (%CV).
| Parameter | CFMA (10 µM) | Oxamate (1 mM) | Acceptance Criteria |
| Intra-Assay Precision (%CV) | 4.2% | 3.8% | < 15% |
| Inter-Assay Precision (%CV) | 7.5% | 6.9% | < 15% |
C. Linearity and Range
This establishes the concentration range over which the assay is accurate and precise. For an inhibition assay, this refers to the dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) should fall within the linear range of the curve.
D. Robustness
Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[12][14][15] This provides an indication of its reliability during normal usage.[16][17]
| Parameter Varied | Nominal Value | Variation | % Change in IC₅₀ |
| Temperature | 25°C | ± 1°C | < 5% |
| pH | 7.4 | ± 0.1 | < 8% |
| NAD+ Concentration | 2 mM | ± 10% | < 6% |
Part 3: Comparative Analysis and Performance Metrics
A key part of validation is comparing the novel compound's activity to a known standard. Here, we compare CFMA to Oxamate, a known competitive inhibitor of LDH.[2]
dot graph TD; subgraph "LDH Catalytic Cycle" A["LDH + NAD+"] --> B{"LDH-NAD+"}; B -- "+ Lactate" --> C{"LDH-NAD+-Lactate"}; C --> D{"LDH-NADH-Pyruvate"}; D --> E{"LDH-NADH"}; E -- "- Pyruvate" --> E; E --> F["LDH + NADH"]; end
end
Caption: The LDH reaction and proposed point of inhibition.
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ indicates a more potent inhibitor.
| Compound | IC₅₀ (µM) | Hill Slope | R² |
| CFMA | 8.7 ± 1.2 | 1.1 | 0.992 |
| Oxamate | 150 ± 15 | 1.0 | 0.989 |
The data indicates that, under these hypothetical assay conditions, CFMA is a significantly more potent inhibitor of LDH than the reference compound Oxamate.
Assay Quality Control: The Z'-Factor
For high-throughput screening, the quality of an assay can be quantified using the Z'-factor.[18] This metric measures the statistical separation between the positive and negative controls.[19]
-
Z'-factor = 1 - (3σp + 3σn) / |μp - μn|
-
Where μ and σ are the mean and standard deviation of the positive (p, max inhibition) and negative (n, no inhibition) controls.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[20][21] In our validation runs, the calculated Z'-factor was consistently > 0.7, confirming the assay's high quality.
Conclusion and Forward Look
This guide has established a comprehensive, scientifically rigorous framework for validating an in vitro enzymatic assay for a novel compound, using this compound as a case study. By following the principles of assay selection, optimization, and multiparametric validation as outlined by regulatory bodies like the ICH, we have demonstrated a pathway to generate reliable and reproducible data.[4][22]
The hypothetical results show that the developed NADH absorbance assay is specific, accurate, precise, and robust. The comparative analysis indicates that CFMA is a potent inhibitor of LDH. This validated assay now serves as a reliable tool for further investigation, including mechanism of action studies and screening of analogous compounds. The next logical step would be to progress this compound into cell-based assays to evaluate its activity in a more complex biological system.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Jialal, I., & Desai, S. S. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. Available from: [Link]
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Wang, R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Available from: [Link]
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Vandenbroucke, M., et al. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 65(1), 47–73. Available from: [Link]
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Granchi, C., et al. (2011). A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation. Scientific Reports, 1, 93. Available from: [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Industrial Pharmacist. (2023). Robustness in Analytical Method Validation. Industrial Pharmacist. Available from: [Link]
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ICH. Quality Guidelines. ICH. Available from: [Link]
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Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available from: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available from: [Link]
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ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]
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Powers, J. P., et al. (2007). Lactate dehydrogenase kinetics and inhibition using a microplate reader. Biochemistry and Molecular Biology Education, 35(4), 287–292. Available from: [Link]
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OFNI Systems. (2025). How to Perform Robustness Studies in Analytical Validation. OFNI Systems. Available from: [Link]
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Taylor & Francis Online. (2015). So You Think Your Assay is Robust?. Taylor & Francis Online. Available from: [Link]
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Powers, J. P., et al. (2007). Lactate dehydrogenase kinetics and inhibition using a microplate reader. Semantic Scholar. Available from: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available from: [Link]
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Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. ACS Omega, 5(32), 20002–20008. Available from: [Link]
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Thorne, N., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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A Researcher's Guide to the Head-to-Head Comparison of Novel Compounds: The Case of 2-Chloro-5-fluoro-6-methoxynicotinic acid
Introduction: The Challenge of Characterizing Novel Chemical Entities
In the dynamic landscape of drug discovery and development, researchers are constantly seeking novel chemical entities with the potential to modulate biological processes and serve as therapeutic agents. 2-Chloro-5-fluoro-6-methoxynicotinic acid is one such compound, a substituted nicotinic acid derivative with potential for biological activity.[1][2] Nicotinic acid and its derivatives have a long history in pharmacology, with applications ranging from lipid-lowering agents to antibacterial compounds.[3][4][5] However, for many novel derivatives, including this compound, the specific biological targets and mechanisms of action remain uncharacterized.
This guide provides a comprehensive framework for the systematic evaluation of a novel compound like this compound. It outlines the critical initial steps of target identification and validation, followed by a detailed methodology for a head-to-head comparison with well-characterized inhibitors. To illustrate this process, we will use the well-established class of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase inhibitors as a case study for the "known inhibitors."
The Imperative of Target Identification: The Foundation of a Meaningful Comparison
A direct head-to-head comparison of a novel compound with known inhibitors is only meaningful once the biological target of the novel compound is identified. Without this crucial information, any comparison would be scientifically unfounded and speculative. The initial and most critical phase in evaluating a new chemical entity is, therefore, a systematic screening to identify its primary biological target(s).
Proposed Workflow for Target Identification and Comparative Analysis
The following workflow outlines a logical and scientifically rigorous approach to characterizing a novel compound and subsequently performing a head-to-head comparison with known inhibitors.
Caption: A proposed workflow for the characterization and comparative analysis of a novel compound.
Phase 1: Target Identification - Unveiling the Molecular Handshake
The initial step is to perform broad-based screening to identify potential biological targets.
Experimental Protocol: Broad-Spectrum Kinase and Protease Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panels: Utilize commercially available kinase and protease screening panels (e.g., Eurofins SafetyScreen™, Reaction Biology). These panels typically include hundreds of purified enzymes.
-
Primary Screening: Screen the compound at a single high concentration (e.g., 10 µM) against the enzyme panels. The assays are typically based on fluorescence, luminescence, or radioactivity to measure enzyme activity.
-
Hit Identification: Identify "hits" as enzymes whose activity is significantly inhibited (e.g., >50% inhibition) by the compound.
-
Dose-Response Analysis: For the identified hits, perform a dose-response analysis by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Rationale: This broad screening approach casts a wide net to identify potential targets without prior bias. Kinases and proteases are major classes of drug targets, making them a logical starting point.
Phase 2: In-depth Inhibitory Profile - Characterizing the Interaction
Once a primary target is identified (for the purpose of this guide, let us hypothetically assume that this compound is identified as an inhibitor of a Prolyl Hydroxylase Domain (PHD) enzyme, a class of enzymes that regulate the stability of HIF), a more detailed characterization is necessary.
Experimental Protocol: Characterization of PHD Inhibition
-
IC50 Determination:
-
Utilize a commercially available PHD2 inhibition assay kit (e.g., from BPS Bioscience).
-
Prepare a series of dilutions of this compound.
-
Perform the assay according to the manufacturer's instructions, which typically involves incubating the enzyme with a substrate and the inhibitor, followed by detection of the product.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics):
-
Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
-
Selectivity Profiling:
-
Test the compound against other related enzymes (e.g., other 2-oxoglutarate-dependent dioxygenases) to assess its selectivity.
-
Rationale: Determining the IC50 provides a quantitative measure of potency. Understanding the mechanism of inhibition offers insights into how the compound interacts with the enzyme. Selectivity profiling is crucial to assess the potential for off-target effects.
Phase 3: Head-to-Head Comparison with Known Inhibitors
With a characterized target and inhibitory profile for this compound, a direct comparison with known inhibitors of the same target can be performed. In our hypothetical scenario, we will compare it with established HIF prolyl-hydroxylase inhibitors such as Roxadustat, Daprodustat, Vadadustat, and Molidustat.[2][6][7]
The HIF Prolyl-Hydroxylase Pathway: A Primer
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent proteasomal degradation.[8] In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[8][9] HIF prolyl-hydroxylase inhibitors mimic the hypoxic state by inhibiting PHD enzymes.[4][10]
Caption: The HIF prolyl-hydroxylase pathway under normoxic and hypoxic/inhibited conditions.
Comparative Data Table
The following table provides a template for summarizing the comparative data that would be generated.
| Parameter | This compound | Roxadustat | Daprodustat | Vadadustat | Molidustat |
| Target Enzyme(s) | PHD (Hypothetical) | HIF-PH | HIF-PH | HIF-PH | HIF-PH |
| Mechanism of Action | To be determined | HIF-PH Inhibitor | HIF-PH Inhibitor | HIF-PH Inhibitor | HIF-PH Inhibitor |
| IC50 (nM) for PHD2 | To be determined | Reportedly potent | Low nM range[7] | To be determined | To be determined |
| Selectivity | To be determined | To be determined | Inhibits PHD1, 2, and 3[7] | Inhibits PHD1, 2, and 3[11] | To be determined |
| Cellular Efficacy (e.g., HIF stabilization) | To be determined | Yes[12] | Yes[10] | Yes[13] | Yes[3] |
| In Vivo Efficacy (e.g., increased erythropoietin) | To be determined | Yes[5] | Yes[14] | Yes[15] | Yes[6] |
Experimental Protocol: Comparative Cellular and In Vivo Studies
-
Cell-Based Assays:
-
Use a relevant cell line (e.g., human renal carcinoma cells) that expresses HIF and PHDs.
-
Treat the cells with equimolar concentrations of this compound and the known inhibitors.
-
Measure HIF-α stabilization by Western blotting or ELISA.
-
Measure the expression of HIF target genes (e.g., EPO, VEGFA) by qRT-PCR.
-
-
In Vivo Studies (Animal Models):
-
Utilize an appropriate animal model (e.g., mouse model of renal anemia).
-
Administer the compounds orally at various doses.
-
Measure plasma erythropoietin (EPO) levels.
-
Monitor hematological parameters (e.g., hemoglobin, hematocrit, reticulocyte count).
-
Rationale: These comparative studies will provide a direct assessment of the relative potency and efficacy of the novel compound against established inhibitors in both cellular and whole-organism contexts.
Conclusion: A Data-Driven Path to Comparison
While a direct head-to-head comparison of this compound with known inhibitors is not currently possible due to the lack of data on its biological targets, this guide provides a robust and scientifically sound framework for its characterization and subsequent comparative evaluation. By following a systematic approach of target identification, in-depth inhibitory profiling, and direct comparison with established drugs, researchers can rigorously assess the potential of this and other novel chemical entities. This data-driven methodology is essential for advancing our understanding of new compounds and for the successful development of next-generation therapeutics.
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Patsnap. (2024, July 17). What is the mechanism of Molidustat Sodium? Synapse. Retrieved from a valid URL.[3]
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PubMed Central. (n.d.). Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. National Library of Medicine. Retrieved from a valid URL.[16]
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Wikipedia. (n.d.). Molidustat. Retrieved from a valid URL.[6]
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Patsnap. (2024, July 17). What is the mechanism of Vadadustat? Synapse. Retrieved from a valid URL.[13]
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Patsnap. (2024, July 17). What is the mechanism of Roxadustat? Synapse. Retrieved from a valid URL.[4]
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PubChem. (n.d.). Daprodustat. National Center for Biotechnology Information. Retrieved from a valid URL.[7]
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Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Retrieved from a valid URL.[17]
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ChemicalBook. (2024, September 5). Roxadustat: Indications, Mechanism of Action and Side Effects. Retrieved from a valid URL.[5]
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Patsnap. (2024, June 14). What is Daprodustat used for? Synapse. Retrieved from a valid URL.[10]
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PubMed Central. (2021, December 14). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. National Library of Medicine. Retrieved from a valid URL.[12]
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Patsnap. (2024, June 14). What is Vadadustat used for? Synapse. Retrieved from a valid URL.[18]
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Benchchem. (n.d.). The Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat: A Technical Guide to its Core Mechanism in Erythropoietin Production. Retrieved from a valid URL.[8]
-
Santa Cruz Biotechnology. (n.d.). HIF PHD Inhibitors. Retrieved from a valid URL.[19]
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PubMed Central. (2025, March 5). Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients. National Library of Medicine. Retrieved from a valid URL.[15]
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Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from a valid URL.[1]
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PubMed Central. (n.d.). Roxadustat: Not just for anemia. National Library of Medicine. Retrieved from a valid URL.[9]
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YouTube. (2024, August 18). Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease Pharmacology. Retrieved from a valid URL.[14]
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-Chloro-5-fluoro-6-methoxynicotinic Acid-Based Compounds
In the intricate world of drug discovery, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth exploration of cross-reactivity studies, tailored for researchers, scientists, and drug development professionals working with emerging compound classes such as those based on the 2-Chloro-5-fluoro-6-methoxynicotinic acid scaffold. While specific cross-reactivity data for this novel scaffold is not yet widely published, the principles and methodologies outlined herein provide a robust framework for its evaluation. This guide will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and will be grounded in authoritative references to bolster scientific integrity.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
The biological activity of any small molecule is not solely defined by its interaction with the intended target. Off-target interactions can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology.[1] For compounds derived from scaffolds like this compound, which may be designed as kinase inhibitors or to target other enzyme families, a thorough understanding of their selectivity profile is paramount. The conserved nature of active sites, such as the ATP-binding pocket in kinases, makes a degree of promiscuity a common challenge.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of preclinical research that informs lead optimization and predicts potential clinical outcomes.[2][3]
Designing a Robust Cross-Reactivity Screening Cascade
A multi-tiered approach is essential for a thorough assessment of off-target interactions. This cascade typically progresses from broad, high-throughput screens to more focused, in-depth analyses.
Tier 1: Broad Kinome and Target Class Profiling
The initial step involves screening the compound against a large, representative panel of kinases and other relevant protein targets. This provides a broad overview of the compound's selectivity.
Experimental Protocol: In Vitro Kinase Panel Screen (Radiometric Assay)
-
Compound Preparation: Prepare a stock solution of the this compound-based compound in DMSO. A 10-point, 3-fold serial dilution is recommended to determine a precise IC50 value.
-
Assay Plate Preparation: Dispense the compound dilutions into a multi-well assay plate.
-
Kinase and Substrate Addition: Add the recombinant human protein kinases and their specific substrates to the wells.[4] The HotSpot™ assay platform is a well-validated radiometric method that directly measures kinase catalytic activity.[2][4]
-
ATP Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Washing: Terminate the reaction and wash the plates to remove unbound ATP.
-
Signal Detection: Measure the incorporation of ³³P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 values.
Causality Behind Experimental Choices:
-
Radiometric Assay: This method is considered a gold standard as it directly measures the catalytic function of the kinase, providing a functional readout of inhibition.[4]
-
Large Kinase Panel: Screening against a broad panel (e.g., >300 kinases) is crucial to identify off-target interactions that might be missed with smaller, focused panels.[4]
-
Physiological ATP Concentration: Whenever possible, assays should be conducted at physiological ATP concentrations to provide a more accurate representation of inhibitor potency in a cellular context.[2]
Visualizing the Screening Workflow
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 2: Cellular Target Engagement and Functional Assays
Biochemical assays, while essential, do not fully recapitulate the cellular environment. Therefore, it is crucial to validate on-target and off-target activity in a cellular context.[2]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a NanoLuc® luciferase fusion protein.
-
Cell Plating: Seed the cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Tracer Addition: Add a fluorescent tracer that binds to the target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the cellular IC50 values, which represent the concentration of the compound required to displace 50% of the tracer.
Causality Behind Experimental Choices:
-
Live-Cell Format: This assay provides a direct measure of target engagement within living cells, accounting for factors like cell permeability and efflux pumps.[2]
-
Quantitative Data: The ratiometric BRET measurement provides robust and reproducible data on compound affinity for the target in its native environment.
Tier 3: In-Depth Off-Target Characterization
For any significant off-targets identified in the initial screens, a more detailed biophysical and proteomic characterization is warranted.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a probe version of the this compound-based compound by incorporating a reporter tag (e.g., an alkyne handle) that allows for visualization or enrichment.[5]
-
Cell or Lysate Treatment: Treat live cells or cell lysates with the probe.
-
Click Chemistry: After incubation, lyse the cells (if treated live) and perform a click chemistry reaction to attach a fluorescent dye or biotin to the probe-labeled proteins.[5]
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins.
-
Mass Spectrometry-Based: Enrich the biotin-tagged proteins and identify them using mass spectrometry.
-
-
Competitive Profiling: To confirm that the probe is binding to the same site as the parent compound, pre-incubate the cells/lysate with an excess of the unlabeled parent compound before adding the probe. A decrease in the signal for a particular protein indicates competitive binding.
Causality Behind Experimental Choices:
-
Unbiased Identification: ABPP allows for the identification of off-targets in a complex proteome without prior knowledge of what they might be.[5]
-
In Situ Analysis: Conducting ABPP in live cells provides a more physiologically relevant assessment of off-target engagement.
Data Presentation and Interpretation
A clear and concise presentation of cross-reactivity data is crucial for decision-making.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Compound "CFM-Nicotinate-A"
| Kinase Target | IC50 (nM) - Biochemical | Cellular IC50 (nM) - NanoBRET™ |
| Primary Target: Kinase X | 15 | 50 |
| Off-Target 1: Kinase Y | 150 | 500 |
| Off-Target 2: Kinase Z | 800 | >10,000 |
| Off-Target 3: Kinase A | >10,000 | >10,000 |
Interpretation:
-
Selectivity Window: The data in Table 1 would indicate a 10-fold biochemical selectivity and a 10-fold cellular selectivity for Kinase X over Kinase Y.
-
Cellular Potency Shift: The rightward shift in IC50 from biochemical to cellular assays is common and can be attributed to factors like cell membrane permeability and competition with intracellular ATP.
-
Actionable Insights: The off-target activity against Kinase Y would warrant further investigation to understand the potential physiological consequences.
Visualizing Target Selectivity
Caption: Affinity profile of a hypothetical compound against its primary target and off-targets.
Conclusion and Future Directions
The development of novel chemical entities like those derived from this compound requires a rigorous and systematic evaluation of their cross-reactivity profiles. By employing a tiered approach that combines broad biochemical screening with in-depth cellular and proteomic analyses, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only critical for mitigating potential safety liabilities but also for uncovering new therapeutic opportunities through rational polypharmacology. As our understanding of complex biological systems grows, so too will the sophistication of our tools to probe the intricate dance between small molecules and the proteome.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. Benchchem.
- Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath.
- CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FirstWord Pharma.
- Improving the species cross-reactivity of an antibody using computational design. National Institutes of Health.
- Nicotinic acid: an old drug with a promising future. PubMed Central.
- Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- This compound. Santa Cruz Biotechnology.
- Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. PubMed Central.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI.
- 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8. Sigma-Aldrich.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed.
- 2-CHLORO-5-FLUOROISONICOTINIC ACID(884494-74-0) 1H NMR spectrum. ChemicalBook.
- 884494-74-0|2-Chloro-5-fluoroisonicotinic acid|BLD Pharm. BLD Pharm.
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-fluoro-6-methoxynicotinic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of ensuring its quality, safety, and efficacy. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the purity assessment of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific application.
The Synthetic Landscape and Potential Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route, as this informs the potential impurity profile. A plausible and efficient synthesis of this compound involves the selective nucleophilic aromatic substitution of a methoxy group for the more labile chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinic acid precursor, followed by hydrolysis if an ester starting material is used.
This synthetic strategy anticipates several classes of process-related impurities that must be monitored:
-
Unreacted Starting Materials: Residual 2,6-dichloro-5-fluoronicotinic acid or its corresponding ester.
-
Regioisomers: The formation of the undesired isomer, 6-Chloro-5-fluoro-2-methoxynicotinic acid, where the methoxide attacks the 2-position.
-
Over-reaction Products: The di-substituted product, 2,6-dimethoxy-5-fluoronicotinic acid, if the reaction is not carefully controlled.
-
Hydrolysis Products: If the reaction is performed on an ester and the final hydrolysis step is incomplete, the ester will remain as an impurity.
-
Related Impurities: Contaminants from the synthesis of the starting material, such as trichlorinated nicotinic acid derivatives, could potentially be carried through.[1][2]
Understanding this impurity profile is critical for selecting and developing analytical methods with the appropriate specificity and sensitivity.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique is sufficient to definitively establish the purity of a compound. Regulatory bodies such as the International Council for Harmonisation (ICH) advocate for the use of orthogonal methods—techniques that measure the same attribute using different physical principles—to build a comprehensive and reliable purity profile.[3] We will now compare the three most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[4][5] For this compound and its potential impurities, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
The choice of a C18 stationary phase is based on its versatility and proven ability to resolve a wide range of aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of retention and selectivity. An acidic pH (e.g., using a phosphate or formate buffer) is crucial to suppress the ionization of the carboxylic acid moiety of the analyte and its acidic impurities, ensuring sharp, symmetrical peaks and reproducible retention times. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. UV detection is suitable as the pyridine ring system of the analyte and its chromophoric impurities absorb in the UV range.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the stock solution.
-
For the purity determination, dilute the stock solution 1:10 with the same diluent to a final concentration of approximately 0.1 mg/mL.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Orthogonal Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to make it amenable to this technique. This provides a valuable orthogonal method to HPLC, particularly for identifying non-chromophoric or volatile impurities such as residual solvents.
The carboxylic acid group makes the target molecule polar and non-volatile. Derivatization is therefore mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to convert the acidic proton into a volatile trimethylsilyl (TMS) ester. This allows the compound to be volatilized in the heated GC inlet without decomposition. The mass spectrometer detector provides not only quantitative data but also mass fragmentation patterns, which are invaluable for the structural elucidation and confirmation of impurities.
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer (MS).
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Unlike chromatographic techniques that provide relative purity (area %), quantitative NMR (qNMR) is a primary analytical method capable of determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4]
For qNMR, a certified internal standard of known purity is weighed accurately along with the sample. The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.[6] Key considerations for a successful qNMR experiment include selecting a suitable internal standard that has signals that do not overlap with the analyte, ensuring long relaxation delays (d1) to allow for complete magnetization recovery of all nuclei, and careful processing of the spectrum.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
Sample Preparation:
-
Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-reactive, has a known purity (>99.5%), and has signals in a clear region of the spectrum.
-
Accurately weigh approximately 15-20 mg of the synthesized this compound and 10-15 mg of the internal standard into a clean vial. Record the weights to 0.01 mg.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Acquisition Time (aq): ≥ 3 seconds
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton to be integrated (a value of 30 seconds is often a safe starting point).
-
Number of Scans (ns): 16 or 32 (for good signal-to-noise).
-
Spectral Width (sw): Sufficient to cover all signals (e.g., -2 to 12 ppm).
Data Processing and Calculation:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz.
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific requirements of the analysis at a particular stage of drug development. Here is a comparative summary:
| Parameter | HPLC-UV/PDA | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on volatility and boiling point, detection by mass. | Nuclear spin resonance in a magnetic field. |
| Quantification | Relative (Area %); requires reference standards for identified impurities for absolute quantification. | Relative (Area %); can provide semi-quantitative data without standards. | Absolute; provides direct mass % purity using an internal standard.[6][7] |
| Selectivity | High; can be tuned by changing mobile phase, column, and gradient. | Very high; excellent chromatographic resolution combined with mass-selective detection. | High; depends on chemical shift dispersion. Signal overlap can be an issue. |
| Sensitivity | High (typically to 0.05% or lower, as per ICH guidelines).[3] | Very high, especially in Selected Ion Monitoring (SIM) mode. | Lower than chromatographic methods; typically suitable for impurities >0.1%. |
| Structural Info | Limited (UV spectrum from PDA can suggest chromophore similarity). | High; provides molecular weight and fragmentation patterns for identification. | Very high; provides definitive structural information and connectivity.[5] |
| Throughput | High; autosamplers allow for unattended analysis of many samples. | Moderate; sample derivatization adds time. | Moderate to low; requires longer acquisition times per sample. |
| Best For | Routine quality control, stability studies, detecting known and unknown non-volatile impurities. | Orthogonal confirmation, identifying volatile impurities, structural elucidation of unknown volatile impurities. | Absolute purity assignment of the main component, reference standard characterization, structural confirmation. |
Conclusion: An Integrated Approach to Purity Assurance
The purity assessment of synthesized this compound requires a multi-faceted, orthogonal approach to ensure the highest level of confidence in the material's quality.
-
HPLC serves as the primary tool for routine purity testing, offering a robust and sensitive method for detecting and quantifying process-related impurities and degradation products.
-
GC-MS , following a validated derivatization procedure, provides an excellent orthogonal separation technique. Its main strengths lie in confirming the identity of impurities through mass spectral data and in screening for volatile contaminants that are invisible to HPLC.
-
Quantitative NMR stands apart as a primary method for determining absolute purity. It is the gold standard for characterizing reference materials and for providing an independent, non-chromatographic measure of the main component's mass fraction.
By strategically combining these powerful analytical techniques, researchers and drug developers can build a comprehensive and scientifically sound purity profile for this compound, satisfying the stringent requirements of pharmaceutical development and ensuring the quality and safety of the final product.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Quantitative 1H NMR: A versatile platform for the purity assessment of medicinal products. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
-
International Conference on Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
- IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
- Hoffmann, A., & Meyer, V. R. (2012). Quality by design compliant analytical method validation. Analytical Chemistry, 84(1), 159-166.
-
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]
- Andrysiak, A., & Andrysiak, A. (2022).
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloro-5-fluoro-6-methoxynicotinic Acid
The proper disposal of any chemical reagent is a critical component of laboratory safety and environmental stewardship. For a halogenated organic compound such as 2-Chloro-5-fluoro-6-methoxynicotinic acid, a thorough understanding of its potential hazards and the regulatory landscape governing its disposal is paramount. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.
Hazard Assessment and Profile
Based on the toxicological data of structurally similar compounds, including 2-Chloro-5-fluoronicotinic acid and 2-Chloronicotinic acid, this compound should be handled as a hazardous substance with the following potential risks[1][2]:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.
-
Carcinogenicity: While not explicitly classified, it is prudent to handle all laboratory chemicals, especially those with limited toxicological data, with the potential for long-term health effects in mind. The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling known carcinogens[3][4][5][6][7].
Given its halogenated organic nature, it is classified as a hazardous waste, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[8][9].
Personal Protective Equipment (PPE) and Exposure Controls
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory:
| Control | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of dust and fumes. |
| Eye/Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles[1]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling large quantities or in poorly ventilated areas) | To prevent respiratory tract irritation[1]. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill debris must be disposed of as hazardous waste, following the procedures detailed in the next section.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. The following workflow ensures compliance and safety.
Protocol Details:
-
Waste Characterization and Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) is a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date when the first drop of waste was added (the accumulation start date)[12].
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[13][14].
-
The SAA must be a secure, well-ventilated area, and the waste container should be kept in secondary containment to prevent spills.
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit is reached (as per your institution's and EPA's guidelines), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor[9].
-
The likely final disposal method for halogenated organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[15][16][17]. This process effectively destroys the organic molecule and allows for the scrubbing of acidic gases produced during combustion.
-
Regulatory Compliance
All procedures must align with the regulations set forth by the EPA under RCRA. Depending on the quantity of hazardous waste generated, your laboratory will be classified as a Very Small, Small, or Large Quantity Generator, each with specific compliance requirements[12]. It is essential to maintain accurate records of waste generation and disposal. The likely EPA hazardous waste code for this compound would fall under the F-list for non-specific source wastes, potentially as a halogenated organic compound[18][19][20][21][22].
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the environment.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). United States Environmental Protection Agency.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration.
- Four Tips for Dealing with Carcinogenic Chemicals. (2014, February 26). Emedco's Blog.
- Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration.
- Four Different RCRA Waste Codes (EPA Hazardous Wastes). (2014, March 19). Envera Consulting.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- OSHA Retains Strong Focus on Carcinogen Safety. (2015, January 9). VelocityEHS.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). United States Environmental Protection Agency.
- PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics. (n.d.). Canyon Components.
- Current and Emerging Management and Disposal Technologies for Incinerable Hazardous Wastes. (n.d.). Princeton University.
- Hazardous waste incineration – A viable and environmentally sound option. (1999, March 1). Environmental Science & Engineering Magazine.
- This compound. (n.d.). 2a biotech.
- SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid. (2024, March 30). Fisher Scientific.
- INCINERATION OF HAZARDOUS WASTE A Critical Review. (n.d.). Air & Waste Management Association.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Triumvirate Environmental.
- 2-Chloro-5-fluoronicotinic acid Safety Data Sheet. (2016, December 8). Synquest Labs.
- EPA HAZARDOUS WASTE CODES. (n.d.). State of New Jersey.
- RCRA Hazardous Waste F list. (n.d.). Cornell University.
- Classification of special laboratory waste. (n.d.). University of Barcelona.
- Pyridine and Pyridine Derivatives. (n.d.). ResearchGate.
- 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde Safety Data Sheet. (2025, December 8). ChemScene.
- 2-Chloronicotinic acid SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- 2-Chloro-5-nitrobenzoic acid SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.
- Chemical Compatibility Chart. (n.d.). Saint-Gobain.
- Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2InfoHouse.
- EPA Hazardous Waste Codes. (n.d.). The University of Texas at Dallas.
- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.). The University of Oklahoma.
- Chemical Compatibility Database. (n.d.). Cole-Parmer.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
- 5-Methoxynicotinic acid. (n.d.). Apollo Scientific.
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Comprehensive Safety and Handling Guide for 2-Chloro-5-fluoro-6-methoxynicotinic Acid
This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-5-fluoro-6-methoxynicotinic acid. The following protocols are based on established best practices for handling halogenated nicotinic acid derivatives and are designed to ensure the safety of researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological data for this compound, a conservative approach to personal protective equipment (PPE) and handling is strongly advised. The recommendations herein are synthesized from safety data for structurally similar compounds.
Hazard Assessment and Triage
This compound is a halogenated nicotinic acid derivative. Based on data from analogous compounds such as 2-Chloro-5-fluoronicotinic acid, the primary hazards are anticipated to be:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]
Key Physicochemical Properties (Inferred):
| Property | Anticipated Value | Rationale |
|---|---|---|
| Physical State | Solid | Nicotinic acid and its derivatives are typically solids at room temperature. |
| Reactivity | Stable under normal conditions. | Avoid strong oxidizing agents and strong bases.[1][5] |
| Decomposition | Thermal decomposition may produce hazardous gases. | Expect emission of carbon oxides, nitrogen oxides, and hydrogen halides.[7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The following donning and doffing procedure should be strictly followed.
Required PPE
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standard are required.[8][9] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated work area.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[1][5][10]
-
Lab Coat: A disposable, back-closing, polyethylene-coated gown is required to prevent skin contact.[9] Standard cloth lab coats are not sufficient.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[11]
Donning and Doffing Procedure
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow
Engineering Controls and Safe Handling
Primary Engineering Controls
All weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2] The work area should be equipped with an eyewash station and a safety shower in close proximity.[5]
Handling Procedures
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[5][11]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1][2][3][5]
-
Hygiene: Wash hands thoroughly after handling.[5][6][11] Do not eat, drink, or smoke in the work area.[3][6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, gowns, and any absorbent materials used for spills, in a designated, labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[6] Do not dispose of it down the drain or in regular trash.[11] Follow all local, state, and federal regulations for hazardous waste disposal.
The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Hazardous Waste Disposal Workflow
References
- 2a biotech. (n.d.). This compound.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-6-fluorophenylboronic acid.
- MilliporeSigma. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Benzoic acid, 2-chloro-5-nitro-.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-2-methyl propane.
- Cayman Chemical. (n.d.). Nicotinic acid linearity standard set - Safety data sheet.
- BLD Pharmatech. (n.d.). 2-(Benzylthio)nicotinic acid Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylnicotinonitrile.
- Synquest Labs. (2016). 2-Chloro-5-fluoronicotinic acid Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 6-(3-Phenylpiperazin-1-yl)nicotinic acid Safety Data Sheet.
- ChemScene. (2025). Safety Data Sheet - 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde.
- ASHP. (n.d.). Personal Protective Equipment.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. chemscene.com [chemscene.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

